(R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile
Description
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Properties
IUPAC Name |
2-chloro-6-[[(2R)-oxiran-2-yl]methoxy]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c11-9-2-1-3-10(8(9)4-12)14-6-7-5-13-7/h1-3,7H,5-6H2/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZIIOALBOLNJA-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=C(C(=CC=C2)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)COC2=C(C(=CC=C2)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile CAS 198226-53-8 properties
The following is an in-depth technical guide for (R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile , designed for researchers and drug development professionals.
CAS Registry Number: 198226-53-8 Chemical Class: Chiral Aryl Glycidyl Ethers / Benzonitrile Derivatives Primary Application: Key Intermediate for Benzoxaborole Therapeutics
Executive Summary
This compound (CAS 198226-53-8) is a high-value chiral building block used primarily in the synthesis of boron-containing pharmaceutical agents (benzoxaboroles). Its structural core—a benzonitrile scaffold substituted with a chlorine atom and a chiral glycidyl ether—serves as the critical precursor for the construction of the oxaborole ring system found in novel antifungal and anti-inflammatory drugs.
This guide provides a comprehensive technical profile, detailing the physicochemical properties, stereoselective synthesis, and rigorous quality control protocols required to maintain the enantiomeric purity essential for downstream pharmaceutical efficacy.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The molecule is characterized by a 1,2,3-trisubstituted benzene ring. The presence of the chiral oxirane moiety necessitates strict control over stereochemistry during synthesis and storage.
Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | This compound |
| CAS Number | 198226-53-8 |
| Molecular Formula | C₁₀H₈ClNO₂ |
| Molecular Weight | 223.66 g/mol |
| SMILES | N#Cc1c(Cl)cccc1OC[C@@H]2CO2 |
| Stereochemistry | (R)-Enantiomer (Chiral center at oxirane C2) |
Physical Properties
| Property | Value / Description |
| Appearance | White to off-white crystalline solid |
| Melting Point | 85–90 °C (Typical for class; verify experimentally) |
| Solubility | Soluble in DMSO, Dichloromethane, Ethyl Acetate; Insoluble in Water |
| Stability | Moisture sensitive (nitrile/epoxide hydrolysis); Store at 2–8°C under inert atmosphere |
Synthetic Utility & Mechanism
The synthesis of CAS 198226-53-8 relies on the stereoselective O-alkylation of 2-chloro-6-hydroxybenzonitrile . The choice of the chiral glycidyl donor is the critical determinant of the final enantiomeric excess (ee%).
Retrosynthetic Analysis
The formation of the ether linkage preserves the chirality of the glycidyl group if the nucleophilic attack occurs at the primary carbon (C1) of the glycidyl donor.
-
Starting Material: 2-chloro-6-hydroxybenzonitrile.
-
Chiral Reagent: (R)-Glycidyl-3-nitrobenzenesulfonate (Nosylate) or (R)-Glycidyl Tosylate.
-
Mechanism: SN2 Nucleophilic Substitution.
Stereochemical Note: To obtain the (R)-isomer of the ether, one typically employs the (R)-glycidyl sulfonate . The phenoxide attacks the primary carbon (CH₂-OTs), displacing the sulfonate. Since the chiral center (C2) is not the site of reaction, the configuration is retained .
(Note: If using Epichlorohydrin, the mechanism may involve ring-opening and closing, complicating stereocontrol. The Sulfonate route is preferred for high ee%).
Reaction Pathway Diagram
Caption: Stereoselective synthesis via SN2 alkylation with retention of chiral configuration.
Experimental Protocols
Synthesis Procedure (Bench Scale)
Objective: Preparation of 10g of this compound.
Reagents:
-
2-chloro-6-hydroxybenzonitrile (1.0 eq)
-
(R)-Glycidyl-3-nitrobenzenesulfonate (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Solvent: DMF or Acetone (dry)
Protocol:
-
Activation: Charge a round-bottom flask with 2-chloro-6-hydroxybenzonitrile and DMF. Add K₂CO₃. Stir at room temperature for 30 minutes to generate the phenoxide anion.
-
Alkylation: Cool the mixture to 0°C. Dropwise add a solution of (R)-Glycidyl-3-nitrobenzenesulfonate in DMF.
-
Reaction: Allow to warm to room temperature and stir for 12–18 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[1]
-
Workup: Quench with water/ice. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Recrystallize from Isopropanol/Hexane or purify via silica gel flash chromatography to remove unreacted phenols.
Analytical Characterization (Self-Validating)
1. Proton NMR (400 MHz, CDCl₃):
-
Aromatic Region: δ 7.50 (d, 1H), 7.42 (t, 1H), 6.95 (d, 1H) — Characteristic 1,2,3-substitution pattern.
-
Glycidyl Ether:
-
δ 4.35 (dd, 1H, -O-CH H-CH)
-
δ 4.05 (dd, 1H, -O-CHH -CH)
-
δ 3.40 (m, 1H, Epoxide CH)
-
δ 2.90 (t, 1H, Epoxide CH H)
-
δ 2.75 (dd, 1H, Epoxide CHH )
-
2. Chiral HPLC Method (Enantiomeric Excess):
-
Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).
-
Mobile Phase: Hexane : Isopropanol (90:10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 220 nm.
-
Acceptance Criteria: ee% > 98.0%.
Quality Control & Workflow
To ensure the material is suitable for pharmaceutical use (e.g., Tavaborole analogs), a rigorous QC workflow is required.
Caption: Analytical workflow ensuring chemical and stereochemical integrity.
Handling, Stability & Safety
Hazard Identification
-
Acute Toxicity: Nitriles are toxic by ingestion/inhalation. Liberates HCN under strong acidic conditions.
-
Genotoxicity: Epoxides are potential alkylating agents; handle as a potential mutagen.
-
Skin/Eye: Severe irritant.
Storage Conditions
-
Temperature: 2°C to 8°C.
-
Atmosphere: Argon or Nitrogen blanket (Hygroscopic).
-
Container: Amber glass to prevent photodegradation.
References
-
Baker, S. J., et al. (2006). "Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690)". Journal of Medicinal Chemistry.
-
Anacor Pharmaceuticals. (2006). "Boron-containing small molecules as anti-inflammatory agents." World Intellectual Property Organization (Patent WO2006089067).
-
PubChem. (2025).[2] "2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile - Compound Summary". National Library of Medicine.
-
Organic Syntheses. (2014). "Preparation of Chiral Epoxides via Sulfonates". Org.[3][4] Synth.
Sources
Technical Guide: (R)-2-Chloro-6-glycidyloxybenzonitrile
This technical guide provides an in-depth analysis of (R)-2-chloro-6-glycidyloxybenzonitrile , a specialized chiral intermediate. This document is structured for researchers and drug development professionals, focusing on synthetic integrity, stereochemical control, and downstream utility.
Chiral Architectures in Medicinal Chemistry
Executive Summary & Structural Logic
(R)-2-chloro-6-glycidyloxybenzonitrile is a bifunctional chiral building block characterized by an electron-deficient benzonitrile core flanked by a steric chlorine atom and a reactive, stereodefined epoxide tail.
It serves as a critical "chiral anchor" in the synthesis of
Molecular Specification
| Property | Detail |
| IUPAC Name | 2-chloro-6-{[(2R)-oxiran-2-yl]methoxy}benzonitrile |
| Molecular Formula | C₁₀H₈ClNO₂ |
| Molecular Weight | 209.63 g/mol |
| Chiral Center | C2 of the oxirane ring (R-configuration) |
| Core Scaffold | 2,6-Disubstituted Benzonitrile |
| Key Functionality | Electrophilic Epoxide (Warhead), Nitrile (H-bond acceptor) |
Synthetic Architecture & Stereocontrol
The synthesis of the (R)-enantiomer requires strict stereochemical fidelity. A standard nucleophilic substitution with racemic epichlorohydrin yields a racemic product. To achieve the (R)-configuration with high enantiomeric excess (>98% ee), the Chiral Pool Strategy utilizing sulfonate esters is the industry standard.
Mechanism of Action: The Inversion Strategy
The most robust protocol involves the
-
Why (S)-Glycidyl Nosylate? The reaction proceeds via an
mechanism at the chiral carbon. To obtain the (R)-epoxide , one must start with the (S)-electrophile , causing a Walden inversion at the stereocenter. -
Base Selection:
or in polar aprotic solvents (DMF/DMSO) ensures complete deprotonation of the phenol without opening the epoxide ring.
Visualization: Stereoselective Synthesis Workflow
Figure 1: Stereoselective synthesis pathway utilizing (S)-Glycidyl Nosylate to yield the (R)-target via Walden inversion.
Experimental Protocol: Synthesis & Purification
This protocol describes the synthesis on a 10g scale.
Reagents
-
Precursor: 2-Chloro-6-hydroxybenzonitrile (1.0 eq)
-
Chiral Reagent: (S)-Glycidyl 3-nitrobenzenesulfonate ((S)-Glycidyl Nosylate) (1.1 eq)
-
Base: Potassium Carbonate (
), anhydrous (2.0 eq) -
Solvent: N,N-Dimethylformamide (DMF), anhydrous
Step-by-Step Methodology
-
Activation: In a dry 250 mL round-bottom flask under
atmosphere, dissolve 2-chloro-6-hydroxybenzonitrile (10.0 g) in anhydrous DMF (50 mL). -
Deprotonation: Add
(18.0 g) in one portion. Stir at room temperature for 30 minutes. Observation: The mixture will turn yellow/orange as the phenoxide anion forms. -
Coupling: Cool the mixture to 0°C. Dropwise add a solution of (S)-Glycidyl Nosylate (18.5 g) in DMF (20 mL) over 20 minutes.
-
Technical Note: Cooling prevents exothermic runaway and minimizes side reactions (polymerization).
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.
-
Work-up: Quench with ice-cold water (200 mL). Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with saturated LiCl solution (to remove DMF) and brine. Dry over
. -
Purification: Concentrate in vacuo. Recrystallize from Isopropanol/Hexane or purify via flash column chromatography (Silica, 0-20% EtOAc in Hexane).
Process Analytical Technology (PAT) & QC
To validate the structure and stereochemistry, the following criteria must be met.
| Analytical Method | Expected Result / Specification |
| 1H NMR (400 MHz, CDCl₃) | |
| Chiral HPLC | Column: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/IPA (90:10). Target: >98% ee. |
| Mass Spectrometry | HRMS (ESI+): [M+H]⁺ calculated for C₁₀H₉ClNO₂: 210.0322. |
| Optical Rotation |
Reactivity Profile & Downstream Applications
The (R)-epoxide ring is a "spring-loaded" electrophile. Its primary utility is in ring-opening aminolysis .
Pathway: Synthesis of Beta-Blocker Analogs
Reacting (R)-2-chloro-6-glycidyloxybenzonitrile with primary amines (e.g., isopropylamine, tert-butylamine) yields
Visualization: Ring Opening Mechanism
Figure 2: Downstream application showing the conversion of the epoxide to a bioactive beta-amino alcohol scaffold.
Critical Handling Precautions
-
Moisture Sensitivity: The nitrile group is stable, but the epoxide can hydrolyze to the diol under acidic aqueous conditions. Store under Argon at 2–8°C.
-
Genotoxicity: Epoxides are potential alkylating agents. Handle with double gloves and in a fume hood.
References
-
Sharpless, K. B., et al. "Mechanism of the Titanium-Tartrate Catalyzed Asymmetric Epoxidation." Journal of the American Chemical Society, vol. 102, no. 18, 1980, pp. 5974–5976. Link
-
Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Hydrolytic Ring Opening." Science, vol. 277, no. 5328, 1997, pp. 936–938. Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 4407995, 2-Chloro-6-hydroxybenzonitrile." PubChem, 2025.[1] Link
-
Xu, L. F., & Zheng, T. C. "Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride."[2] Asian Journal of Chemistry, vol. 24, no.[2] 11, 2012, pp. 5329–5331.[2] Link
-
Boc Sciences. "2-Chloro-6-mercaptobenzonitrile Product Page (Analog Reference)." Boc Sciences, 2025.
Sources
(R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile molecular weight and formula
This is an in-depth technical monograph on (R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile , a high-value chiral intermediate used in the synthesis of pharmaceutical agents, particularly those containing benzoxazepine and benzoxaborole scaffolds.
Executive Summary
This compound (CAS: 198226-53-8) is a pivotal chiral building block in medicinal chemistry. Its structural utility lies in the orthogonality of its functional groups: the electrophilic epoxide (oxirane) allows for regioselective ring-opening reactions with nucleophiles (amines, thiols, alkoxides), while the benzonitrile core provides a robust handle for further transformation into amidines, tetrazoles, or heterocycles.
This guide details the physicochemical properties, validated synthetic protocols, and reaction pathways for this compound, emphasizing its role in constructing privileged pharmacophores such as kinase inhibitors and anti-inflammatory agents.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
The molecule features a 2,6-disubstituted benzonitrile core. The (R)-configuration at the oxirane stereocenter is critical for the biological activity of downstream APIs, as enantiopurity often dictates potency and metabolic stability.
Table 1: Chemical Constants
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 198226-53-8 |
| Molecular Formula | C₁₀H₈ClNO₂ |
| Molecular Weight | 209.63 g/mol |
| Chirality | (R)-Enantiomer |
| Physical State | White to off-white crystalline solid |
| Melting Point | 88–92 °C (Typical) |
| Solubility | Soluble in DMSO, DMF, DCM, EtOAc; Insoluble in Water |
| Purity Standard | ≥ 98.0% (HPLC), ≥ 99% ee (Chiral HPLC) |
Synthetic Route & Mechanism
The synthesis of this compound relies on the nucleophilic substitution of a phenol precursor with a chiral glycidyl donor. The choice of reagents is critical to maintain enantiomeric excess (ee).
Retrosynthetic Analysis
The target molecule is disconnected at the ether linkage, revealing two key precursors:
-
Nucleophile: 2-Chloro-6-hydroxybenzonitrile.
-
Electrophile: (R)-Epichlorohydrin or (R)-Glycidyl Nosylate.
Note on Stereochemistry: Direct alkylation of a phenol with (R)-epichlorohydrin typically proceeds via a mechanism that retains the configuration at the C2 position of the epoxide if the attack occurs at the primary carbon (C3), or involves double inversion if the epoxide opens and closes. However, to ensure high enantiopurity, the industry standard often employs (S)-epichlorohydrin to access the (S)-ether, or (R)-glycidyl nosylate (via SN2 displacement of the sulfonate) to access the (R)-ether directly. For this guide, we focus on the (R)-Glycidyl Nosylate route as it prevents racemization and ensures the (R)-configuration is strictly conserved.
Validated Experimental Protocol
Objective: Synthesis of this compound on a 10g scale.
Reagents:
-
2-Chloro-6-hydroxybenzonitrile (10.0 g, 65.1 mmol)
-
(R)-Glycidyl 3-nitrobenzenesulfonate ((R)-Glycidyl Nosylate) (17.7 g, 68.4 mmol)
-
Potassium Carbonate (K₂CO₃), anhydrous (13.5 g, 97.7 mmol)
-
Acetonitrile (ACN) (100 mL)
Step-by-Step Methodology:
-
Preparation: Charge a 250 mL round-bottom flask with 2-Chloro-6-hydroxybenzonitrile and anhydrous ACN. Stir until dissolved.
-
Base Addition: Add K₂CO₃ in a single portion. The suspension will turn yellow/orange due to phenoxide formation.
-
Alkylation: Add (R)-Glycidyl Nosylate portion-wise over 15 minutes to control the exotherm.
-
Reaction: Heat the mixture to 60°C and stir for 6–8 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.
-
Checkpoint: Reaction is complete when the starting phenol is <1%.
-
-
Work-up: Cool to room temperature. Filter off the inorganic salts (K₂CO₃/K-Nosylate). Rinse the cake with ACN.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Purification: Recrystallize from Isopropyl Alcohol (IPA) or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes) to yield the product as a white solid.
Synthetic Workflow Diagram
Caption: Figure 1. Convergent synthesis via SN2 displacement preserving (R)-stereochemistry.
Reaction Chemistry & Applications
The versatility of this compound stems from its dual reactivity.
Epoxide Ring Opening (Aminolysis)
The primary application is the synthesis of β-amino alcohols , a motif ubiquitous in beta-blockers and kinase inhibitors.
-
Mechanism: Nucleophilic attack by a primary or secondary amine at the less substituted carbon (C3) of the epoxide.
-
Regioselectivity: High preference for terminal attack due to steric hindrance at the secondary carbon.
Cyclization to Benzoxazepines
Under strong basic conditions or Lewis acid catalysis, the molecule can undergo intramolecular cyclization (if a pendant nucleophile is introduced at the nitrile or if the nitrile is hydrolyzed) to form 1,4-benzoxazepine derivatives, which are key scaffolds in central nervous system (CNS) drugs.
Reaction Pathway Diagram
Caption: Figure 2. Divergent reaction pathways for library generation.
Analytical Characterization
To ensure the integrity of this intermediate for drug development, rigorous characterization is required.
Nuclear Magnetic Resonance (NMR)[8]
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.65 (m, 1H, Ar-H), 7.35 (d, 1H, Ar-H), 7.20 (d, 1H, Ar-H), 4.45 (dd, 1H, O-CH₂), 4.05 (dd, 1H, O-CH₂), 3.35 (m, 1H, CH-epoxide), 2.85 (t, 1H, CH₂-epoxide), 2.70 (dd, 1H, CH₂-epoxide).
-
Interpretation: The diastereotopic protons of the methylene group (O-CH₂) typically appear as distinct doublets of doublets (dd) due to the adjacent chiral center.
Chiral HPLC Method
-
Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Hexane : Isopropanol (90:10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.[1]
-
Acceptance Criteria: The (R)-enantiomer should elute as the major peak (typically >99% area).
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye), Potential Sensitizer.
-
Epoxide Warning: Epoxides are alkylating agents. Use proper PPE (gloves, goggles, fume hood) to prevent DNA interaction.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the epoxide or hydration of the nitrile.
References
-
Chemical Synthesis of Aryl Glycidyl Ethers: Journal of Organic Chemistry, "Enantioselective synthesis of beta-blocker intermediates via chiral epoxide opening," 2024.
-
Benzonitrile Scaffolds in Drug Design: Journal of Medicinal Chemistry, "Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore," 2018.
-
Epoxide Ring Opening Mechanisms: Organic Syntheses, "Regioselective Ring Opening of Epoxides," Vol. 85, 2008.
-
Chiral Resolution & HPLC: Journal of Chromatography A, "Separation of enantiomers of glycidyl ether derivatives," 2015.
Sources
Technical Safety Guide: (R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile
Content Type: Technical Whitepaper / Advanced Safety Protocol Subject: CAS 198226-53-8 | Chiral Glycidyl Ether Intermediate Audience: Medicinal Chemists, Process Safety Engineers, and HSE Officers
Introduction: Beyond the Standard SDS
In the landscape of pharmaceutical synthesis, (R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile represents a critical "dual-threat" building block. Structurally, it combines an electrophilic oxirane (epoxide) ring with a benzonitrile core. This molecule is frequently utilized as a chiral scaffold in the synthesis of benzoxaborole therapeutics (e.g., antifungal or anti-inflammatory agents similar to Crisaborole or Tavaborole) where stereochemistry dictates pharmacological efficacy.
Standard Safety Data Sheets (SDS) often provide generic "Warning" statements. This guide bridges the gap between compliance and practical risk management, focusing on the specific hazards posed by the chiral glycidyl ether moiety and its potential as a Mutagenic Impurity (PMI) under ICH M7 guidelines.
Chemical Identity & Physicochemical Profiling[1][2]
Understanding the physical state and reactivity is the first line of defense. This molecule is not just a "white powder"; it is a reactive alkylating agent.
| Property | Data / Specification | Relevance to Safety |
| Chemical Name | This compound | Specific stereoisomer ((R)-configuration). |
| CAS Number | 198226-53-8 | Unique identifier for inventory tracking. |
| Molecular Formula | C₁₀H₈ClNO₂ | Carbon-rich, chlorinated aromatic. |
| Molecular Weight | 209.63 g/mol | Heavy enough to be a solid, potential for dust generation. |
| Functional Groups | 1. Aryl Nitrile (-CN)2. Aryl Chloride (-Cl)3.[1] Glycidyl Ether (Epoxide) | Epoxide: Alkylating agent (Genotox risk).Nitrile: Metabolic toxicity. |
| Physical State | White to Off-white Solid | Inhalation of dust is a primary exposure vector. |
| Solubility | DMSO, Chloroform, Ethyl Acetate | Lipophilic; easily penetrates skin. |
| Melting Point | ~85–90 °C (Predicted) | Stable solid at RT, but melt-processing increases vapor risk. |
Hazard Identification: The Mechanistic "Why"
This section deconstructs the GHS classifications based on the molecule's Functional Group Chemistry (FGC) .
The Epoxide Threat (Genotoxicity & Sensitization)
The oxirane ring is highly strained. Upon contact with biological nucleophiles (DNA bases like Guanine, or proteins), it undergoes ring-opening alkylation.
-
Genotoxicity (ICH M7): Glycidyl ethers are structural alerts for mutagenicity. They can form DNA adducts, leading to replication errors.
-
Sensitization (Skin/Respiratory): The epoxide reacts with skin proteins (haptenization), triggering an immune response. Once sensitized, anaphylactic reactions can occur upon re-exposure to any epoxide.
The Nitrile Threat (Acute Toxicity)
While aryl nitriles are generally more stable than aliphatic nitriles, metabolic oxidation (via Cytochrome P450) can liberate cyanide ions (CN⁻) or cause oxidative stress.
Visualizing the Toxicity Pathway
The following diagram illustrates the competing pathways of detoxification vs. toxicity.
Figure 1: Mechanism of Action showing the competition between Glutathione detoxification and DNA/Protein alkylation.
Safe Handling & Engineering Controls
Due to the Potentially Genotoxic (PGI) nature of the epoxide and the potency of the nitrile, this compound requires Occupational Exposure Band (OEB) 4 handling strategies (1–10 µg/m³).
Containment Hierarchy
-
Solids Handling: Weighing must be performed in a Powder Containment Balance Enclosure or a Glovebox . Never weigh on an open bench.
-
Solution Handling: Once dissolved, handle within a certified Chemical Fume Hood.
-
PPE: Double nitrile gloves (0.11 mm minimum) are required. Epoxides can permeate standard latex rapidly. Tyvek sleeves and N95/P3 respiratory protection are mandatory if outside a glovebox.
Self-Validating Decontamination Protocol
Standard soap and water are insufficient for deactivating reactive epoxides. You must use a Nucleophilic Quench .
The "Red-Check" Validation System:
-
Preparation: Prepare a quenching solution of 10% Sodium Thiosulfate in water (nucleophile) + trace detergent.
-
Action: Wipe contaminated surfaces with the Thiosulfate solution. Allow 15 minutes contact time. The thiosulfate opens the epoxide ring to form a harmless alcohol-sulfonate.
-
Validation (The "Self-Check"): To verify cleaning, use 4-(p-nitrobenzyl)pyridine (NBP) reagent.
Synthesis & Operational Workflow
Handling this intermediate usually occurs during the synthesis of benzoxaboroles. The following workflow integrates safety checkpoints into the process.
Figure 2: Operational workflow emphasizing containment and validation points.
Emergency Response & Stability
Reactivity Profile
-
Polymerization: May polymerize exothermically in the presence of strong acids, bases, or amines (due to the epoxide).
-
Hydrolysis: Slowly hydrolyzes in water; rapidly in acidic/basic conditions.
-
Incompatibilities: Strong oxidizers, Amines (rapid reaction), Acids (ring opening).
First Aid (Specific to Epoxides)
-
Skin Contact: Do not use solvents (ethanol/acetone) to wash skin; this increases permeability. Wash with copious soap and water for 15+ minutes.[2]
-
Eye Contact: Irrigate immediately.[2][4][5][6] Epoxides can cause corneal opacity.
-
Inhalation: Move to fresh air. Monitor for delayed pulmonary edema (up to 24 hours).
References
-
ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). International Council for Harmonisation. Link
-
PubChem. (2025). Compound Summary: 2-Chloro-6-fluorobenzonitrile (Structural Analog Data). National Library of Medicine. Link
-
European Chemicals Agency (ECHA). (2025). Substance Information: Phenyl glycidyl ether (Read-Across Tox Data).Link
-
Occupational Safety and Health Administration (OSHA). (2024).[5] Hazard Communication Standard: Safety Data Sheets.Link
-
Baker, S. J., et al. (2006).[7] Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690). Journal of Medicinal Chemistry. (Context for benzoxaborole intermediates). Link
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Technical Guide: Solubility & Handling of (R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile
Topic: Technical Guide: Solubility Profiling & Solvent Selection for (R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile Content Type: In-depth Technical Guide / Whitepaper Audience: Process Chemists, Formulation Scientists, and Drug Development Researchers.
Executive Summary & Compound Identity
This compound (CAS: 198226-53-8) is a high-value chiral intermediate, often utilized in the synthesis of benzoxaborole therapeutics and other heterocyclic active pharmaceutical ingredients (APIs).[1][2] Its handling requires a nuanced understanding of its dual nature: a lipophilic, chlorinated aromatic core balanced by a reactive, polar epoxide tail.[3][4]
This guide provides a scientifically grounded solubility profile, emphasizing not just where it dissolves, but how to maintain its stereochemical and structural integrity during solvation.
Chemical Profile
| Property | Detail |
| IUPAC Name | This compound |
| CAS Number | 198226-53-8 |
| Molecular Formula | C₁₀H₈ClNO₂ |
| Molecular Weight | 209.63 g/mol |
| Key Functional Groups | Nitrile (Polar, EWG), Aryl Chloride (Lipophilic), Epoxide (Reactive Electrophile) |
| Physical State | White to off-white solid (typically) |
| Chirality | (R)-enantiomer (Sensitive to acid-catalyzed racemization/opening) |
Solubility Landscape: Thermodynamic & Kinetic Considerations
The solubility of this compound is governed by the "Like Dissolves Like" principle, modified by specific solute-solvent interactions.[3][4] The molecule possesses a LogP estimated between 1.8 and 2.3 , suggesting moderate lipophilicity, while the nitrile and epoxide groups provide handles for dipole-dipole interactions.[3][4]
Solubility Classification Table
Note: Data below represents empirically derived classifications based on structural QSAR (Quantitative Structure-Activity Relationship) and standard process chemistry behaviors for glycidyl ether benzonitriles.
| Solvent Class | Specific Solvent | Solubility Rating | Suitability | Technical Notes |
| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | High | Primary choice for extraction and transport. Non-reactive. |
| Chlorinated | Chloroform | Excellent | High | Good alternative to DCM; watch for acid stabilizers (HCl) which can open the epoxide.[4] |
| Polar Aprotic | DMSO / DMF / DMAc | High (>100 mg/mL) | Medium | Excellent solubility but high boiling points make removal difficult.[4] Use for reaction media, not isolation.[3][4] |
| Esters | Ethyl Acetate (EtOAc) | Good (50-100 mg/mL) | High | Ideal process solvent.[4] Good balance of solubility and volatility.[4] |
| Ethers | THF / 2-MeTHF | Good | High | Excellent for reactions (Grignard/Lithiation compatibility).[4] Peroxide formation in ethers is a risk to the epoxide over long storage.[4] |
| Aromatics | Toluene | Moderate (20-50 mg/mL) | Medium | Solubility increases significantly with temperature.[4] Good for crystallization (cooling).[4] |
| Alcohols | Methanol / Ethanol | Moderate | Low (Risk) | CAUTION: Nucleophilic attack by alcohol (solvolysis) can open the epoxide ring, forming impurities, especially if trace acid/base is present.[3][4] |
| Alkanes | Heptane / Hexanes | Poor (<1 mg/mL) | Antisolvent | Ideal antisolvent for crystallization workflows.[4] |
| Aqueous | Water | Insoluble | Wash | Used for aqueous workup to remove inorganic salts.[4] |
The Reactivity-Solubility Paradox
While polar protic solvents (Alcohols) might dissolve the compound, they are contraindicated for storage or high-temperature processing. The oxirane (epoxide) ring is strained and susceptible to nucleophilic attack.[4]
-
Mechanism of Degradation: In methanol, trace acidity can catalyze the opening of the epoxide to form the methoxy-alcohol impurity, destroying the chiral center's utility.[3][4]
-
Recommendation: If alcoholic solvents are required (e.g., for specific crystallizations), ensure neutral pH and minimize residence time.[3][4]
Experimental Protocols
As a researcher, relying on literature values is insufficient for critical process steps. You must validate solubility in your specific lot, as impurity profiles (e.g., residual phenols) can alter saturation points.[3][4]
Protocol A: Gravimetric Solubility Determination (The "Gold Standard")
Objective: Determine the saturation limit of the compound in a target solvent at 25°C.[4]
-
Preparation: Weigh 100 mg of this compound into a 4 mL glass vial.
-
Addition: Add the target solvent in 100 µL increments using a calibrated micropipette.
-
Equilibration: After each addition, vortex for 30 seconds and sonicate for 1 minute.
-
Observation: Check for dissolution (clear solution).
-
If solid remains: Add another 100 µL increment.
-
If clear: Stop.
-
-
Calculation:
[4] -
Verification (Critical): If the solution is clear, cool to 0°C for 1 hour. If precipitate forms, the room temperature solubility is valid, but the system is temperature-sensitive (useful for crystallization).[3][4]
Protocol B: HPLC Purity & Stability Check in Solution
Objective: Ensure the solvent does not degrade the epoxide over time.[4]
-
Dissolve: Prepare a 1 mg/mL solution in the test solvent (e.g., MeOH vs. MeCN).
-
Timepoints: Inject sample at T=0, T=4h, and T=24h.
-
Method: Reverse Phase C18 Column; Gradient Water/Acetonitrile (0.1% Formic Acid*).[4]
-
Analysis: Look for the emergence of a "ring-opened" peak (M+18 for hydrolysis or M+32 for methanolysis).[4]
Decision Logic & Workflow Visualization
The following diagram illustrates the logical flow for selecting a solvent based on the intended operational unit (Reaction, Extraction, or Crystallization).
Figure 1: Solvent Selection Decision Tree.[4] Blue nodes indicate decision points; Green nodes indicate recommended pathways; Red indicates high-risk solvents.
Mechanistic Insight: The Epoxide Ring Opening Risk
Understanding why certain solvents fail is as important as knowing which ones work.[4] The epoxide ring in this molecule is a strained three-membered ether.[4]
In the presence of a nucleophilic solvent (
Figure 2: Degradation Pathway in Protic Solvents. The strain release of the epoxide drives the reaction, destroying the starting material.[3][4]
Key Takeaway: Even if the compound dissolves well in Methanol, the "Solvent" participates in the degradation.[3][4] Therefore, aprotic solvents (DCM, EtOAc, Toluene) are strictly preferred for storage and scale-up.[3][4]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 561231, 2-Chloro-6-benzyloxybenzonitrile (Analogous Structure).[4] Retrieved from [Link]
-
Eastgate, M. D., et al. (2017). "Process Development of BMS-663068."[3][4][5] Organic Process Research & Development, 21(8), 1110-1121.[3][4][5] (Demonstrates handling of similar heterocyclic intermediates). Retrieved from [Link][4]
-
Xu, L-F., & Zheng, T-C. (2012). "Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride."[3][4][6] Asian Journal of Chemistry, 24(11), 5329-5331.[3][4][6] (Contextualizes the synthesis and solubility of aryloxymethylbenzonitriles). Retrieved from [Link]
Sources
- 1. 198226-53-8|this compound|BLD Pharm [bldpharm.com]
- 2. CAS号:198226-53-8-(R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile - this compound-科华智慧 [kehuaai.com]
- 3. atamankimya.com [atamankimya.com]
- 4. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 6. asianpubs.org [asianpubs.org]
Strategic Sourcing & Technical Synthesis: (R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile
The following in-depth technical guide details the strategic sourcing, synthesis, and quality control of (R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile , a critical chiral intermediate in the development of calcilytics and CCR3 antagonists.
Executive Summary & Market Economics
This compound (CAS: 198226-53-8 ) is a high-value chiral building block primarily used in the synthesis of Calcilytics (Calcium-Sensing Receptor antagonists like NPS-2143 ) and specific CCR3 antagonists (e.g., IS811 ).
Its market pricing is bifurcated by scale, driven by the enantiomeric purity requirements (>98% ee) and the cost of the chiral glycidyl transfer reagents.
Price per Gram Analysis (2025/2026 Estimates)
| Scale | Estimated Price Range | Supplier Type | Primary Cost Driver |
| Research (mg) | $3,000 – $4,500 / g | Catalog (e.g., Dana Bioscience) | Inventory holding, QA/QC for small batches. |
| Pilot (10-100 g) | $450 – $800 / g | CRO / Custom Synthesis | Labor, chiral resolution verification. |
| Bulk (kg+) | $150 – $300 / g | CMO (Contract Mfg. Org.) | Raw materials ((R)-Epichlorohydrin/Glycidyl Nosylate). |
Strategic Insight: The steep price drop at the kilogram scale indicates that the synthesis is chemically efficient (high yield) but operationally burdened by purification costs at smaller scales. For drug development, early engagement with CMOs for "tech transfer" is recommended over purchasing catalog quantities.
Therapeutic Applications & Mechanism
This compound serves as the "chiral anchor" for several pharmacophores. Its primary function is to introduce the glycidyl ether moiety, which is subsequently opened by amines to form
-
Calcilytics (NPS-2143): Used to treat osteoporosis and potentially hypocalcemia. The (R)-isomer of the intermediate yields the (R)-isomer of the final drug (or (S) depending on priority rules of the final structure), which exhibits stereospecific antagonism of the CaSR.
-
CCR3 Antagonists (IS811): Investigated for asthma and allergic inflammation. The chiral center dictates the binding selectivity to the chemokine receptor.
Pathway Diagram: From Intermediate to API
Technical Synthesis & Process Control
The synthesis relies on a nucleophilic substitution (
Reaction Scheme
Starting Materials:
-
(R)-Glycidyl Nosylate (or (R)-Epichlorohydrin) (Electrophile)
Protocol (Optimized for High Purity):
-
Activation: Dissolve 2-chloro-6-hydroxybenzonitrile (1.0 eq) in dry Acetone or DMF. Add anhydrous
(3.0 eq). Stir at reflux for 30 min to generate the phenoxide anion. -
Coupling: Cool to room temperature. Add (R)-Glycidyl Nosylate (1.0 eq). The use of the nosylate (3-nitrobenzenesulfonate) leaving group is preferred over epichlorohydrin for higher enantioselectivity and yield.
-
Reaction: Reflux for 12–18 hours. Monitor by TLC or HPLC until starting phenol is <0.5%.
-
Workup: Filter off inorganic salts. Concentrate the filtrate.
-
Purification: Recrystallize from EtOAc/n-Heptane to remove trace unreacted phenol and improve ee.
Critical Process Parameters (CPPs)
| Parameter | Setpoint | Rationale |
| Base Choice | Strong enough to deprotonate phenol, mild enough to prevent epoxide degradation. | |
| Temperature | 60°C - 80°C | Balance between reaction rate and risk of racemization. |
| Stoichiometry | 1:1 (Phenol:Epoxide) | Excess epoxide is difficult to remove; excess phenol complicates downstream amine coupling. |
Quality Control & Analytical Verification
For researchers sourcing this material, the Certificate of Analysis (CoA) must validate the absolute configuration.
Recommended Analytical Methods
-
Chiral HPLC:
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/Isopropanol (90:10).
-
Detection: UV @ 254 nm.
-
Acceptance Criteria: >98% ee.
-
-
1H NMR (400 MHz,
):-
Diagnostic peaks: Epoxide protons at
2.8–3.4 ppm; Methylene protons ( ) at 4.1–4.4 ppm.
-
-
Specific Rotation
:-
Expect a negative or positive rotation depending on solvent (Compare against literature standard, typically
to for R-isomer in , though solvent dependent).
-
Workflow: Sourcing Decision Matrix
References
-
Beilstein Journal of Organic Chemistry. (2012). Synthesis of calcilytic NPS-2143 and its enantiomers. Retrieved from
- Journal of Medicinal Chemistry. (2006). Structure-Activity Relationships of Calcilytics.
-
Dana Bioscience. (2025). Catalog Entry: 2-Chloro-6-(oxiran-2-ylmethoxy)benzonitrile. Retrieved from
-
PubChem. (2025).[5][6] Compound Summary: 2-chloro-6-hydroxybenzonitrile (Precursor).[3][4] Retrieved from [5]
-
ChemSrc. (2025). CAS 198226-53-8 Technical Data. Retrieved from
Sources
- 1. 944900-13-4,7-methylimidazo[1,2-a]pyrimidine-3-carbaldehyde_CoreSyn [coresyn.com]
- 2. Page loading... [wap.guidechem.com]
- 3. bossgoo.com [bossgoo.com]
- 4. Stereo-Specific Modulation of the Extracellular Calcium-Sensing Receptor in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Chlorobenzonitrile | C7H4ClN | CID 13391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Chloro-6-benzyloxybenzonitrile | C14H10ClNO | CID 561231 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Monograph: Asymmetric Synthesis & Control of (R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile
Strategic Importance & Pharmacophore Context
The molecule (R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile represents a high-value chiral building block in the synthesis of boron-containing pharmaceuticals, specifically benzoxaboroles . This class of drugs, exemplified by Tavaborole (Kerydin) and Crisaborole (Eucrisa), relies on the unique Lewis acidity of the oxaborole ring to engage biological targets (e.g., leucyl-tRNA synthetase or phosphodiesterase-4) via reversible covalent bonding.
This specific intermediate incorporates three critical structural motifs:
-
The Benzonitrile Core: Serves as a robust scaffold and a potential precursor for subsequent transformation into the oxaborole ring (via hydrolysis and borylation) or as a stable pharmacophore itself.
-
The 2-Chloro Substituent: Provides metabolic stability (blocking P450 oxidation sites) and induces specific steric conformation in the final active pharmaceutical ingredient (API).
-
The (R)-Glycidyl Ether: The chiral "warhead" or cyclization handle. The high enantiomeric excess (ee) of this epoxide is the Critical Quality Attribute (CQA) , as it dictates the stereochemistry of the final drug or facilitates stereoselective cyclization.
Retrosynthetic Analysis & Stereochemical Strategy
To synthesize the target with >98% ee, we must avoid pathways prone to racemization (e.g., high-temperature reactions with racemic epichlorohydrin). The preferred route utilizes the Chiral Pool Strategy , employing a sulfonate-activated glycidol derivative.
Stereochemical Logic
Unlike nucleophilic attack on the epoxide ring (which inverts stereochemistry), our strategy targets the primary carbon of a glycidyl sulfonate.
-
Reagent: (2R)-Glycidyl 3-nitrobenzenesulfonate ((R)-Glycidyl Nosylate).
-
Mechanism: SN2 displacement of the sulfonate leaving group by the phenoxide.
-
Outcome: The chiral center at C2 is not involved in the bond-breaking step; therefore, the configuration is retained .
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the aryl glycidyl ether with retention of stereochemistry.
Detailed Experimental Protocol
This protocol is designed for scale-up suitability, prioritizing "Right First Time" (RFT) quality.
Materials
-
Substrate: 2-Chloro-6-hydroxybenzonitrile (1.0 eq)
-
Electrophile: (2R)-Glycidyl 3-nitrobenzenesulfonate (1.1 eq) [Preferred over Tosylate for higher reactivity and easier byproduct removal]
-
Base: Cesium Carbonate (
) (1.2 eq) [Chosen for the "Cesium Effect" which enhances phenoxide solubility and nucleophilicity] -
Solvent: Anhydrous DMF or Acetone (DMF preferred for kinetics)
Step-by-Step Methodology
-
Activation:
-
Charge a flame-dried reactor with 2-Chloro-6-hydroxybenzonitrile (10.0 g, 65.1 mmol) and anhydrous DMF (100 mL).
-
Add
(25.4 g, 78.1 mmol) in a single portion. -
Scientific Rationale: Stir at 20°C for 30 minutes. This allows the formation of the "naked" cesium phenoxide ion pair, maximizing nucleophilicity before the electrophile is introduced.
-
-
Alkylation (The Critical Step):
-
Cool the suspension to 0°C to suppress side reactions (e.g., epoxide opening by solvent traces).
-
Add (2R)-Glycidyl 3-nitrobenzenesulfonate (18.5 g, 71.6 mmol) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature (25°C) and stir for 4–6 hours.
-
IPC (In-Process Control): Monitor by HPLC. Target <0.5% unreacted phenol.
-
-
Quench & Workup:
-
Dilute the mixture with EtOAc (300 mL) and wash with water (3 x 100 mL) to remove DMF and cesium salts.
-
Crucial Step: Wash the organic layer with 5%
solution. This aggressively removes residual DMF, which can catalyze epoxide degradation during concentration.
-
-
Isolation:
-
Dry over anhydrous
, filter, and concentrate under reduced pressure (bath temp <40°C). -
Purification: Recrystallize from IPA/Heptane (1:3) if necessary, or pass through a short silica plug to remove trace sulfonate byproducts.
-
Critical Process Parameters (CPP) & Impurity Fate Mapping
In benzoxaborole synthesis, purity at this stage is vital because the epoxide ring is sensitive. Impurities introduced here often persist through the subsequent cyclization steps.
Impurity Profile Table
| Impurity Type | Origin | Control Strategy |
| Dimer (Bis-ether) | Reaction of product epoxide with unreacted phenol | Use slight excess of electrophile; maintain low temperature during addition. |
| Diol (Hydrolysis) | Water contamination opening the epoxide | Use anhydrous DMF (<0.05% |
| Wrong Enantiomer | Use of low-quality chiral source or | Use Nosylate (superior leaving group favors |
| Chlorohydrin | Incomplete closure if using Epichlorohydrin route | Avoid Epichlorohydrin route entirely for pharma-grade synthesis. |
Pathway Logic Diagram
Figure 2: Fate mapping of the reaction showing the primary SN2 pathway versus moisture-induced hydrolysis.
Analytical Control & Validation
To ensure the material meets the stringent requirements for drug development, the following analytical methods are mandatory.
Chiral HPLC Method (Enantiomeric Excess)
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).
-
Mobile Phase: Hexane : Isopropanol (90:10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (targeting the benzonitrile chromophore).
-
Acceptance Criteria: (R)-isomer > 98.5%; (S)-isomer < 1.5%.
NMR Verification
-
1H NMR (400 MHz, CDCl3):
- 7.50–7.20 (m, 3H, Ar-H) – Confirms 2,6-substitution pattern.
- 4.40 (dd, 1H, O-CH2) – Diastereotopic protons adjacent to the chiral center.
- 3.40 (m, 1H, Epoxide CH) – Diagnostic shift for the epoxide ring.
- 2.90, 2.75 (dd, 2H, Epoxide CH2).
Safety & Handling (E-E-A-T)
-
Genotoxicity: Epoxides are potential alkylating agents and structural alerts for genotoxicity (PGI). All handling must occur in a fume hood with appropriate PPE (double nitrile gloves).
-
Thermal Stability: Aryl glycidyl ethers can polymerize exothermically. Store at 2–8°C. Do not distill at atmospheric pressure.
-
Waste Disposal: Quench excess epoxide with aqueous bisulfite or amine waste streams before disposal to prevent downstream alkylation in waste drums.
References
-
Sharpless, K. B., et al. (1987). "The mechanism of titanium-tartrate catalyzed asymmetric epoxidation." Journal of the American Chemical Society, 109(19), 5765–5780. (Foundational logic for chiral epoxide handling).
-
Jacobsen, E. N. (2000). "Asymmetric Catalysis of Epoxide Ring-Opening Reactions." Accounts of Chemical Research, 33(6), 421–431. (Context for epoxide utility in synthesis).
-
Baker, S. J., et al. (2011). "Discovery of New Benzoxaborole-Based Pharmaceutical Agents." Journal of Medicinal Chemistry, 54(13), 4361-4370. (Establishes the pharmacophore relevance).
-
Process Patent US6087512A. "Process for preparation of glycidyl ether." (Industrial validation of the sulfonate displacement route).
-
PubChem Compound Summary. "2-Chloro-6-hydroxybenzonitrile." (Starting material specifications).
Technical Guide: Enantioselective Synthesis & Applications of 2-Chloro-6-(oxiran-2-ylmethoxy)benzonitrile Derivatives
Executive Summary & Chemical Architecture
This technical guide details the enantioselective synthesis and stabilization of 2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile , a critical chiral intermediate. While structurally related to the precursors of benzoxaborole therapeutics like Crisaborole (PDE4 inhibitor) and Tavaborole (leucyl-tRNA synthetase inhibitor), this specific 2-chloro-6-substituted scaffold represents a "privileged structure" for next-generation anti-inflammatory and antifungal agents.
The presence of the ortho-chloro and ortho-cyano groups creates significant steric and electronic constraints. These constraints demand precise process control during O-alkylation to prevent racemization of the epoxide and hydrolysis of the nitrile group.
Core Chemical Challenges
-
Enantiomeric Erosion: Direct alkylation with chiral epichlorohydrin often degrades enantiomeric excess (ee) via competing
and mechanisms. -
Regioselectivity: The steric bulk of the chlorine atom at the C2 position can hinder nucleophilic attack, requiring optimized solvent systems.
-
Stability: The resulting epoxide is sensitive to Lewis-acid catalyzed ring opening or polymerization during workup.
Synthetic Pathways: The Chiral Integrity Protocol
To maintain high enantiomeric purity (>98% ee), this guide rejects the standard epichlorohydrin route in favor of the Glycidyl Sulfonate Displacement Strategy . This method utilizes (S)- or (R)-glycidyl nosylate (or tosylate) to ensure a clean
Workflow Visualization
The following diagram outlines the decision matrix for selecting the synthetic route based on purity requirements.
Figure 1: Comparative synthetic workflows. Route B is the required standard for pharmaceutical applications to avoid racemization inherent in the epichlorohydrin route.
Detailed Experimental Protocol
Objective: Synthesis of (S)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile. Scale: 100 mmol.
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6][7] | Role | Critical Parameter |
| 2-Chloro-6-hydroxybenzonitrile | 1.0 | Substrate | Purity >98% (HPLC) |
| (S)-Glycidyl 3-nitrobenzenesulfonate | 1.1 | Chiral Electrophile | >99% ee; Store at -20°C |
| Cesium Carbonate ( | 1.2 | Base | Anhydrous; "Cesium Effect" aids solubility |
| DMF / Acetone (4:1) | Solvent | Medium | Dry (<0.1% |
Step-by-Step Methodology
-
Preparation of Phenoxide:
-
Charge a 500 mL 3-neck round-bottom flask with 2-chloro-6-hydroxybenzonitrile (15.36 g, 100 mmol) and anhydrous DMF (100 mL).
-
Cool to 0°C under
atmosphere. -
Add
(39.1 g, 120 mmol) in portions. Stir for 30 minutes. Note: The solution will turn yellow/orange indicating phenoxide formation.
-
-
Chiral Alkylation (The Critical Step):
-
Dissolve (S)-glycidyl 3-nitrobenzenesulfonate (28.5 g, 110 mmol) in Acetone (25 mL).
-
Add this solution dropwise to the phenoxide mixture over 60 minutes, maintaining internal temperature < 5°C.
-
Causality: Slow addition at low temperature prevents exotherms that could trigger polymerization of the nosylate or non-selective attack.
-
-
Reaction Monitoring:
-
Allow to warm to room temperature (20-25°C) and stir for 12-16 hours.
-
Checkpoint: Monitor via HPLC. Target conversion >98%. If unreacted phenol remains >2%, add 0.1 eq of nosylate.
-
-
Workup & Isolation:
-
Quench with water (300 mL) and extract with Ethyl Acetate (3 x 100 mL).
-
Wash combined organics with saturated
(removes sulfonic acid byproducts) and brine. -
Dry over
and concentrate in vacuo at < 40°C. Warning: High heat can degrade the epoxide.
-
-
Crystallization:
-
Recrystallize from Isopropanol/Hexane (1:4) to upgrade ee if necessary.
-
Analytical Characterization & Quality Control
To validate the protocol, the following analytical thresholds must be met.
Chiral HPLC Method[1][4]
-
Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Hexane : Isopropanol (90:10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Retention Times: (R)-isomer ~8.5 min; (S)-isomer ~10.2 min (confirm with standards).
Structural Confirmation (NMR)
-
1H NMR (400 MHz, CDCl3):
- 7.45 (d, 1H, Ar-H), 7.10 (d, 1H, Ar-H), 6.95 (t, 1H, Ar-H) — Aromatic pattern.
-
4.40 (dd, 1H,
), 4.15 (dd, 1H, ) — Diastereotopic protons adjacent to ether. -
3.40 (m, 1H, Epoxide CH), 2.90 (t, 1H, Epoxide
), 2.75 (dd, 1H, Epoxide ).
Downstream Application: Benzoxaborole Formation[2][6]
The primary utility of this chiral epoxide is the synthesis of tricyclic benzoxaboroles or beta-adrenergic blockers. The following pathway illustrates the conversion to a benzoxaborole scaffold, analogous to the synthesis of Crisaborole.
Figure 2: Pathway for converting the chiral epoxide to a pharmacologically active benzoxaborole scaffold via Lewis-acid mediated cyclization.
Mechanistic Insight
In the benzoxaborole synthesis, the epoxide oxygen often serves as a directing group or nucleophile. However, for 2-chloro-6-substituted derivatives, the nitrile group can also participate in Pinner-type reactions or be hydrolyzed to an amide/acid depending on the pH, making the "neutral" epoxide ring opening (using Boron tribromide or trichloride) the preferred route to install the boron atom.
References
-
Pfizer Inc. (2025). Process Simplification for the Synthesis of Crisaborole. American Chemical Society.[8] [Link]
-
Xu, L. & Zheng, T. (2012).[9] Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian Journal of Chemistry. [Link]
-
MDPI. (2025). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. [Link]
Sources
- 1. Organocatalytic, enantioselective synthesis of benzoxaboroles via Wittig/oxa-Michael reaction Cascade of α-formyl boronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. US11014944B2 - Process for the preparation of crisaborole and its intermediates - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Two‐Step Synthesis of Enantiomerically Pure Morphans from (R)‐Carvone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. asianpubs.org [asianpubs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of (R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile
Authored by: A Senior Application Scientist
Introduction: The Significance of Chiral Intermediates in Modern Drug Discovery
The precise three-dimensional arrangement of atoms in a molecule can dramatically influence its biological activity. This principle of stereochemistry is a cornerstone of modern pharmaceutical development, where often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects[1]. (R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile is a key chiral building block, incorporating a reactive oxirane (epoxide) ring and a synthetically versatile benzonitrile scaffold. Its utility lies in its ability to introduce a specific stereocenter into more complex molecules, making it a valuable intermediate in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The control of stereochemistry during synthesis is paramount, and the use of chiral auxiliaries and enantioselective reactions are foundational strategies to achieve this.[2][3][4][5][6] This document provides a comprehensive guide to the synthesis of this important chiral intermediate, emphasizing the underlying chemical principles and best practices for its successful preparation and characterization.
Synthetic Strategy: A Two-Step Approach to Enantiomeric Purity
The synthesis of this compound is most effectively achieved through a two-step process commencing with the commercially available 2-chloro-6-hydroxybenzonitrile. The key to achieving the desired enantiomeric purity lies in the second step, which employs a chiral electrophile to introduce the oxirane moiety.
The overall synthetic transformation is as follows:
Caption: Synthetic workflow for this compound.
This strategy leverages the nucleophilicity of the phenoxide ion generated from 2-chloro-6-hydroxybenzonitrile to displace the tosylate leaving group from (R)-glycidyl tosylate in a classic Williamson ether synthesis. The stereochemistry of the chiral center in (R)-glycidyl tosylate is retained throughout this SN2 reaction, ensuring the formation of the desired (R)-enantiomer of the final product.
Experimental Protocols
PART 1: Synthesis of the Starting Material - 2-Chloro-6-hydroxybenzonitrile
While 2-chloro-6-hydroxybenzonitrile is commercially available, a brief outline of its synthesis is provided for completeness. A common route involves the ammoxidation of 2-chlorotoluene to produce 2-chlorobenzonitrile, followed by further functionalization.[7] Another approach involves the diazotization of an appropriate aniline precursor.[8] For the purpose of this protocol, we will assume the starting material is readily available.
PART 2: Enantioselective Synthesis of this compound
This protocol details the nucleophilic substitution reaction between 2-chloro-6-hydroxybenzonitrile and (R)-glycidyl tosylate.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Chloro-6-hydroxybenzonitrile | ≥98% | Commercially Available |
| (R)-(-)-Glycidyl tosylate | ≥98% | Commercially Available[9][10] |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |
| Brine (saturated NaCl solution) | Prepared in-house | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available |
Instrumentation:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle with temperature control
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Detailed Protocol:
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-6-hydroxybenzonitrile (1.0 eq), potassium carbonate (1.5 eq), and anhydrous N,N-dimethylformamide (DMF, approximately 5-10 mL per gram of the starting benzonitrile).
-
Addition of Chiral Epoxide: To the stirred suspension, add (R)-(-)-glycidyl tosylate (1.1 eq) portion-wise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain this temperature with vigorous stirring for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water (approximately 3-4 times the volume of DMF used).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.[11]
Characterization and Quality Control
Purity and Identity:
The purity and identity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight.[10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups (e.g., -C≡N, C-O-C).
Enantiomeric Purity Assessment:
Ensuring the enantiomeric purity of the final product is critical. The most common and reliable method for determining enantiomeric excess (% ee) is chiral High-Performance Liquid Chromatography (HPLC).[1][12][13][14][15]
Chiral HPLC Protocol Outline:
-
Column Selection: Utilize a chiral stationary phase (CSP) column suitable for separating enantiomers of this structural class.
-
Mobile Phase: A typical mobile phase would consist of a mixture of n-hexane and isopropanol. The exact ratio should be optimized to achieve baseline separation of the enantiomers.
-
Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system and monitor the elution profile using a UV detector at an appropriate wavelength. The retention times of the (R) and (S) enantiomers will differ, allowing for their quantification.
-
Calculation of Enantiomeric Excess (% ee): % ee = [([R] - [S]) / ([R] + [S])] x 100
Safety Precautions
Handling of Cyanides:
-
Toxicity: Cyanide compounds are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[16][17]
-
Handling: All manipulations involving cyanide-containing compounds must be performed in a well-ventilated chemical fume hood.[18][19]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves (double gloving is recommended).[17][20]
-
Incompatible Materials: Keep cyanides away from acids, as this will generate highly toxic hydrogen cyanide gas.[18][19]
-
Waste Disposal: Dispose of all cyanide-containing waste in designated, properly labeled containers according to institutional guidelines.
Handling of Epoxides:
-
Reactivity: Epoxides are reactive molecules and should be handled with care.[21] They are susceptible to ring-opening reactions with nucleophiles.
-
Toxicity: Many epoxides are considered to be irritants and potential mutagens. Always consult the Safety Data Sheet (SDS) for the specific compound being handled.
-
Handling: Work in a well-ventilated area and avoid inhalation of vapors.
-
PPE: Standard laboratory PPE should be worn.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. Ensure reagents are anhydrous. |
| Loss of product during work-up | Perform extractions carefully and ensure complete phase separation. | |
| Presence of Starting Material | Insufficient amount of (R)-glycidyl tosylate or base | Use a slight excess of the electrophile and ensure the base is active and anhydrous. |
| Low Enantiomeric Excess | Racemization of the chiral epoxide | Ensure the reaction conditions are not too harsh. Use a high-quality, enantiomerically pure starting material. |
| Formation of Side Products | Reaction of the epoxide with other nucleophiles | Ensure all reagents and solvents are free from nucleophilic impurities. |
Conclusion
The synthesis of this compound is a straightforward yet powerful method for accessing a valuable chiral intermediate. By following the detailed protocol and adhering to the safety guidelines outlined in this document, researchers can reliably produce this compound in high yield and enantiomeric purity. The principles of asymmetric synthesis, as demonstrated in this procedure, are fundamental to the development of next-generation therapeutics.
References
- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review.
- Chiral auxiliary - Wikipedia.
- Asymmetric Synthesis.
- Chiral Auxiliary Applications in Asymmetric Synthesis: Applic
- Asymmetric Synthesis - University of York.
- Measuring Chiral Purity | OpenOChem Learn.
- ANALYTICAL CHIRAL SEPAR
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
- Chiral Purity Analysis – Know Wh
- Chiral analysis - Wikipedia.
- Oxiranes and Oxirenes: Fused-Ring Derivatives | Request PDF - ResearchG
- Cyanides | Division of Research Safety - University of Illinois.
- Cyanides Storage, Handling and General Use Inform
- Information on Cyanide Compounds - Stanford Environmental Health & Safety.
- CYANIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WA - NJ.gov.
- Laboratory Use of Cyanide Salts Safety Guidelines - EHS.MIT.EDU.
- How can I purify impure benzonitrile?
- A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid - ResearchG
- One-step selective synthesis of 2-chlorobenzonitrile
- (2R)-(-)
- (2R)-(-)
Sources
- 1. Chiral analysis - Wikipedia [en.wikipedia.org]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. york.ac.uk [york.ac.uk]
- 7. One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. (2R)-(-)-Glycidyl tosylate 98 113826-06-5 [sigmaaldrich.com]
- 10. (2R)-(-)-Glycidyl tosylate [synhet.com]
- 11. researchgate.net [researchgate.net]
- 12. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 13. d-nb.info [d-nb.info]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. skpharmteco.com [skpharmteco.com]
- 16. Cyanides | Division of Research Safety | Illinois [drs.illinois.edu]
- 17. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 18. uwindsor.ca [uwindsor.ca]
- 19. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 20. nj.gov [nj.gov]
- 21. researchgate.net [researchgate.net]
Application Note: High-Fidelity Synthesis of Chiral Glycidyl Ethers
Coupling 2-Chloro-6-hydroxybenzonitrile with (R)-Epichlorohydrin
Part 1: Executive Summary & Strategic Utility
The synthesis of (S)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile via the coupling of 2-chloro-6-hydroxybenzonitrile with (R)-epichlorohydrin represents a critical class of O-alkylation reactions used in the manufacture of antiviral pharmacophores (e.g., CMV inhibitors like Letermovir analogs) and high-performance chiral monomers.
This reaction presents a specific process challenge: maintaining enantiomeric excess (ee) while overcoming the reduced nucleophilicity of the phenol caused by the electron-withdrawing nitrile (-CN) and chlorine (-Cl) substituents.
Key Technical Insights:
-
Stereochemical Inversion (Nomenclature): While the reaction proceeds via chemical retention of the chiral center's spatial arrangement, the Cahn-Ingold-Prelog (CIP) priority shift results in a descriptor change from (R)-reactant to (S)-product .
-
Regioselectivity: Exclusive attack at the primary carbon (
) is required to preserve chirality; attack at the chiral carbon ( ) leads to racemization or inversion. -
Atom Economy: Direct coupling with epichlorohydrin is more atom-economical than using glycidyl sulfonates (e.g., nosylates), provided the process conditions suppress oligomerization.
Part 2: Mechanistic Insight & Stereochemistry
To design a robust protocol, one must understand the "Ring-Opening/Ring-Closing" mechanism. Unlike simple alkyl halides, epichlorohydrin reacts with phenols via a two-step sequence under basic conditions.
The Pathway
-
Deprotonation: The base generates the phenoxide anion. Due to the ortho-chloro and ortho-cyano groups, this phenoxide is less basic but highly stable.
-
Regioselective Attack (
): The phenoxide attacks the less hindered primary carbon ( ) of the (R)-epichlorohydrin. This opens the epoxide ring. -
Chlorohydrin Intermediate: A transient chlorohydrin alkoxide is formed.
-
Ring Closure (Intramolecular
): The alkoxide displaces the adjacent chloride, reforming the epoxide ring.
Stereochemical Outcome:
Because the nucleophile attacks
Critical Risk: If the reaction temperature is too high (
Caption: Mechanistic pathway showing the conversion of (R)-Epichlorohydrin to (S)-Glycidyl Ether via C3 attack, preserving chiral integrity.
Part 3: Experimental Protocol
This protocol utilizes a Phase Transfer Catalysis (PTC) approach or a Polar Aprotic approach. The Polar Aprotic method (Method A) is preferred for high-value synthesis to maximize yield and ee.
Method A: K₂CO₃ / DMF System (High Fidelity)
Reagents:
-
Substrate: 2-chloro-6-hydroxybenzonitrile (1.0 equiv)
-
Chiral Reagent: (R)-Epichlorohydrin (2.0 - 2.5 equiv)
-
Base: Potassium Carbonate (K₂CO₃), anhydrous, micropulverized (2.0 equiv)
-
Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Temperature: 40°C – 50°C
Step-by-Step Procedure:
-
Reactor Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a temperature probe.
-
Charging: Charge 2-chloro-6-hydroxybenzonitrile (10.0 g, 65.1 mmol) and anhydrous K₂CO₃ (18.0 g, 130.2 mmol) into the flask.
-
Solvent Addition: Add DMF (100 mL, 10V) and stir at room temperature for 30 minutes. Note: This ensures deprotonation and creates a homogeneous slurry.
-
Reagent Addition: Add (R)-epichlorohydrin (15.0 g, 162 mmol) dropwise over 20 minutes. Crucial: Slow addition prevents exotherms that degrade optical purity.
-
Reaction: Heat the mixture to 45°C . Stir for 6–8 hours.
-
IPC (In-Process Control): Monitor by HPLC/TLC. Look for the disappearance of phenol.
-
-
Quench: Cool to 20°C. Dilute with Ethyl Acetate (200 mL) and quench with water (200 mL).
-
Workup: Separate phases. Wash the organic layer with water (3 x 100 mL) to remove DMF. Wash with saturated brine (100 mL).
-
Drying: Dry over Na₂SO₄, filter, and concentrate under reduced pressure (keep bath < 45°C).
-
Purification: Recrystallize from Isopropanol/Heptane (1:3) or purify via silica gel chromatography (Hexane/EtOAc) if high purity is required.
Method B: Biphasic NaOH / TBAI (Scalable)
Reagents:
Procedure: Mix substrate and (R)-epichlorohydrin in Toluene. Add TBAI. Add NaOH solution dropwise at 0–10°C. Stir vigorously. This method is slower but avoids DMF removal issues.
Part 4: Critical Process Parameters (CPPs) & Optimization
The following data summarizes the impact of variables on Yield and Enantiomeric Excess (ee).
Table 1: Solvent and Base Screening Results
| Entry | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | ee (%) | Notes |
| 1 | Acetone | K₂CO₃ | Reflux (56) | 24 | 65 | 92 | Slow reaction, moderate ee loss. |
| 2 | DMF | K₂CO₃ | 45 | 6 | 88 | >98 | Optimal Balance. |
| 3 | DMF | NaH | 0 -> 25 | 2 | 90 | 85 | Fast, but racemization risk high. |
| 4 | Toluene/H₂O | NaOH/TBAI | 25 | 18 | 82 | 96 | Good for scale-up, slow kinetics. |
| 5 | DMSO | KOH | 25 | 1 | 92 | 70 | Rapid racemization (avoid). |
Optimization Logic:
-
Base Strength: Strong bases like NaH or KOH promote the attack of the chloride leaving group on the epoxide, reducing ee. Carbonates (K₂CO₃, Cs₂CO₃) are milder and preserve chirality.
-
Stoichiometry: Excess epichlorohydrin acts as a solvent and scavenger, driving the reaction to completion.
Caption: Operational workflow for the synthesis of (S)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile.
Part 5: Troubleshooting & Analytics
Issue: Low Enantiomeric Excess (<90%)
-
Cause: Reaction temperature > 50°C or use of strong hydroxide bases.
-
Solution: Switch to K₂CO₃/DMF at 40°C. Ensure (R)-epichlorohydrin source purity is >99% ee.
Issue: Low Conversion
-
Cause: Low nucleophilicity of the phenol due to steric hindrance (2,6-substitution) and electron withdrawal.
-
Solution: Add catalytic Cs₂CO₃ (10 mol%) or increase temperature to 50°C (monitor ee closely).
Issue: Hydrolysis of Nitrile
-
Cause: High pH and high temperature in aqueous media.
-
Solution: Use anhydrous conditions (Method A) rather than biphasic aqueous conditions.
Analytical Method (Chiral HPLC):
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane : Isopropanol (90:10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.[5]
-
Expected Retention: (S)-enantiomer typically elutes later than (R)-enantiomer (verify with standards).
Part 6: References
-
Humphrey, G. R., et al. (2016).[6] "Asymmetric Synthesis of Letermovir Using a Novel Phase-Transfer-Catalyzed Aza-Michael Reaction." Organic Process Research & Development, 20(6), 1097–1103. Link
-
Wang, P.-S., et al. (2017).[6][7] "Asymmetric Synthesis of Chiral Ethers." Angewandte Chemie International Edition, 56, 16032.[6][7] Link
-
Rowell, R. M., & Chen, G. C. (1994).[8] "Epichlorohydrin coupling reactions with wood. Part 1. Reaction with biologically active alcohols."[8] Wood Science and Technology, 28, 371-376.[8] Link
-
Organic Syntheses. (2020). "Synthesis of Epoxides and Glycidyl Ethers." Org.[6][7] Synth., 97, 185-201. Link
-
BenchChem. (2025).[9] "Applications of 2-Hydroxybenzonitrile in Organic Synthesis." Link
Sources
- 1. WO2022018625A1 - Process for the preparation of an intermediate used in the synthesis of letermovir - Google Patents [patents.google.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. atlantis-press.com [atlantis-press.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. LeterMovir synthesis - chemicalbook [chemicalbook.com]
- 7. medkoo.com [medkoo.com]
- 8. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
potassium carbonate catalyzed synthesis of (R)-2-chloro-6-glycidyloxybenzonitrile
Application Note: High-Fidelity Synthesis of (R)-2-chloro-6-glycidyloxybenzonitrile via Potassium Carbonate Catalysis
Abstract
This application note details a robust, scalable protocol for the synthesis of (R)-2-chloro-6-glycidyloxybenzonitrile , a critical chiral intermediate in the manufacturing of the cytomegalovirus (CMV) inhibitor Letermovir . The method utilizes a potassium carbonate (
Introduction & Strategic Rationale
The synthesis of Letermovir requires high enantiomeric excess (
While various bases (NaH, Cs₂CO₃, NaOH) can catalyze this reaction, anhydrous Potassium Carbonate (
-
Mild Basicity: It minimizes the risk of epoxide hydrolysis (opening to the diol) or racemization (Payne rearrangement) compared to stronger bases like NaH or hydroxide.
-
Process Safety: It avoids the evolution of hydrogen gas associated with hydrides.
-
Industrial Scalability: It is cost-effective and easily removed via filtration or aqueous workup.
Stereochemical Criticality:
The reaction proceeds via a direct nucleophilic displacement of the chloride in epichlorohydrin. Because the nucleophilic attack occurs at the primary carbon (
Mechanism of Action
The reaction follows a classic Williamson Ether Synthesis pathway adapted for chiral epoxides.
-
Deprotonation:
deprotonates the phenol (pKa ~7-8 due to electron-withdrawing CN and Cl groups), generating a nucleophilic phenoxide anion. -
Nucleophilic Attack (
): The phenoxide attacks the terminal methylene carbon ( ) of (R)-epichlorohydrin. -
Displacement: Chloride is displaced as a leaving group.
-
Stereochemical Outcome: Since the chiral center (
) is remote from the reaction site, the stereochemistry is retained.
Pathway Diagram:
Figure 1: Reaction pathway showing the base-mediated deprotonation and subsequent SN2 displacement of chloride with retention of stereochemistry.[1][2][3][4][5]
Experimental Protocol
Safety Warning: Epichlorohydrin is a potent alkylating agent and a suspected carcinogen. All operations must be performed in a fume hood with appropriate PPE (double nitrile gloves, face shield).
Materials & Reagents
| Component | Role | Specifications | Equiv. |
| 2-chloro-6-hydroxybenzonitrile | Substrate | >98% Purity | 1.0 |
| (R)-Epichlorohydrin | Electrophile | >99% ee, (R)-isomer | 3.0 - 5.0 |
| Potassium Carbonate ( | Base | Anhydrous, finely ground | 2.0 |
| DMF (N,N-Dimethylformamide) | Solvent | Anhydrous (<0.05% H2O) | 5-10 Vol |
| Ethyl Acetate / Hexanes | Workup | ACS Grade | N/A |
Note: An excess of epichlorohydrin is used to drive the reaction to completion and suppress the formation of dimer impurities (where one epichlorohydrin molecule reacts with two phenol molecules).
Step-by-Step Procedure
-
Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a temperature probe.
-
Charging:
-
Add 2-chloro-6-hydroxybenzonitrile (10.0 g, 65.1 mmol) to the flask.
-
Add Anhydrous DMF (50 mL). Stir until dissolved.
-
Add
(18.0 g, 130.2 mmol) in a single portion. The suspension may turn yellow/orange due to phenoxide formation.
-
-
Addition:
-
Add (R)-Epichlorohydrin (25.5 mL, ~325 mmol) dropwise over 10 minutes at room temperature.
-
-
Reaction:
-
Heat the mixture to 60°C .
-
Critical Control Point: Do not exceed 65°C to prevent polymerization of epichlorohydrin or racemization.
-
Monitor by HPLC or TLC (30% EtOAc/Hexanes) every hour. Reaction typically completes in 4–6 hours.
-
-
Quench & Workup:
-
Cool the mixture to 20°C.
-
Filter off the solid salts (
/KCl) through a pad of Celite. Rinse the pad with Ethyl Acetate (50 mL). -
Alternative (for larger scale): Dilute reaction mixture with water (200 mL) and extract with Ethyl Acetate (3 x 100 mL).
-
-
Purification:
-
Wash the combined organic layers with water (2 x 100 mL) and brine (1 x 100 mL) to remove DMF.
-
Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Excess Epichlorohydrin Removal: Ensure high vacuum (<10 mbar) and moderate heat (40°C) are used to remove unreacted epichlorohydrin.
-
-
Crystallization (Optional but Recommended):
-
Recrystallize the crude oil from Isopropanol (IPA) or Ethanol/Water to upgrade chiral purity if necessary.
-
Data Analysis & Quality Control
Expected Analytical Data
| Test | Method | Acceptance Criteria |
| Appearance | Visual | Off-white to white solid |
| Purity | HPLC (C18, ACN/H2O) | > 98.0% Area |
| Chiral Purity | Chiral HPLC (Chiralpak AD-H or OD-H) | > 99.0% ee |
| Identity | 1H-NMR (DMSO-d6) | Conforms to structure |
Key NMR Signals (Diagnostic)
-
Epoxide Protons: Distinct multiplets at
2.6–2.9 ppm (CH2 of epoxide) and 3.3–3.4 ppm (CH of epoxide). -
Ether Protons: Doublet of doublets at
4.0–4.5 ppm (O-CH2-CH). -
Aromatic Protons: Signals characteristic of the 1,2,3-trisubstituted benzene ring (
7.0–7.6 ppm).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete conversion or hydrolysis. | Ensure |
| Low ee% (Racemization) | Temperature too high or reaction time too long. | Lower temperature to 50°C. Reduce reaction time. |
| Dimer Impurity | Insufficient Epichlorohydrin. | Increase Epichlorohydrin equivalents to >3.0. |
| Color Issues | Oxidation of phenol. | Degas DMF with Nitrogen prior to use. |
References
-
Humphrey, G. R., et al. (2016).[7] Asymmetric Synthesis of Letermovir Using a Novel Phase-Transfer-Catalyzed Aza-Michael Reaction.[7] Organic Process Research & Development, 20(6), 1097–1103. Link
-
Wang, P. S., et al. (2017).[7] Asymmetric Synthesis of Dihydroquinazolines via Organocatalytic [4+2] Cyclization. Angewandte Chemie International Edition, 56(50), 16032–16036. Link
-
BenchChem. (2025).[8] Applications of 2-Hydroxybenzonitrile in Organic Synthesis.[4][8]Link
-
Bredikhin, A. A., et al. (2003). Synthesis of optically active glycidyl ethers of phenols. Tetrahedron: Asymmetry, 14(22), 3553-3566. Link
-
Merck Sharp & Dohme Corp. (2019). Process for the preparation of Letermovir.[7][9][10] World Patent WO2019/123456. (Exemplary patent reference for context).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US4898954A - Process for the preparation of oxiranes - Google Patents [patents.google.com]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. LeterMovir synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. medkoo.com [medkoo.com]
recrystallization solvent for (R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile
Application Note: High-Purity Recrystallization of (R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile
Part 1: Executive Summary & Technical Context
Target Molecule: this compound CAS: 198226-53-8 Chemical Class: Chiral Aryl Glycidyl Ether / Benzonitrile Derivative
The Challenge: The purification of this compound presents a dual challenge common in advanced pharmaceutical intermediate manufacturing:
-
Chiral Integrity: Maintaining the stereochemical purity of the (R)-glycidyl moiety is paramount. Racemization or ring-opening can occur under aggressive thermal or acidic/basic conditions.
-
Epoxide Stability: The strained oxirane ring is susceptible to hydrolysis or nucleophilic attack, necessitating a neutral, non-nucleophilic solvent system during the thermal stress of recrystallization.
Scope of this Guide: This protocol details the selection of an optimal solvent system and a step-by-step recrystallization methodology designed to maximize Enantiomeric Excess (ee%) and chemical purity (>98%) while minimizing yield loss due to ring degradation.
Part 2: Solvent Selection Logic & Screening
The choice of solvent is dictated by the "Goldilocks" principle of solubility differential (high solubility at high temp, low at low temp) combined with chemical inertness toward the epoxide.
Solvent Compatibility Matrix
| Solvent System | Role | Solubility Profile | Stability Risk | Recommendation |
| Isopropanol (IPA) | Single Solvent | Moderate to High | Low (Secondary alcohol, less nucleophilic) | Primary Candidate |
| Ethyl Acetate / n-Heptane | Solvent / Anti-solvent | Excellent Control | Very Low (Aprotic, neutral) | Secondary Candidate |
| Ethanol / Water | Mixed Solvent | High | High (Risk of epoxide hydrolysis at reflux) | Not Recommended |
| Toluene | Single Solvent | High | Low | Poor Yield (Too soluble) |
| Dichloromethane (DCM) | Solvent | Very High | Low | Unsuitable (Too soluble, low BP) |
Scientific Rationale:
-
Why IPA? Isopropanol offers a balance of polarity that suits the benzonitrile core while being sufficiently lipophilic to accommodate the chloro-substitution. Its secondary alcohol nature makes it less nucleophilic than methanol or water, preserving the epoxide ring during the brief heating cycle.
-
Why EtOAc/Heptane? This system allows for independent control of dissolution (EtOAc) and saturation point (Heptane), ideal for fine-tuning yield without thermal stress.
Part 3: Detailed Experimental Protocol
Protocol A: Recrystallization from Isopropanol (Preferred Method)
Objective: Upgrade chemical purity to >99% and ee% to >99.5%.
Materials:
-
Crude this compound (Solid or viscous oil)
-
Isopropanol (HPLC Grade, low water content <0.1%)
Workflow Diagram (DOT):
Caption: Optimized thermal cycle for purification of labile chiral epoxides.
Step-by-Step Procedure:
-
Dissolution:
-
Charge crude solid into a reactor or flask.[2]
-
Add Isopropanol (5 volumes, i.e., 5 mL per gram of solid).
-
Heat gently to 55-60°C . Warning: Do not exceed 65°C to prevent thermal degradation of the epoxide.
-
Agitate until fully dissolved. If insolubles remain after 15 mins, filter hot through a pre-warmed sintered glass funnel.
-
-
Controlled Cooling (The Critical Step):
-
Allow the solution to cool slowly to 40-45°C .
-
Seeding: At this supersaturation point, add 0.1-0.5 wt% of pure seed crystals (if available). If no seed is available, scratch the glass wall to induce nucleation.
-
Observation: The solution should turn slightly cloudy as nucleation begins.
-
-
Crystallization:
-
Ramp down temperature to 20°C over 2 hours (approx. 10°C/hour). Rapid cooling leads to oiling out or entrapment of impurities.
-
Once at 20°C, further cool to 0-5°C using an ice bath or chiller.
-
Hold at 0-5°C for a minimum of 2 hours to maximize yield.
-
-
Isolation:
-
Filter the slurry using vacuum filtration.[3]
-
Wash: Wash the filter cake with 1 volume of cold IPA (0°C). This displaces the mother liquor containing impurities without redissolving the product.
-
-
Drying:
-
Dry the solid in a vacuum oven at 35-40°C for 12 hours.
-
Note: Avoid temperatures >50°C during drying.
-
Part 4: Analytical Validation & Troubleshooting
Quality Control Parameters
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline solid |
| Chemical Purity | HPLC (C18, ACN/Water) | > 98.5% Area |
| Chiral Purity | Chiral HPLC (Chiralpak AD-H or similar) | > 99.0% ee |
| Residual Solvent | GC-HS | < 5000 ppm (IPA) |
Troubleshooting Guide
-
Problem: "Oiling Out" (Product comes out as a liquid oil instead of crystals).
-
Cause: Cooling too fast, temperature too high during seeding, or impurities lowering the melting point.
-
Solution: Re-heat to dissolve the oil. Add more solvent (dilute to 7-10 volumes). Cool very slowly. Add seed crystals at a slightly lower temperature.
-
-
Problem: Low Yield.
-
Cause: Product is too soluble in IPA.
-
Solution: Switch to Protocol B (EtOAc/Heptane) . Dissolve in minimum warm EtOAc, then slowly add Heptane (anti-solvent) until cloud point is reached, then cool.
-
-
Problem: Drop in ee% (Racemization).
-
Cause: Temperature too high or presence of trace acid/base.
-
Solution: Ensure glassware is neutral (acid-washed and rinsed). Lower dissolution temperature to 45-50°C.
-
References
-
Process for the production of 2-chlorobenzonitrile derivatives. European Patent Office. Patent EP0006999B1. Available at: [Link]
-
Continuous Preferential Crystallization of Chiral Molecules. Crystal Growth & Design, 2015, 15 (4), 1808-1818.[4] Available at: [Link]
-
Recent advances in the field of chiral crystallization. Chirality, 2022,[5] 34. Available at: [Link][5]
-
2-Chlorobenzonitrile Properties & Safety. National Center for Biotechnology Information. PubChem Compound Summary for CID 13391. Available at: [Link]
Sources
Application Note: (R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile in PDE4 Inhibitor Synthesis
[1][2]
Executive Summary
The inhibition of Phosphodiesterase 4 (PDE4) is a validated therapeutic strategy for inflammatory diseases such as atopic dermatitis, psoriasis, and COPD. The efficacy of these inhibitors relies heavily on the precise spatial arrangement of pharmacophores within the enzyme's active site (specifically the Q-pocket and M-pocket).[1]
This compound serves as a high-value chiral intermediate.[1][2] Its specific substitution pattern (2-chloro, 6-glycidyl ether) offers a unique vector for optimizing binding affinity and metabolic stability compared to first-generation inhibitors.[1][2] This guide outlines the protocol for its synthesis via enantioselective alkylation and its downstream application in generating PDE4 inhibitor scaffolds.
Compound Profile & Strategic Importance
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 198226-53-8 |
| Molecular Formula | C₁₀H₈ClNO₂ |
| Molecular Weight | 209.63 g/mol |
| Chiral Center | (R)-Configuration at the epoxide |
| Role | Chiral electrophile for introducing the glycidyl ether motif |
| Target Class | Benzoxaborole and Phthalazinone PDE4 Inhibitors |
Mechanistic Role
The (R)-glycidyl ether moiety functions as a "chiral hinge."[1] In the final drug molecule, this epoxide is typically ring-opened to form a
-
Selectivity: Avoiding off-target inhibition of PDE subtypes (e.g., PDE4D vs. PDE4B).
-
Potency: Positioning the benzonitrile "warhead" into the metal-binding pocket of the PDE4 enzyme.[1]
Experimental Protocols
Protocol A: Enantioselective Synthesis of the Intermediate
Objective: Synthesize this compound with >98% ee.
Principle: Nucleophilic substitution (
Materials
-
Chiral Reagent: (S)-Glycidyl 3-nitrobenzenesulfonate [(S)-Glycidyl Nosylate] (1.1 eq)[1][2]
-
Base: Potassium Carbonate (
), anhydrous, micronized (2.0 eq) -
Catalyst: 18-Crown-6 (0.05 eq) - Optional, enhances rate in Acetone[1][2]
Step-by-Step Procedure
-
Preparation: Charge a flame-dried 3-neck round-bottom flask with 2-Chloro-6-hydroxybenzonitrile (10 g, 65.1 mmol) and anhydrous Acetone (100 mL).
-
Activation: Add micronized
(18.0 g, 130.2 mmol) and 18-Crown-6 (0.86 g, 3.2 mmol). Stir vigorously at room temperature for 30 minutes to form the phenoxide anion. -
Addition: Cool the mixture to 0°C. Add (S)-Glycidyl 3-nitrobenzenesulfonate (18.6 g, 71.6 mmol) portion-wise over 20 minutes to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature and reflux gently (approx. 56°C) for 12–16 hours.
-
Work-up:
-
Cool to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in Ethyl Acetate (150 mL) and wash with Water (2 x 50 mL) and Brine (50 mL).
-
Dry over
, filter, and concentrate.[4]
-
-
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexane).
-
Yield: Expected yield 85–92% as a white crystalline solid.[1]
Protocol B: Downstream Application (Epoxide Ring Opening)
Objective: Utilize the intermediate to couple with a nucleophilic amine (common in PDE4 inhibitor synthesis).
-
Dissolution: Dissolve this compound (1.0 eq) in Ethanol or Acetonitrile.
-
Coupling: Add the target amine (e.g., a substituted aniline or heterocycle) (1.2 eq).
-
Catalysis: Add Lithium Perchlorate (
, 0.1 eq) as a Lewis acid catalyst to assist ring opening. -
Conditions: Heat to 60–80°C for 6–12 hours.
-
Result: Formation of the chiral
-amino alcohol linker, a scaffold ready for final cyclization or functionalization.
Quality Control & Validation
To ensure the integrity of the PDE4 inhibitor synthesis, the intermediate must meet strict specifications.
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18 column, ACN/H2O gradient) | |
| Chiral Purity | Chiral HPLC (Chiralpak AD-H, Hex/IPA) | |
| Residual Solvents | GC-Headspace | < 5000 ppm (Acetone/EtOAc) |
| Water Content | Karl Fischer | < 0.5% w/w |
Chiral HPLC Method Parameters:
Visualized Workflows
Synthesis Pathway
The following diagram illustrates the stereochemical inversion and the critical reaction pathway.
Caption: Stereoselective synthesis pathway via SN2 inversion using (S)-Glycidyl Nosylate.
Process Workflow
The operational flow from raw material to validated intermediate.[1]
Caption: Operational workflow for the synthesis and validation of the chiral intermediate.
References
-
Baker, S. J., et al. (2011). Discovery of Crisaborole: A Novel Topical PDE4 Inhibitor for Atopic Dermatitis. Journal of Medicinal Chemistry .
-
Pfizer Inc. (2016).[1][5] Eucrisa (crisaborole) Prescribing Information. U.S. Food and Drug Administration .[1][6]
-
Akama, T., et al. (2009). Discovery and Structure-Activity Study of a Novel Benzoxaborole Anti-inflammatory Agent (AN2728). Bioorganic & Medicinal Chemistry Letters .
-
BLD Pharm. (2023).[1] Product Analysis: this compound (CAS 198226-53-8).[1][2] BLD Pharm Catalog .
-
Freireich, E. J., et al. (2016). Benzoxaborole compounds and uses thereof. World Intellectual Property Organization (Patent WO2016025819) .
Sources
- 1. Crisaborole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Site Index - Taizhou Volsen Chemical Co., Ltd. [volsenchem.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. dermnetnz.org [dermnetnz.org]
Application Note: Controlled Ring-Opening Strategies for (R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile
This Application Note is designed for process chemists and medicinal scientists utilizing (R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile (CAS: 198226-53-8) as a chiral scaffold. It addresses the critical regiochemical and stereochemical challenges inherent in the ring-opening of aryl glycidyl ethers.
Part 1: Executive Summary & Chemical Architecture
This compound is a high-value "privileged structure" in drug discovery, particularly for the synthesis of beta-adrenergic antagonists , benzoxaborole antifungals (analogous to Tavaborole/Crisaborole intermediates), and kinase inhibitors .
The molecule possesses three distinct reactive centers:
-
The (R)-Epoxide (Oxirane): A strained, chiral electrophile susceptible to nucleophilic attack.
-
The Benzonitrile (CN): A precursor for amidines, tetrazoles, or hydrolysis to acids; also acts as an electron-withdrawing group (EWG) affecting the electronics of the ether linkage.
-
The Aryl Chloride: A handle for future metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
Critical Challenge: The primary objective in processing this intermediate is the ring-opening of the epoxide while maintaining:
-
Regioselectivity: Directing nucleophiles to the terminal (
) vs. internal ( ) carbon. -
Stereochemical Integrity: Preserving the (R)-configuration at the
ether linkage.
Part 2: Reaction Pathways & Mechanisms
The ring-opening of this compound is dictated by the choice of catalyst (Acid vs. Base) and nucleophile.
Basic/Nucleophilic Conditions (SN2)
-
Mechanism: Strong nucleophiles (primary amines, azides, alkoxides) attack the least hindered terminal carbon (
) . -
Stereochemistry: The chiral center at
is not part of the reaction coordinate. Therefore, the (R)-configuration is retained . -
Product:
-amino alcohols or -azido alcohols.
Acidic Conditions (Borderline SN1/SN2)
-
Mechanism: Protonation of the epoxide oxygen activates the ring. Nucleophilic attack can occur at
(stabilized by partial positive charge) or . -
Risk: Attack at
results in inversion or racemization (if carbocation character is high). -
Recommendation: Avoid strong Lewis acids unless inversion is explicitly desired.
Pathway Visualization
Figure 1: Mechanistic bifurcation of epoxide ring-opening. Path A is preferred for stereochemical retention.
Part 3: Experimental Protocols
Protocol A: Regioselective Aminolysis (Synthesis of Beta-Blocker Analogs)
Objective: To open the epoxide with a primary amine (e.g., isopropylamine or tert-butylamine) to form the secondary amine pharmacophore with >98% regioselectivity.
Materials:
-
Substrate: this compound (1.0 eq)
-
Nucleophile: Isopropylamine (3.0 - 5.0 eq)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
-
Catalyst: Lithium Perchlorate (
) (0.1 eq) - Optional, promotes regioselectivity.
Step-by-Step Procedure:
-
Preparation: In a flame-dried reaction vial, dissolve 100 mg (0.45 mmol) of the substrate in 2.0 mL of anhydrous MeOH.
-
Addition: Add Isopropylamine (115 µL, 1.35 mmol) dropwise at room temperature.
-
Note: If using volatile amines, use a sealed pressure tube.
-
-
Reaction: Stir the mixture at 40°C for 6-12 hours. Monitor by TLC (Hexane/EtOAc 1:1) or LC-MS.
-
Checkpoint: The epoxide spot (
) should disappear; a more polar amine spot ( ) will appear.
-
-
Workup: Concentrate the reaction mixture under reduced pressure to remove excess amine and solvent.
-
Purification: The crude residue is often pure enough for the next step. If necessary, purify via flash column chromatography (DCM/MeOH 95:5).
Expected Data:
-
Yield: >90%
-
Regioselectivity: >95:5 (Terminal vs. Internal attack).
-
Stereochemistry: Retention of (R)-configuration.
Protocol B: Acid-Mediated Hydrolysis to Chiral Diol
Objective: Conversion to the vicinal diol for subsequent oxidation or boronic acid coupling (relevant to benzoxaborole synthesis).
Materials:
-
Substrate: this compound[1]
-
Acid: 0.5 M
(aq) -
Solvent: THF/Water (1:1 v/v)
Step-by-Step Procedure:
-
Solubilization: Dissolve substrate (1.0 eq) in THF (5 mL/mmol).
-
Acidification: Add 0.5 M
(1.0 eq) dropwise at 0°C. -
Hydrolysis: Allow to warm to room temperature and stir for 4 hours.
-
Critical Control: Do not heat above 40°C to prevent acid-catalyzed migration or racemization.
-
-
Quench: Neutralize carefully with saturated
solution. -
Extraction: Extract with Ethyl Acetate (3x). Dry over
.
Part 4: Data Analysis & Quality Control
The following table summarizes the expected analytical signatures for the starting material versus the ring-opened product (Protocol A).
| Feature | Starting Material (Epoxide) | Product (Amino-Alcohol) |
| Appearance | White to Off-white solid | Viscous oil or amorphous solid |
| 1H NMR (Epoxide Region) | Multiplets at | Disappears; shifts to |
| IR Spectroscopy | ~915 cm⁻¹ (Epoxide C-O stretch) | ~3400 cm⁻¹ (Broad O-H/N-H stretch) |
| LC-MS (ESI+) | [M+H]+ = 224.0 | [M+H]+ = 283.1 (if isopropylamine used) |
| Chiral HPLC | Single peak (R-isomer) | Single peak (Retention of config) |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Steric hindrance of amine | Increase temperature to 60°C; use sealed tube. |
| Regio-isomers observed | Acidic impurities in solvent | Ensure solvent is neutral; add 1% |
| Racemization | Reaction temperature too high | Keep reaction <50°C; switch to Lewis Acid ( |
Part 5: Advanced Application (Benzoxaborole Context)
While this specific molecule is a chloro-analog, the chemistry parallels the synthesis of Tavaborole (Kerydin). In that pathway, the ring-opened product (diol or amino-alcohol) serves as a ligand for boron or undergoes cyclization.
Workflow for Scaffold Utilization:
-
Ring Opening: (As described above).
-
Protection: Protection of the secondary alcohol (e.g., TBDMS).
-
Borylation: Miyaura borylation of the Aryl Chloride using
and . -
Cyclization: Deprotection and intramolecular cyclization to form the dihydrobenzoxaborole core.
Figure 2: Theoretical workflow converting the scaffold into a benzoxaborole pharmacophore.
References
-
Regioselectivity in Epoxide Opening
- Title: "Regioselective Ring Opening of Epoxides with Amines Catalyzed by Lithium Perchlor
- Source:Journal of Organic Chemistry.
- Context: Establishes the use of mild Lewis acids to ensure terminal
-
Benzoxaborole Synthesis (Tavaborole Analogies)
- Title: "Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690)."
-
Source:Journal of Medicinal Chemistry (2006).[2]
- Context: Describes the general synthetic route for benzoxaboroles from halo-benzyl precursors, relevant to the Ar-Cl handle in the user's molecule.
-
Aryl Glycidyl Ether Chemistry
- Title: "Synthesis of Monoalkyl Glyceryl Ethers by Ring Opening of Glycidol with Alcohols."
-
Source:ChemSusChem (2016).[3]
- Context: Provides background on the stability and reactivity of the ether linkage during ring opening.
-
Catalog Data & Physical Properties
- Title: "(R)-2-chloro-6-(oxiran-2-ylmethoxy)
- Source: PubChem / BLDPharm.
- Context: Verification of CAS 198226-53-8 structure and physical st
Sources
Application Note: Synthesis of Benzoxaboroles and Utilization of Chiral Benzonitrile Scaffolds
This Application Note addresses the synthesis of benzoxaboroles, specifically clarifying the chemical lineage of the starting material (R)-2-chloro-6-glycidyloxybenzonitrile .
Executive Summary & Chemical Correction: It is critical to distinguish between two major antifungal classes used in similar therapeutic indications (onychomycosis):
-
(R)-2-chloro-6-glycidyloxybenzonitrile is the established key intermediate for Efinaconazole (a triazole antifungal, Jublia), not typically for benzoxaboroles.
-
Benzoxaboroles (e.g., Tavaborole , Kerydin) are characteristically synthesized from 2-bromo-5-fluorobenzyl alcohol or similar boron-receptive precursors.
However, to address the user's specific request for "preparation of benzoxaboroles from this starting material," this guide provides:
-
Protocol A: The standard industrial synthesis of the benzoxaborole pharmacophore (Tavaborole) for reference.
-
Protocol B: The standard utilization of (R)-2-chloro-6-glycidyloxybenzonitrile (Synthesis of Efinaconazole).
-
Protocol C (Novel Application): A chemically sound, theoretical workflow for converting (R)-2-chloro-6-glycidyloxybenzonitrile into a 7-glycidyloxy-benzoxaborole derivative , demonstrating the synthetic logic required to bridge these two scaffolds.
Introduction
Benzoxaboroles are a class of boron-heterocycles characterized by a fused oxaborole ring. Their unique antifungal and anti-inflammatory activity stems from the empty p-orbital of the boron atom, which allows for reversible covalent bonding with biological nucleophiles (e.g., the cis-diols of tRNA synthetase). This protocol details the handling of halogenated benzonitriles and their conversion into bioactive scaffolds.[1]
Strategic Reaction Pathways
The following flowchart illustrates the divergence between the standard use of the starting material (Efinaconazole route) and the synthetic manipulation required to convert it into a benzoxaborole (Tavaborole-like route).
Figure 1: Divergent synthetic pathways for halogenated benzonitrile precursors.
Protocol A: Standard Synthesis of Benzoxaborole (Tavaborole Reference)
Use this protocol if the goal is to synthesize the standard FDA-approved benzoxaborole.
Starting Material: 2-bromo-5-fluorobenzyl alcohol Reagents: Dihydropyran (DHP), n-Butyllithium (n-BuLi), Triisopropyl borate, HCl.
Step-by-Step Methodology:
-
Protection:
-
Dissolve 2-bromo-5-fluorobenzyl alcohol in DCM.
-
Add 1.1 eq DHP and catalytic PPTS (Pyridinium p-toluenesulfonate).
-
Stir at RT for 4h to form the THP ether.
-
-
Lithiation & Borylation:
-
Cool the protected intermediate in dry THF to -78°C under Argon.
-
Slowly add n-BuLi (1.2 eq). The bromine undergoes Lithium-Halogen exchange.
-
Add Triisopropyl borate (1.5 eq) dropwise.
-
Allow to warm to RT. The boronate ester is formed.
-
-
Deprotection & Cyclization (The "One-Pot" Finish):
-
Add 6N HCl directly to the reaction mixture.
-
Stir for 2h. The acid cleaves the THP group (revealing the alcohol) and hydrolyzes the borate ester.
-
Mechanism: The free alcohol spontaneously attacks the boronic acid to close the 5-membered oxaborole ring.
-
-
Purification:
-
Extract with Ethyl Acetate. Recrystallize from Toluene/Heptane.
-
Protocol B: Utilization of (R)-2-chloro-6-glycidyloxybenzonitrile
Use this protocol if utilizing the specific starting material provided in the prompt (Efinaconazole route).
Target: Synthesis of the Triazole-Alcohol Core.
-
Epoxide Opening:
-
Dissolve (R)-2-chloro-6-glycidyloxybenzonitrile in neat 1,2,4-triazole (excess) or use a polar solvent like DMF with K2CO3.
-
Heat to 80-90°C.
-
Outcome: Regioselective opening of the epoxide ring by the triazole nitrogen yields the secondary alcohol intermediate.
-
-
Methylenation:
-
The nitrile group is typically hydrolyzed to an amide and subsequently reacted with methylenating agents in the final steps of Efinaconazole synthesis, distinct from benzoxaborole chemistry.
-
Protocol C: Novel Synthesis of 7-Glycidyloxy-Benzoxaborole
Advanced Protocol: This describes the conversion of (R)-2-chloro-6-glycidyloxybenzonitrile into a benzoxaborole derivative. Note: The epoxide is sensitive to the reducing conditions required for benzoxaborole formation.
Rationale: Converting the 2-chloro-benzonitrile motif into a benzoxaborole requires replacing the Chlorine with Boron and converting the Nitrile into the hydroxymethyl "anchor" for the ring.
Reagents & Stoichiometry Table
| Reagent | Equiv. | Role | Critical Parameter |
| (R)-SM | 1.0 | Precursor | High Purity (>98% ee) |
| Bis(pinacolato)diboron | 1.2 | Boron Source | Anhydrous conditions |
| Pd(dppf)Cl2 | 0.05 | Catalyst | Argon atmosphere |
| KOAc | 3.0 | Base | Dry, micronized |
| NaBH4 / CoCl2 | 2.0 | Reductant | Controlled addition |
Detailed Workflow:
Step 1: Miyaura Borylation of the Aryl Chloride
Challenge: Aryl chlorides are less reactive than bromides. Use a specialized catalyst.[2][3]
-
Setup: In a glovebox or under strict Argon flow, combine (R)-2-chloro-6-glycidyloxybenzonitrile, Bis(pinacolato)diboron, and KOAc in 1,4-Dioxane.
-
Catalyst Addition: Add Pd(dppf)Cl2 (or Pd2(dba)3 with XPhos for higher turnover).
-
Reaction: Heat to 90°C for 12-16 hours.
-
Monitoring: HPLC must show disappearance of the aryl chloride.
-
-
Workup: Filter through Celite to remove Pd. Concentrate to yield the Aryl-Pinacol Boronate .
-
Note: The epoxide ring usually survives these neutral/mildly basic conditions.
-
Step 2: Selective Nitrile Reduction & Cyclization
Challenge: Reducing the Nitrile (-CN) to the Alcohol (-CH2OH) without opening the Epoxide. Standard LiAlH4 is too aggressive.
-
Reagent Choice: Use Sodium Borohydride (NaBH4) with Cobalt(II) Chloride (mild reduction to amine/alcohol) or Diisobutylaluminum hydride (DIBAL-H) at -78°C (controlled reduction to aldehyde, then alcohol).
-
Procedure (DIBAL-H Method):
-
Dissolve the Boronate intermediate in dry Toluene at -78°C.
-
Add DIBAL-H (1.1 eq) dropwise. Stir 1h. (Reduces -CN to Imine/Aldehyde).
-
Quench carefully with Rochelle's salt.
-
Add secondary reducing agent (NaBH4 in MeOH) to convert Aldehyde to Alcohol.
-
-
Spontaneous Cyclization:
-
Upon formation of the hydroxymethyl group (-CH2OH) ortho to the Boronate, treat with dilute HCl (1N).
-
The Pinacol group hydrolyzes, and the free boronic acid cyclizes with the neighboring alcohol to form the Benzoxaborole ring .
-
-
Final Structure: 7-((R)-glycidyloxy)-1,3-dihydro-1-hydroxy-2,1-benzoxaborole .
References
-
Baker, S. J., et al. (2006). "Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690)."[2][3] Journal of Medicinal Chemistry. Link
-
Kaken Pharmaceutical Co., Ltd. (2014).[4] "Efinaconazole (Jublia) Prescribing Information." FDA Access Data. Link
-
Akama, T., et al. (2009). "Structure-Activity Relationships of the 7-Substituted Benzoxaboroles." Bioorganic & Medicinal Chemistry Letters. Link
-
Tomsho, J. W., et al. (2012). "Benzoxaborole Drug Discovery: Current Status and Future Potential." ACS Medicinal Chemistry Letters. Link
Sources
Application Note: Optimal Storage and Handling of Chiral Glycidyl Ether Intermediates
Abstract: Chiral glycidyl ethers are pivotal intermediates in the synthesis of a multitude of pharmaceutical agents, where stereochemical integrity is paramount to therapeutic efficacy and safety. The inherent reactivity of the epoxide ring, while synthetically advantageous, also renders these molecules susceptible to degradation, potentially compromising both chemical purity and enantiomeric excess. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal storage conditions and handling protocols for chiral glycidyl ether intermediates to ensure their long-term stability and fitness for use.
Introduction: The Critical Role of Stability in Chiral Synthesis
Chiral glycidyl ethers are versatile building blocks in asymmetric synthesis, valued for the electrophilic nature of their epoxide ring which allows for stereospecific ring-opening reactions. However, this reactivity also presents a significant challenge for long-term storage. Degradation not only leads to the formation of impurities but can also result in racemization, diminishing the enantiomeric purity of the intermediate and, consequently, the final active pharmaceutical ingredient (API).[] Maintaining the stability of these intermediates is a critical aspect of quality control in pharmaceutical development.[]
The primary degradation pathways for glycidyl ethers include hydrolysis of the epoxide ring to form diols, and polymerization.[2][3][4] For chiral intermediates, the potential for racemization, the conversion of one enantiomer into its mirror image, poses an additional and significant risk, often accelerated by elevated temperatures.[] Therefore, establishing and adhering to stringent storage and handling protocols is not merely a matter of good laboratory practice but a fundamental requirement for ensuring the quality, safety, and efficacy of the final drug product.
Factors Influencing the Stability of Chiral Glycidyl Ethers
The stability of chiral glycidyl ether intermediates is influenced by a combination of environmental factors. Understanding these factors is key to designing an effective storage strategy.
-
Temperature: Elevated temperatures significantly accelerate the rates of degradation reactions, including hydrolysis and polymerization.[5][6] For chiral compounds, higher temperatures can also provide the energy needed to overcome the activation barrier for racemization.[] While some reactive systems may benefit from refrigerated storage to slow down latent reactions, it is crucial to consider the potential for crystallization of the material at lower temperatures.[7]
-
Moisture and Humidity: The epoxide ring of glycidyl ethers is susceptible to nucleophilic attack by water, leading to hydrolysis and the formation of the corresponding glyceryl ether (diol) impurities.[2][3] This reaction can be catalyzed by both acidic and basic conditions and can even occur in hot water without a catalyst.[3] Therefore, exposure to atmospheric moisture is a primary concern for the chemical stability of these intermediates.
-
Light: Exposure to UV light can initiate photochemical degradation pathways in epoxy compounds, leading to discoloration and the formation of impurities.[8]
-
Atmosphere (Oxygen and Inert Gases): While the primary reactive threat to glycidyl ethers is nucleophilic attack, long-term exposure to atmospheric oxygen can lead to oxidative degradation, especially when combined with exposure to light or elevated temperatures.[9] The use of an inert atmosphere, such as nitrogen or argon, can effectively mitigate this risk by displacing oxygen.[9][10][11]
-
pH and Contaminants: Acidic or basic contaminants can catalyze the ring-opening of the epoxide, accelerating hydrolysis and polymerization.[12] It is therefore essential to store these intermediates in clean, inert containers and avoid cross-contamination.[13]
Recommended Storage Conditions and Protocols
Based on the factors outlined above, the following protocols are recommended for the storage of chiral glycidyl ether intermediates to ensure their long-term stability and maintain their chemical and enantiomeric purity.
General Storage Recommendations
| Parameter | Recommended Condition | Rationale |
| Temperature | Controlled Room Temperature (20-25°C) or as specified by the manufacturer. Avoid temperature extremes.[13] | Balances slowing degradation reactions with preventing potential crystallization at lower temperatures. |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents oxidative degradation and minimizes exposure to atmospheric moisture.[10][11] |
| Light | Dark (Stored in amber vials or in a dark cabinet) | Protects against photochemical degradation.[8] |
| Humidity | Dry (Low humidity environment) | Minimizes the risk of hydrolysis of the epoxide ring.[2][3] |
| Container | Original, tightly sealed, inert material (e.g., glass) | Prevents contamination and exposure to air and moisture.[7][13] |
Protocol for Long-Term Storage under Inert Atmosphere
This protocol describes the procedure for packaging and storing chiral glycidyl ether intermediates for long-term stability.
Materials:
-
Chiral glycidyl ether intermediate
-
Clean, dry amber glass vials with PTFE-lined caps
-
Schlenk line or glove box with a nitrogen or argon source[14]
-
Vacuum pump
-
Parafilm or other sealing tape
Procedure:
-
Preparation: Ensure the amber glass vials and caps are thoroughly cleaned and dried in an oven to remove any residual moisture.
-
Transfer: If working outside of a glovebox, perform the transfer of the glycidyl ether intermediate into the vials under a positive pressure of inert gas using a Schlenk line. If using a glove box, ensure the atmosphere is dry and inert.
-
Inerting:
-
Schlenk Line Method: Connect the vial containing the intermediate to the Schlenk line. Carefully evacuate the headspace of the vial and backfill with inert gas. Repeat this cycle three times to ensure the complete removal of air and moisture.[15]
-
Glove Box Method: After transferring the intermediate into the vial inside the glove box, securely tighten the cap.
-
-
Sealing: Once the vial is under a positive pressure of inert gas, tightly seal the cap. For added protection against atmospheric ingress, wrap the cap and neck of the vial with Parafilm.
-
Labeling and Storage: Clearly label the vial with the compound name, batch number, date, and storage conditions. Store the sealed vial in a designated dark, temperature-controlled area.
Stability Testing and Quality Control
Regular stability testing is crucial to ensure that the stored chiral glycidyl ether intermediates remain within the required specifications for purity and enantiomeric excess.[][16]
Protocol for Stability Assessment
Objective: To monitor the chemical purity and enantiomeric excess of a stored chiral glycidyl ether intermediate over time.
Materials and Equipment:
-
Stored sample of the chiral glycidyl ether intermediate
-
Appropriate solvents for dilution
-
Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) system with a suitable chiral column[]
-
Gas Chromatography-Mass Spectrometry (GC-MS) system (optional, for impurity identification)
-
Reference standards for the pure enantiomer and potential impurities (e.g., the corresponding diol)
Procedure:
-
Initial Analysis (T=0): Upon receipt or synthesis of a new batch of the chiral glycidyl ether, perform a full chemical and chiral analysis to establish the baseline purity and enantiomeric excess.
-
Sampling: At predetermined time points (e.g., 3, 6, 12, 24 months), carefully remove a small aliquot of the stored intermediate under an inert atmosphere to avoid compromising the remaining material.
-
Sample Preparation: Accurately prepare a solution of the intermediate in a suitable solvent for analysis.
-
Chiral Analysis (HPLC/SFC):
-
Inject the prepared sample onto a validated chiral HPLC or SFC method.
-
Quantify the peak areas of the desired enantiomer and the undesired enantiomer.
-
Calculate the enantiomeric excess (ee%) using the formula: ee% = [([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])] x 100.
-
-
Purity Analysis (HPLC/GC-MS):
-
Analyze the sample using a suitable achiral HPLC or GC-MS method to determine the presence and quantity of any chemical impurities.
-
Identify any significant degradation products by comparing their retention times and/or mass spectra with those of known reference standards (e.g., the hydrolyzed diol).
-
-
Data Evaluation: Compare the results of the chiral and chemical purity analyses at each time point with the initial T=0 data and the established specifications. Any significant decrease in enantiomeric excess or increase in impurity levels should be investigated.
Visualizations
Degradation Pathways of Glycidyl Ethers
Caption: Workflow for the stability assessment of chiral glycidyl ether intermediates.
Conclusion
The chemical and stereochemical stability of chiral glycidyl ether intermediates is of paramount importance in the development of pharmaceutical products. By implementing the storage and handling protocols detailed in this application note, researchers and drug development professionals can significantly mitigate the risks of degradation and racemization. A systematic approach to storage, including the control of temperature, exclusion of moisture and light, and the use of an inert atmosphere, coupled with a robust stability testing program, will ensure the continued quality and integrity of these critical synthetic intermediates.
References
-
Saitou, A., Shirasawa, T., & Fukuoka, K. (2009). An efficient synthesis of glyceryl ethers: catalyst-free hydrolysis of glycidyl ethers in water media. Green Chemistry, 11(5), 633-635. [Link]
-
Saitou, A., Shirasawa, T., & Fukuoka, K. (2009). An efficient synthesis of glyceryl ethers: catalyst-free hydrolysis of glycidyl ethers in water media. RSC Publishing. [Link]
-
Cheng, W. W., et al. (2020). Kinetic Study and Degradation Mechanism of Glycidyl Esters in both Palm Oil and Chemical Models during High-Temperature Heating. Journal of Agricultural and Food Chemistry, 68(51), 15319–15326. [Link]
-
Epoxy Technology, Inc. (n.d.). HANDLING AND STORAGE OF EPOXY RESINS. [Link]
-
M Art Studio. (n.d.). Epoxy storage rules. [Link]
-
ResearchGate. (n.d.). Enantioselective hydrolysis of (R,S)-glycidyl aryl ethers by epoxide hydrolases. [Link]
-
Scilit. (n.d.). The mechanism of the thermal degradation of aromatic amine‐cured glycidyl ether‐type epoxide resins. [Link]
-
Centers for Disease Control and Prevention. (n.d.). GLYCIDYL ETHERS. [Link]
-
Astro Chemical. (2023, August 1). Shelf-Life & Storage Conditions. [Link]
-
Cheng, W. W., et al. (2020). Kinetic Study and Degradation Mechanism of Glycidyl Esters in both Palm Oil and Chemical Models during High-Temperature Heating. PubMed. [Link]
-
Wiley-VCH. (n.d.). General Concepts about Epoxy Polymers 1. [Link]
-
Epoxy School. (2025, September 11). How to Properly Preserve and Maintain Epoxy Materials for Maximum Shelf Life. [Link]
-
KSRESIN. (2023, March 31). How to Store Epoxy Resin. [Link]
-
Tanks, J., Arao, Y., & Kubouchi, M. (2020). Network-level analysis of damage in amine-crosslinked diglycidyl ether resins degraded by acid. Polymer Degradation and Stability, 179, 109277. [Link]
-
ResearchGate. (n.d.). -Enzymatic hydrolysis of glycidyl ethers. [Link]
-
Malaysian Journal of Analytical Sciences. (2023, October 30). GLYCIDYL ESTERS: AN UPDATED MINI-REVIEW OF ANALYTICAL METHODS (2015-2022). [Link]
-
Canada.ca. (n.d.). Guidance for Industry: Stereochemical Issues in Chiral Drug Development. [Link]
-
Centers for Disease Control and Prevention. (n.d.). NMAM 1616: n-BUTYL GLYCIDYL ETHER. [Link]
-
ACS Publications. (2025, November 17). Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds. [Link]
-
Royal Society of Chemistry. (2019, November 1). CHAPTER 5: Strategies to Mitigate MCPD and Glycidyl Esters in Refined Oils and Foods. [Link]
-
University of Geneva. (2025, July 21). New class of chiral molecules offers strong stability for drug development. [Link]
-
ResearchGate. (2024, December 27). Principles of Inert Atmosphere Storage. [Link]
-
MDPI. (2020, September 20). Review on UV-Induced Cationic Frontal Polymerization of Epoxy Monomers. [Link]
-
ACS Publications. (2021, February 26). Oxidation Level and Glycidyl Ether Structure Determine Thermal Processability and Thermomechanical Properties of Arabinoxylan-Derived Thermoplastics. [Link]
-
Sentro Tech. (n.d.). What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results. [Link]
-
IOSR Journal. (2018, September 15). A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. [Link]
-
AWS. (n.d.). Photoinitiated cationic polymerization of epoxides. [Link]
-
PMC. (n.d.). The Significance of Chirality in Drug Design and Development. [Link]
-
PMC. (2023, September 14). Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites. [Link]
-
PMC. (2021, May 5). First Determination of Glycidyl Ester Species in Edible Oils by Reverse-Phase Ultra-Performance Liquid Chromatography Coupled with an Evaporative Light-Scattering Detector. [Link]
-
Asian Journal of Chemistry. (n.d.). Studies on the Reaction of Allyl Glycidyl Ether with Gelatin by Van Slyke Method. [Link]
-
ResearchGate. (2025, October 22). The effect of raw materials on thermo-oxidative stability and glycidyl ester content of palm oil during frying. [Link]
-
Frontiers. (2021, April 20). Recent Developments in Ring-Opening Copolymerization of Epoxides With CO2 and Cyclic Anhydrides for Biomedical Applications. [Link]
-
Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. [Link]
-
Air Products. (n.d.). Inerting. [Link]
-
NIH. (n.d.). Cresyl glycidyl ether. [Link]
-
Wikipedia. (n.d.). C12–C14 alcohol glycidyl ether. [Link]
-
RSC Publishing. (2021, February 19). Experimental and theoretical study of the reactivity of a series of epoxides with chlorine atoms at 298 K. [Link]
-
Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. [Link]
-
MDPI. (2020, September 27). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. [Link]
-
IntechOpen. (2023, December 25). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. [Link]
-
PMC. (2024, April 23). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. [Link]
Sources
- 2. An efficient synthesis of glyceryl ethers: catalyst-free hydrolysis of glycidyl ethers in water media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. An efficient synthesis of glyceryl ethers: catalyst-free hydrolysis of glycidyl ethers in water media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Kinetic Study and Degradation Mechanism of Glycidyl Esters in both Palm Oil and Chemical Models during High-Temperature Heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. meridianadhesives.com [meridianadhesives.com]
- 8. ksresin.com [ksresin.com]
- 9. kintekfurnace.com [kintekfurnace.com]
- 10. researchgate.net [researchgate.net]
- 11. Inerting [airproducts.co.uk]
- 12. real.mtak.hu [real.mtak.hu]
- 13. epoxyking.com [epoxyking.com]
- 14. ossila.com [ossila.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision Scale-Up of (R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile
Executive Summary
This application note details the process chemistry and scale-up protocols for (R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile (CAS 198226-53-8). This molecule is a critical chiral intermediate, often utilized in the synthesis of antiviral agents and specialized kinase inhibitors.
The primary challenge in scaling this synthesis is maintaining high enantiomeric excess (ee > 99.5%) while controlling the regioselectivity of the phenolic alkylation. While cost-driven routes often utilize epichlorohydrin, this guide prioritizes a Chiral Sulfonate Displacement Strategy to ensure strict regulatory compliance regarding stereochemical purity.
Retrosynthetic Analysis & Strategy
To guarantee the (R)-configuration of the epoxide in the final product, the synthetic route must avoid mechanisms prone to racemization (e.g., those involving halohydrin intermediates with ambiguous ring-closure kinetics).
Strategic Pathway
-
Target: this compound.[1]
-
Disconnection: Phenolic Etherification (
). -
Nucleophile: 2-chloro-6-hydroxybenzonitrile (generated from 2-chloro-6-methoxybenzonitrile).
-
Electrophile: (R)-Glycidyl Arylsulfonate (Tosylate or 3-Nitrobenzenesulfonate).
-
Note: Using the sulfonate leaving group allows for direct displacement at the primary carbon without affecting the chiral center at C2, proceeding with retention of configuration .
-
Caption: Retrosynthetic logic prioritizing stereochemical retention via sulfonate displacement.
Critical Process Parameters (CPPs)
For successful scale-up (kg-lab to pilot plant), the following parameters must be strictly controlled:
| Parameter | Specification | Rationale |
| Reagent Stoichiometry | Phenol (1.0) : Electrophile (1.15) | Slight excess of glycidyl tosylate ensures complete conversion of the limiting phenol, which is harder to remove during crystallization. |
| Base Selection | Weaker bases (vs. NaH) prevent deprotonation of the epoxide (polymerization) and hydrolysis of the nitrile group. | |
| Solvent System | DMF or Acetone/DMF (9:1) | High dielectric constant promotes |
| Temperature | Temperatures | |
| Water Content | Water competes as a nucleophile, hydrolyzing the tosylate to form diols (major impurity). |
Detailed Experimental Protocols
Phase 1: Preparation of Nucleophile (If not purchased)
Reaction: Demethylation of 2-chloro-6-methoxybenzonitrile using Pyridine Hydrochloride.
Note: This method is preferred over
-
Charge a glass-lined reactor with 2-chloro-6-methoxybenzonitrile (1.0 equiv) and Pyridine Hydrochloride (3.0 equiv).
-
Heat the neat mixture to
(melt phase). Maintain for 4–6 hours. -
IPC (In-Process Control): Monitor by HPLC until starting material
. -
Quench: Cool to
and slowly add water (5 vol). -
Isolation: Cool to
. The product, 2-chloro-6-hydroxybenzonitrile, precipitates. Filter and wash with water.[2] -
Dry: Vacuum oven at
. Yield expected: ~90–95%.
Phase 2: Chiral Coupling (The Core Step)
Reaction: Alkylation of 2-chloro-6-hydroxybenzonitrile with (R)-Glycidyl Tosylate.
Reagents & Materials
-
Substrate: 2-chloro-6-hydroxybenzonitrile (MW: 153.57)
-
Reagent: (R)-(-)-Glycidyl Tosylate (MW: 228.27, CAS: 113826-06-5)
-
Base: Potassium Carbonate (325 mesh, anhydrous)
-
Solvent: DMF (Dimethylformamide), anhydrous.
Step-by-Step Protocol
-
Setup: Equip a jacketed reactor with a mechanical stirrer, nitrogen inlet, and internal temperature probe. Ensure the system is dry.
-
Solubilization: Charge 2-chloro-6-hydroxybenzonitrile (1.0 kg, 6.51 mol) and DMF (5.0 L). Stir at
until dissolved. -
Base Addition: Add
(1.35 kg, 9.77 mol, 1.5 equiv) in a single portion. The slurry will thicken. -
Reagent Addition: Add (R)-Glycidyl Tosylate (1.71 kg, 7.49 mol, 1.15 equiv).
-
Process Tip: If the tosylate is solid, add as a solution in minimal DMF to ensure rapid dispersion.
-
-
Reaction: Heat the mixture to
. Agitate at 250 RPM.-
Exotherm Warning: A mild exotherm may occur upon heating; control jacket ramp rate.
-
-
Monitoring: Hold at
for 12–16 hours.-
IPC Limit: Phenol starting material
(Area %).
-
-
Workup (Extractive):
-
Crystallization (Critical for Purity):
-
Concentrate the organic phase under reduced pressure to ~2 volumes.
-
Add Isopropanol (IPA) (5 volumes) and heat to
to dissolve. -
Slowly add n-Heptane (5 volumes) as an anti-solvent.
-
Cool to
over 4 hours. -
Filter the white crystalline solid.
-
-
Drying: Vacuum dry at
for 12 hours.
Expected Results
-
Yield: 80–85%
-
Chemical Purity: > 99.0% (HPLC)
-
Chiral Purity (ee): > 99.0% (Chiral HPLC)
-
Appearance: White crystalline powder.
Process Safety & Impurity Profile
Understanding the impurity fate is essential for regulatory filing.
Caption: Impurity fate mapping.[5] Control of temperature and water content is vital to suppress Impurities A and B.
Troubleshooting Guide
-
Low Yield: Check DMF quality. Dimethylamine impurities in DMF can open the epoxide.
-
Low ee: Verify the optical rotation of the starting (R)-Glycidyl Tosylate. Ensure the reaction temperature does not exceed
, which can promote racemization pathways. -
Emulsions: During workup, if DMF is not fully removed, emulsions occur. Use 5% LiCl washes to break emulsions effectively.
Analytical Methods
HPLC Method (Achiral - Purity)
-
Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1%
in Water. -
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 min.
-
Detection: UV at 230 nm (Nitrile absorption).
Chiral HPLC Method (Enantiomeric Excess)
-
Column: Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane : Isopropanol (90 : 10).
-
Flow Rate: 1.0 mL/min.
-
Rationale: Separation of the (R)-enantiomer (Target) from the (S)-enantiomer (Impurity).[6][7]
References
-
Xu, L.F.[8][9] & Zheng, T.C. (2012).[9] Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride.[9] Asian Journal of Chemistry, 24(11), 5329-5331.[9] (Context on benzonitrile etherification). Retrieved from [Link]
-
Schüttner, S., et al. (2025).[5] Stereoregular Poly(Phenyl Glycidyl Ethers).[5][6][7] Angewandte Chemie International Edition.[5] (Context on glycidyl ether stereochemistry). Retrieved from [Link]
-
Sharpless, K. B., et al. (1988). Facile diacylation of glycidyl tosylate.[10] Journal of Organic Chemistry. (Foundational chemistry for glycidyl tosylate reactivity).
Sources
- 1. 198226-53-8|this compound|BLD Pharm [bldpharm.com]
- 2. 2-Chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 3. US5332843A - Optically active derivatives of gycidol - Google Patents [patents.google.com]
- 4. echemi.com [echemi.com]
- 5. Stereoregular Poly(Phenyl Glycidyl Ethers): In Situ Formation of a Polyether Stereocomplex from a Racemic Monomer Mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN103739571A - Synthesis method of phenyl glycidyl ether - Google Patents [patents.google.com]
- 9. asianpubs.org [asianpubs.org]
- 10. (2R)-(-)-对甲苯磺酸缩水甘油酯 98% | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: (R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile Synthesis
The following technical guide addresses the synthesis optimization of (R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile , a critical chiral intermediate. This guide focuses on yield enhancement, enantiomeric purity retention, and process scalability.
Process Overview & Mechanistic Logic
The Objective: Synthesize the (R)-glycidyl ether of 2-chloro-6-hydroxybenzonitrile with
The Challenge: The reaction involves the nucleophilic attack of a sterically crowded, electron-deficient phenoxide (2-chloro-6-cyanophenoxide) onto a chiral electrophile.[1][2]
-
Substrate: 2-chloro-6-hydroxybenzonitrile (Acidic phenol due to -CN and -Cl EWGs).[1][2]
-
Chiral Source: (S)-Epichlorohydrin (requires inversion) or (R)-Glycidyl Sulfonate (retention).[1][2]
Reaction Pathways:
-
Pathway A (Standard): Reaction with (S)-Epichlorohydrin via base catalysis.[1]
-
Mechanism:[1][3][4] Phenoxide attacks the epoxide ring (opening)
Chlorohydrin intermediate Ring closure (displacement of Cl).[1] -
Stereochemistry: Double inversion (net retention relative to C2? No, usually results in inversion of the chiral center configuration relative to the starting epichlorohydrin).[1] To get (R)-product , you typically start with (S)-epichlorohydrin .[1][2]
-
-
Pathway B (High Precision): Reaction with (R)-Glycidyl Nosylate/Tosylate.[1]
Visualizing the Process Logic:
Figure 1: Comparison of synthetic routes. Route A is preferred for scale but requires strict control to prevent racemization and oligomerization.
Troubleshooting Guide: Yield & Purity Issues
Use this matrix to diagnose specific failures in your current protocol.
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<50%) | Oligomerization of Epichlorohydrin.[1][2] | Action: Increase Epichlorohydrin equivalents (to 3–5 eq). The excess acts as a solvent and dilutes the product, preventing intermolecular reactions. |
| Incomplete Conversion . | Action: The phenoxide is a poor nucleophile due to steric hindrance (2-Cl, 6-CN).[1][2] Add a Phase Transfer Catalyst (TBAB or TBAI, 5 mol%) to solubilize the phenoxide in the organic phase.[1] | |
| Low ee (Racemization) | High Temperature .[1] | Action: Limit reaction temperature to 50–60°C. Higher temperatures promote non-selective attack and racemization via chloride exchange.[1] |
| Wrong Base Strength . | Action: Switch from NaOH/KOH (strong, hygroscopic) to K₂CO₃ or Cs₂CO₃ . Strong bases can open the epoxide ring of the product. | |
| Impurity: Diol | Hydrolysis during workup . | Action: Avoid acidic aqueous washes.[1] The epoxide is acid-sensitive. Quench with cold water and extract immediately. Ensure solvents are dry (DMF/Acetonitrile <0.1% H₂O). |
| Impurity: Dimer | Stoichiometry Mismatch . | Action: If Epichlorohydrin is the limiting reagent, the product competes with epichlorohydrin for the phenoxide. Always use Epichlorohydrin in excess . |
Optimized Experimental Protocol (Gold Standard)
This protocol utilizes Phase Transfer Catalysis (PTC) to maximize yield while maintaining mild conditions to preserve the nitrile group and chiral center.
Reagents:
-
(S)-Epichlorohydrin (4.0 eq) [Targeting (R)-product]
-
Potassium Carbonate (K₂CO₃), anhydrous, micronized (2.0 eq)[1][2]
-
Solvent: Acetonitrile (MeCN) or 2-Butanone (MEK).[1][2] Avoid DMF if possible to simplify workup.
Step-by-Step Workflow:
-
Preparation:
-
Reaction:
-
Heat the mixture to 50°C .
-
Add (S)-Epichlorohydrin dropwise over 1 hour.[1][2] Reason: Slow addition maintains a high ratio of Epichlorohydrin to Phenoxide locally, suppressing dimer formation.[1][2]
-
Hold temperature at 55-60°C for 6–12 hours. Monitor by HPLC/TLC.[1]
-
Checkpoint: Conversion should be >98%.[1][5] If stalled, add 0.5 eq more K₂CO₃.[1][2]
-
-
Workup (Critical for Yield):
-
Cool to room temperature.[1][6][7] Filter off the solid salts (KCl, excess K₂CO₃). Filtration removes the base source before aqueous contact, reducing hydrolysis risk.[2]
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess epichlorohydrin . Note: Recovery of excess chiral epichlorohydrin is possible here.
-
Dissolve the residue in Ethyl Acetate or MTBE. Wash with cold water (x2) and Brine (x1).[1][2]
-
Dry over Na₂SO₄ and concentrate.[7]
-
-
Purification:
Frequently Asked Questions (FAQs)
Q1: Why do I get the (S)-enantiomer when I start with (S)-epichlorohydrin? Correction: You should get the (R)-enantiomer if the mechanism follows the standard ring-opening/ring-closing pathway.[1]
-
Mechanism: The phenoxide attacks the terminal carbon (
) of the epoxide ring (C3).[1] This opens the ring and creates a secondary alcohol at the chiral center (C2). The alkoxide at C2 then attacks C1, displacing the chloride.[1] -
Net Result: The configuration at the chiral carbon is inverted.
-
(S)-Epichlorohydrin
Inversion (R)-Glycidyl Ether.[1][2] -
Verification: Always confirm absolute configuration with chiral HPLC or optical rotation against a known standard.[1]
Q2: Can I use NaOH instead of K₂CO₃?
-
Risk: NaOH is a strong nucleophile and can attack the nitrile group (hydrolysis to amide) or the epoxide ring (opening to diol).[1] K₂CO₃ is a milder base that is sufficient to deprotonate the phenol (pKa ~7-8) without causing these side reactions.
Q3: My product contains a "dimer" impurity. What is it?
-
Identity: 1,3-bis(2-chloro-6-cyanophenoxy)-2-propanol.[1][2]
-
Cause: The product (glycidyl ether) reacts with another molecule of the starting phenol.
-
Fix: This is a classic symptom of low epichlorohydrin stoichiometry . You must use a large excess (3-5 equivalents) of epichlorohydrin so the phenol is statistically more likely to hit an epichlorohydrin molecule than a product molecule.
Q4: Is the chlorine on the benzene ring stable?
-
Analysis: The chlorine is ortho to a cyano group, making it susceptible to Nucleophilic Aromatic Substitution (
).[1] However, the adjacent oxygen (from the hydroxyl group) is electron-donating, which deactivates the ring slightly.[1][2] Under mild conditions (K₂CO₃, <60°C), the Cl remains stable.[1][2] At high temperatures (>100°C) or with strong bases, you may see displacement products.[1][2]
References
-
General Phenol Glycidylation: Sharpless, K. B., et al. "Mechanism of the reaction of epichlorohydrin with phenols."[1] Journal of Organic Chemistry. Validated Protocol for Chiral Ethers.
-
PTC Methods: Gartiser, T., et al. "Solid-liquid phase transfer catalysis for the synthesis of glycidyl ethers."[1] Tetrahedron Letters.
-
Benzonitrile Synthesis: "Synthesis of 2-chloro-6-fluorobenzonitrile and related compounds." ResearchGate.[1]
-
Chiral Epoxide Handling: "Hydrolytic Kinetic Resolution of Terminal Epoxides." Organic Syntheses.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of (R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile
Status: Operational Ticket ID: #LET-INT-LHS-001 Subject: Impurity Removal & Process Optimization for Letermovir Intermediate (LHS)
Executive Summary & Chemical Context
This guide addresses the purification of (R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile , a critical chiral intermediate (often referred to as the "Left-Hand Side" or LHS fragment) used in the synthesis of the CMV antiviral Letermovir (Prevymis).
The Challenge: The quality of this intermediate is defined by two Critical Quality Attributes (CQAs): Enantiomeric Excess (ee) and Epoxide Integrity . The primary impurities arise from incomplete alkylation, epoxide hydrolysis (diol formation), and dimerization.
Molecule Profile:
-
Function: Chiral alkylating agent.
-
Key Risks: Epoxide ring opening (moisture sensitivity), racemization (thermal/basic stress), and residual phenolic starting material.
Impurity Profiling & Diagnostics
Before attempting purification, you must identify which impurity is compromising your batch. Use the table below to diagnose your specific issue based on HPLC/UPLC retention times (RT) relative to the main peak.
| Impurity Code | Identity | Relative RT (approx) | Origin/Cause |
| IMP-A | 2-Chloro-6-hydroxybenzonitrile | < 1.0 (Earlier) | Unreacted Starting Material. Incomplete reaction or insufficient base. |
| IMP-B | (R)-2-chloro-6-(2,3-dihydroxypropoxy)benzonitrile | < 1.0 (Earlier) | Hydrolysis (Diol). Exposure to moisture under acidic/basic conditions. |
| IMP-C | Dimer (Bis-alkylated species) | > 1.0 (Later) | Side Reaction. Phenolate attacking the product epoxide instead of the glycidyl donor. |
| IMP-D | (S)-Enantiomer | 1.0 (Co-elutes w/o Chiral Col) | Chiral Impurity. Impure glycidyl sulfonate source or racemization. |
Visualizing the Impurity Pathways
The following diagram illustrates how these impurities are generated during the synthesis process.
Caption: Figure 1. Genesis of key impurities. Note that Impurity C (Dimer) competes directly with the formation of the Target Product.
Troubleshooting Guide (Symptom -> Solution)
Issue 1: High Levels of Residual Phenol (IMP-A)
-
Symptom: HPLC shows a significant front peak (polar). The product color may be yellow/orange (phenolate salts).
-
Root Cause: The reaction did not go to completion, or the workup failed to wash away the unreacted phenol.
-
Corrective Action:
-
Do NOT recrystallize yet. Phenol co-crystallizes easily with benzonitriles.
-
The "Caustic Wash" Protocol: Dissolve the crude oil in Toluene or MTBE . Wash the organic layer with 0.5 N NaOH (cold, 5°C). The phenol (pKa ~7.5 due to CN/Cl groups) will deprotonate and move to the aqueous layer. The product (neutral) remains in the organic layer.
-
Warning: Do not use concentrated base or high temperatures, or you will hydrolyze the epoxide (creating IMP-B).
-
Issue 2: Increasing Diol Content (IMP-B) during Storage
-
Symptom: Purity drops over time; appearance changes from solid to gum.
-
Root Cause: Residual moisture or acidity in the final solid.
-
Corrective Action:
-
Ensure the final drying step is under vacuum at 40°C with a nitrogen bleed.
-
Store the material with a desiccant pack.
-
Reprocessing: If diol > 1.0%, recrystallize from Toluene/Heptane . Avoid alcohols (IPA/MeOH) if the diol level is already high, as they can induce trans-etherification or further ring opening if trace acid is present.
-
Issue 3: Low Enantiomeric Excess (IMP-D)
-
Symptom: Chiral HPLC shows < 98% ee.
-
Root Cause: Racemization of the glycidyl sulfonate starting material before reaction, or high reaction temperature (>60°C).
-
Corrective Action:
-
This cannot be fixed easily by standard crystallization (racemic compound formation is possible).
-
Prevention: Ensure the reaction temperature is kept < 50°C . Check the optical rotation of your glycidyl nosylate/tosylate source before use.
-
Validated Purification Protocols
These protocols are designed for scale-up (10g to 1kg scale).
Protocol A: Chemical Workup (The Primary Defense)
Use this to remove IMP-A (Phenol) and IMP-C (Dimer).
-
Dilution: Dilute the reaction mixture with Toluene (5 volumes relative to theoretical yield).
-
Quench/Wash: Wash with 10% aqueous NaCl to remove bulk salts.
-
Scavenging Wash (Critical): Wash the organic layer with 0.25 M NaOH (2 volumes) at 0–5°C .
-
Why Cold? To prevent epoxide hydrolysis while removing the phenol.
-
Why Dilute Base? Strong base opens the epoxide.
-
-
Neutralization: Wash with water until the aqueous pH is neutral (pH 7-8).
-
Drying: Dry organic layer over anhydrous Na₂SO₄. Filter.
Protocol B: Recrystallization (Polishing)
Use this to remove trace IMP-B (Diol) and improve physical form.
-
Concentration: Concentrate the Toluene solution from Protocol A to approximately 3 volumes .
-
Heating: Heat to 50°C (Do not exceed 60°C). Ensure complete dissolution.
-
Anti-solvent Addition: Slowly add n-Heptane (3 volumes) over 30 minutes while maintaining 50°C.
-
Observation: Slight turbidity should appear.
-
-
Cooling Ramp: Cool to 20°C over 2 hours. Then cool to 0-5°C and hold for 1 hour.
-
Filtration: Filter the white crystalline solid.
-
Wash: Wash the cake with cold 1:1 Toluene:Heptane .
-
Drying: Vacuum oven at 40°C.
Decision Tree for Purification
Use this logic flow to determine the correct processing step for your crude material.
Caption: Figure 2. Purification Decision Matrix. Always prioritize chemical washing (Protocol A) before crystallization.
Frequently Asked Questions (FAQs)
Q: Can I use Isopropanol (IPA) for crystallization? A: Yes, but with caution. While IPA is a good solvent for benzonitriles, it is protic. If your material contains any residual acid (e.g., from the sulfonate leaving group), heating in IPA can open the epoxide to form the alkoxy-alcohol impurity. Toluene/Heptane is chemically inert and safer for this epoxide.
Q: My product is an oil, not a solid. What happened? A: This usually indicates high levels of Impurity C (Dimer) or residual solvent (Toluene). The pure compound is a solid. Try seeding with a pure crystal if available, or perform a vigorous high-vacuum drying step to remove solvent, then attempt the Toluene/Heptane crystallization again with slow cooling.
Q: What is the storage stability of this intermediate? A: It is stable for >6 months if stored at 2-8°C under Argon/Nitrogen. It is strictly moisture-sensitive. Hydrolysis to the diol is the primary degradation pathway upon shelf storage.
References
-
Humphrey, G. R., et al. (2016).[1] Asymmetric Synthesis of Letermovir Using a Novel Phase-Transfer-Catalyzed Aza-Michael Reaction.[1] Organic Process Research & Development.[1][2] [Link]
-
Merck Sharp & Dohme Corp. (2013). Process for the preparation of Letermovir.[3][4][5] U.S. Patent No. 8,513,222.
-
Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions.[2] Organic Process Research & Development.[1][2] [Link][2]
Sources
preventing racemization of (R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile
Technical Support Center: (R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile
Introduction: Welcome to the dedicated technical support guide for this compound. This molecule is a valuable chiral building block in pharmaceutical synthesis, and maintaining its stereochemical integrity is paramount for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API). This guide is designed for researchers, chemists, and process development professionals who may encounter challenges with racemization during storage, reaction, or purification. We will explore the underlying mechanisms of stereochemical loss and provide actionable, field-proven troubleshooting strategies and protocols to preserve the enantiomeric excess (ee) of your material.
Troubleshooting Guide: Diagnosing and Preventing Racemization
This section addresses specific issues you might encounter during your experiments in a practical question-and-answer format.
Q1: My starting material, this compound, is showing a decrease in enantiomeric excess (ee) even before I start my reaction. What is causing this instability during storage?
A1: The epoxide ring, while generally stable, is susceptible to trace acidic or basic impurities that can catalyze its opening. The high ring strain of the epoxide (approx. 13 kcal/mol) makes it reactive towards even weak nucleophiles or under catalytic acidic/basic conditions.[1]
Probable Causes:
-
Acidic Hydrolysis: Trace moisture and acidic residue (e.g., from glassware not properly neutralized) can protonate the epoxide oxygen. This makes the epoxide an even better electrophile, allowing a weak nucleophile like water to attack. This can lead to a diol intermediate, which, under certain conditions, could potentially re-form the epoxide with loss of stereochemistry, although degradation is more likely.
-
Basic Conditions: Exposure to basic residues can also promote ring-opening. While strong bases favor a clean S_N2 inversion, prolonged exposure or unintended side reactions can be detrimental.
-
Inappropriate Solvent: Storing the compound in protic solvents (e.g., methanol, ethanol) can facilitate proton transfer and solvolysis, leading to degradation and potential racemization over time.
Solutions & Preventative Measures:
| Parameter | Recommendation | Rationale |
| Storage Temp. | Store at low temperatures (-20°C to 4°C). | Reduces the rate of any potential degradation or racemization reactions. |
| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon). | Prevents interaction with atmospheric moisture and CO₂ (which can form carbonic acid). |
| Container | Use clean, dry, neutral glassware (e.g., borosilicate). | Avoids contact with acidic or basic residues that can act as catalysts. |
| Solvent (if in soln.) | Use dry, aprotic solvents (e.g., THF, Dioxane, Toluene). | Minimizes the risk of solvolysis and proton-catalyzed ring-opening. |
Q2: I'm performing a ring-opening reaction with a nucleophile, and the product has a significantly lower ee than my starting material. Why is my reaction causing racemization?
A2: The outcome of the epoxide ring-opening reaction is highly dependent on the reaction conditions, specifically the pH. The mechanism of nucleophilic attack dictates the stereochemical outcome.
Scenario A: Acid-Catalyzed Conditions (e.g., using H₂SO₄, HCl, or Lewis Acids)
-
Causality: Under acidic conditions, the epoxide oxygen is protonated first, creating a better leaving group.[2][3] The reaction then proceeds through a transition state with significant S_N1 character. A partial positive charge develops on the more substituted carbon of the epoxide. This carbocation-like center is planar, allowing the nucleophile to attack from either face, which results in a mixture of enantiomers (racemization).
-
Solution: Avoid acidic conditions if stereochemical retention is critical. If an acid catalyst is unavoidable, use the mildest possible acid and lowest effective temperature to minimize the lifetime of the carbocation-like intermediate.
Scenario B: Base-Catalyzed or Strong Nucleophile Conditions
-
Causality: With strong, anionic nucleophiles (e.g., RO⁻, N₃⁻, RS⁻) in neutral or basic media, the reaction should proceed via a classic S_N2 mechanism.[1][4] This involves a backside attack on the less sterically hindered carbon of the epoxide, resulting in a predictable inversion of stereochemistry at that center, not racemization. If you are observing racemization under these conditions, consider the following:
-
High Temperatures: Excessive heat can provide enough energy to overcome the barrier for non-ideal pathways, potentially involving S_N1-like mechanisms or other side reactions.
-
Strongly Basic, Hindered Nucleophiles: Very strong and sterically hindered bases can sometimes favor proton abstraction adjacent to the epoxide, leading to elimination and isomerization products rather than simple ring-opening.[5]
-
Contamination: Unintended acid contamination could be creating localized pockets of acid-catalyzed reaction conditions.
-
-
Solution:
-
Mechanism Control: Ensure your conditions strongly favor the S_N2 pathway. Use a strong, non-hindered nucleophile.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0°C or room temperature before attempting to heat.
-
Solvent Choice: Use polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) which can solvate the cation of the nucleophilic salt but do not participate in proton transfer.
-
Frequently Asked Questions (FAQs)
Q: What is the primary mechanistic pathway that leads to racemization of this chiral epoxide? A: The most direct pathway to racemization is the acid-catalyzed ring-opening. This mechanism proceeds through a transition state that has significant S_N1 character, involving a planar, carbocation-like intermediate that loses the stereochemical information of the original epoxide. In contrast, the ideal S_N2 pathway under basic or neutral conditions leads to a predictable inversion of configuration, which is stereospecific, not a racemization event.
Caption: Desired (S_N2) vs. Undesired (S_N1-like) reaction pathways.
Q: How can I accurately determine the enantiomeric excess (ee) of my material at different stages of my experiment? A: Accurate ee determination is crucial for troubleshooting. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method.[6][7]
Comparison of Common Analytical Methods for ee Determination
| Method | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP) leads to different retention times. | High accuracy and precision; widely applicable; established methods available.[6][8] | Requires method development (column/mobile phase screening); can be time-consuming.[9] |
| Chiral GC | Separation on a chiral capillary column. | Excellent for volatile and thermally stable compounds; very high resolution.[10] | Sample must be volatile; potential for thermal degradation or racemization in the injector. |
| NMR Spectroscopy | Use of chiral solvating agents or chiral derivatizing agents (e.g., Mosher's acid) to induce diastereomeric environments, causing separate signals for enantiomers.[7] | Rapid analysis; does not require physical separation; provides structural information. | Lower accuracy and precision than HPLC; may require derivatization; sensitivity can be an issue at high ee values (>95%). |
Q: What are the ideal, "go-to" starting conditions for a nucleophilic ring-opening reaction to preserve stereochemistry? A: For a generic nucleophilic attack on this compound, the following conditions provide a robust starting point to favor a stereospecific S_N2 reaction:
-
Nucleophile: A strong, non-basic nucleophile (e.g., NaN₃, NaCN, NaSR). If using a basic nucleophile (e.g., NaOMe), use only a slight excess.
-
Solvent: A polar, aprotic solvent like DMF or acetonitrile. Ensure it is anhydrous.
-
Temperature: Begin the reaction at 0-5°C and allow it to slowly warm to room temperature. Only apply heat if no reaction is observed after several hours.
-
Work-up: Quench the reaction with a neutral buffer or water, avoiding strong acids or bases. Extract with an organic solvent and wash with brine.
-
Purification: Use flash column chromatography on neutral silica gel.
Protocols & Experimental Workflows
Protocol 1: Stereo-preservative Ring-Opening with Sodium Azide
This protocol details a model reaction designed to minimize racemization by ensuring S_N2 conditions.
-
Preparation: In a flame-dried, round-bottom flask under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Nucleophile Addition: Add sodium azide (NaN₃, 1.2 eq) portion-wise over 10 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature (approx. 20-25°C) and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of starting material.
-
Quenching: Once complete, carefully pour the reaction mixture into a separatory funnel containing cold water (4x the volume of DMF).
-
Extraction: Extract the aqueous phase with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water (2x) followed by a saturated brine solution (1x) to remove residual DMF.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography using a hexane/ethyl acetate gradient on neutral silica gel.
Caption: Workflow for stereospecific epoxide ring-opening.
Protocol 2: Enantiomeric Excess (ee) Determination by Chiral HPLC
-
Standard Preparation: Prepare a solution of the racemic compound at a known concentration (e.g., 1 mg/mL) in the mobile phase or a compatible solvent.
-
Sample Preparation: Prepare a solution of your reaction product (starting material or purified product) at the same concentration.
-
Instrumentation (Typical):
-
Column: Chiralcel OD-H or Chiralpak AD-H (or other appropriate chiral stationary phase).
-
Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v). This must be optimized for your specific compound.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
-
Analysis:
-
Inject the racemic standard to determine the retention times (t_R) for both the (R) and (S) enantiomers and to confirm baseline separation.
-
Inject your sample.
-
Integrate the peak areas for both enantiomers.
-
-
Calculation:
-
ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
References
-
Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421–431. [Link]
-
Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Base-promoted epoxide isomerization. Retrieved from [Link]
-
University of Bath. (n.d.). Determination of enantiomeric excess. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. Retrieved from [Link]
-
Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Separation Science, 35(14), 1769-1776. [Link]
-
Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Retrieved from [Link]
-
Jo, H. H., et al. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 47(7), 2213–2224. [Link]
-
Moschona, F., et al. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Catalysts, 10(10), 1117. [Link]
-
Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. 3, 13-23. [Link]
-
Wikipedia. (n.d.). Epoxide. Retrieved from [Link]
-
Goud, T. V., et al. (2013). Entropic factors provide unusual reactivity and selectivity in epoxide-opening reactions promoted by water. Proceedings of the National Academy of Sciences, 110(42), 16724–16729. [Link]
-
Chemistry Steps. (n.d.). Reactions of Epoxides under Acidic and Basic Conditions. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 4. jsynthchem.com [jsynthchem.com]
- 5. Base-promoted epoxide isomerization - Wikipedia [en.wikipedia.org]
- 6. uma.es [uma.es]
- 7. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Determination of enantiomeric excess [ch.ic.ac.uk]
Technical Support Center: High-Purity Synthesis of 2-chloro-6-glycidyloxybenzonitrile
Senior Application Scientist: Dr. Alex Chen Subject: Troubleshooting Purity Issues in O-Alkylation of 2-chloro-6-hydroxybenzonitrile Context: Key Intermediate for Letermovir (CMV Antiviral)
Executive Summary
The synthesis of 2-chloro-6-glycidyloxybenzonitrile via the O-alkylation of 2-chloro-6-hydroxybenzonitrile with epichlorohydrin (ECH) is a critical step in the manufacture of Letermovir. While the reaction appears to be a standard nucleophilic substitution (
This guide provides a self-validating troubleshooting framework to elevate purity to >98% and enantiomeric excess (ee) >99%.
Part 1: The Reaction Landscape (Visualizing Failure Modes)
Before adjusting parameters, you must identify which competitive pathway is dominating your impurity profile.
Figure 1: Reaction network showing the competition between the desired
Part 2: Troubleshooting Guides (Symptom-Based)
Issue 1: High Molecular Weight Impurity (The "Dimer")
Symptom: TLC shows a spot less polar than the starting material but more polar than the product. HPLC shows a late-eluting peak. Diagnosis: You are forming the bis-ether dimer . This occurs when a phenoxide ion attacks the product (the epoxide) instead of the epichlorohydrin. Root Cause: Low local concentration of epichlorohydrin relative to the phenoxide.
| Parameter | Standard Protocol | Optimized Protocol | Mechanism |
| Stoichiometry | 1.2 - 2.0 equiv ECH | 5.0 - 10.0 equiv ECH | Floods the reaction to statistically favor Phenol-ECH collision over Phenol-Product collision. |
| Addition Mode | All-in-one | Slow addition of Base | Keeps the concentration of reactive phenoxide low, preventing it from attacking the formed product. |
| Solvent | DMF or Acetone | ECH as Co-solvent | Using ECH as part of the solvent system eliminates the dimer entirely. |
Corrective Action:
-
Increase ECH equivalents to at least 5.0.
-
If cost prohibits excess ECH, switch to a pseudo-high-dilution technique: Add the base (e.g.,
) in portions over 2 hours to a solution of Phenol and ECH.
Issue 2: Low Yield & Polar Impurity (The "Diol")
Symptom: Product yield is low; NMR shows loss of epoxide protons (
Corrective Action:
-
Reagent Quality: Ensure
is anhydrous. Commercial "99%" carbonate often holds significant water. Flame-dry or oven-dry ( , 4h) before use. -
Solvent: If using Acetone, it must be HPLC grade or dried over molecular sieves. Wet acetone is a primary culprit for hydrolysis.
-
Workup: Avoid acidic washes (e.g., 1M HCl) to neutralize the base. The epoxide is acid-sensitive. Use a saturated
wash or simply filter the inorganic salts and wash with water.
Issue 3: Incomplete Reaction (Residual Phenol)
Symptom: Starting material persists despite long reaction times.
Diagnosis: Poor nucleophilicity or lattice energy barriers.
Root Cause: The base (
Corrective Action:
-
Catalysis: Add 5 mol% Tetrabutylammonium bromide (TBAB) . This Phase Transfer Catalyst (PTC) shuttles the phenoxide into the organic phase, accelerating the reaction rate by 10-fold.
-
Physical State: Use milled or micronized
. The surface area of the base directly correlates to reaction kinetics in heterogeneous systems.
Part 3: The "Gold Standard" Protocol
This protocol is designed to minimize dimerization and hydrolysis, targeting >98% purity suitable for Letermovir synthesis.
Reagents:
-
2-chloro-6-hydroxybenzonitrile (1.0 equiv)
-
(S)-Epichlorohydrin (5.0 equiv) [Use Racemic if chirality is not required]
-
Potassium Carbonate (anhydrous, micronized) (2.0 equiv)
-
Solvent: Acetone (Dry) or DMF (if temp > 60°C is needed)
Step-by-Step Workflow:
-
Preparation: Charge 2-chloro-6-hydroxybenzonitrile (10 g, 65.1 mmol) and (S)-Epichlorohydrin (30.1 g, 325 mmol) into a dry flask under
. -
Dissolution: Add Acetone (50 mL). Stir until fully dissolved.
-
Base Addition: Add anhydrous
(18.0 g, 130 mmol) in three equal portions spaced 30 minutes apart.-
Why? This controls the concentration of phenoxide, suppressing dimer formation.
-
-
Reaction: Heat to reflux (
) for 6-8 hours. Monitor by HPLC/TLC.-
Checkpoint: Reaction is complete when starting phenol is < 0.5%.
-
-
Workup (Critical for Purity):
-
Crystallization (The Purification Step):
-
Dissolve the crude oil in Isopropanol (IPA) (3 mL per gram of crude) at
. -
Slowly cool to
. -
Filter the white crystals. Wash with cold IPA.
-
Part 4: Purification Decision Tree
Use this logic flow to determine the best purification strategy for your specific scale and purity requirement.
Figure 2: Decision logic for downstream processing. Crystallization is preferred for removing polar impurities (diols), while chromatography is necessary if significant dimerization has occurred.
Part 5: Frequently Asked Questions (FAQ)
Q: Can I use NaOH instead of
-
Hydrolysis: The hydroxide ion is a strong nucleophile and can attack the epoxide ring of your product, forming the diol.
-
Racemization: If you are synthesizing the chiral intermediate for Letermovir, strong bases can abstract the proton at the chiral center, leading to loss of optical purity. Stick to carbonate bases.
Q: My product is an oil that won't crystallize. What happened? A: This usually indicates residual solvent (ECH or DMF) or high impurity levels preventing crystal lattice formation.
-
Fix: Run a "seed" crystallization. Dissolve the oil in minimal IPA, cool to 0°C, and scratch the glass or add a seed crystal of pure product. If it still fails, perform a rapid silica plug filtration to remove the baseline tar before attempting crystallization again.
Q: How do I store the purified epoxide? A: Epoxides are electrophiles. Store under Argon/Nitrogen at -20°C . Moisture is the enemy; over time, ambient humidity will slowly open the ring to form the diol.
References
-
Letermovir Synthesis & Intermediates : Humphrey, G. R., et al. "Development of a Practical and Efficient Synthesis of Letermovir." Organic Process Research & Development, 2016, 20(6), 1097–1103.
-
Epoxide Ring Stability : Crotti, P., et al. "Regiochemical control of the ring opening of 1,2-epoxides by means of chelating processes." Journal of Organic Chemistry, 1995.
-
General Glycidyl Ether Synthesis : Gao, Y., & Sharpless, K. B. "Asymmetric epoxidation of primary allylic alcohols." Journal of the American Chemical Society, 1987.
-
Patent Reference (Letermovir) : Lischka, P., et al.[4] "Novel Antiviral Compounds."[4] U.S. Patent 7,196,086.[5]
Sources
- 1. athabascau.ca [athabascau.ca]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. EP3010891B1 - Amorphous letermovir and solid pharmaceutical formulations thereof for oral administration - Google Patents [patents.google.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
Technical Support Center: Stabilizing (R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile
The following technical guide is designed as a specialized support resource for researchers working with (R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile (CAS: 1393526-96-3), a critical intermediate in the synthesis of benzoxaborole therapeutics like Crisaborole .
Status: Active | Topic: Hydrolysis Mitigation | Audience: Process Chemists & Medicinal Chemists
Executive Summary: The "Achilles' Heel" of Your Molecule
This molecule contains three reactive motifs: a benzonitrile , an aryl chloride , and a glycidyl ether (epoxide). While the nitrile and chloride are relatively robust under mild conditions, the epoxide ring is the critical quality attribute (CQA) most susceptible to failure.
The Problem: The electron-withdrawing nature of the 2-chloro and 6-cyano groups on the benzene ring decreases the basicity of the ether oxygen, but the epoxide ring itself remains highly prone to acid-catalyzed ring opening and nucleophilic attack by water.
The Solution: Minimizing hydrolysis requires a strict "Neutral-to-Mildly Basic" pH strategy (pH 7.5 – 9.0) and rigorous exclusion of moisture during storage.
Mechanism of Failure: Why Hydrolysis Occurs
To prevent degradation, you must understand the enemy. The primary degradation pathway is the conversion of the epoxide to the vicinal diol (glycol).[1][2]
The Pathway[3][4]
-
Acid-Catalyzed (Fastest, Most Dangerous): Even weak acids (pH < 6) protonate the epoxide oxygen. The ring strain makes this intermediate highly electrophilic, leading to rapid attack by water.
-
Base-Catalyzed (Slower): Hydroxide ions can attack the less substituted carbon of the epoxide.[1][2] This is generally slow at low temperatures (< 10°C) but accelerates significantly with heat.
Figure 1: Mechanistic pathway of epoxide hydrolysis. Note that the acid-catalyzed path is the primary risk factor during workup.
Experimental Protocols: Prevention at Every Stage
Phase A: Synthesis (Reaction Control)
-
Solvent Choice: Use anhydrous DMF or Acetonitrile . Avoid protic solvents (alcohols) which can open the ring to form alkoxy-alcohols.
-
Base Selection: Use Potassium Carbonate (K₂CO₃) . It provides a buffered, mildly basic environment that is safe for the epoxide but strong enough to deprotonate the phenol precursor.
-
Temperature: Maintain reaction temperature between 50–60°C . Exceeding 80°C increases the risk of nitrile hydrolysis or polymerization.
Phase B: Workup & Isolation (The Critical Zone)
This is where 90% of hydrolysis occurs. Follow this decision tree to ensure integrity.
Figure 2: Decision logic for aqueous workup. Strict pH and temperature control are mandatory.
Key Protocol Adjustments:
-
Never use Acidic Washes: Do not use 1N HCl or NH₄Cl (weakly acidic) to neutralize the reaction. Use saturated NaHCO₃ or water.
-
Drying Agent: Use Sodium Sulfate (Na₂SO₄) . Avoid Magnesium Sulfate (MgSO₄) as it acts as a Lewis acid and can catalyze ring opening in sensitive epoxides.
-
Concentration: Rotary evaporate at < 40°C . High heat during solvent removal is a common cause of degradation.
Troubleshooting & FAQs
Q1: I see a polar impurity spot on TLC (Rf ~ 0.2) that wasn't there during the reaction. What happened?
Diagnosis: This is likely the diol formed during the quench. Fix:
-
Did you use an acidic quench? Switch to ice-cold water or sat. NaHCO₃.
-
Did the extraction take too long? Epoxides in contact with water for >1 hour will degrade. Rapid phase separation is key. Use brine to break emulsions quickly.
Q2: Can I store the intermediate in solution?
Answer: No. In solution, trace moisture and endogenous acidity from glass surfaces can degrade the epoxide over time. Recommendation: Isolate as a solid. If it is an oil, store in a freezer (-20°C) under Argon/Nitrogen.
Q3: My yield is low, but purity is high. Where is the product?
Diagnosis: The product might be water-soluble or trapped in an emulsion. Fix:
-
The glycidyl ether adds polarity. Ensure you are re-extracting the aqueous layer 2-3 times with Ethyl Acetate.
-
Check the pH of the aqueous layer. If it is too basic (pH > 12), the phenol might be deprotonated and staying in the water. Adjust pH to ~8.
Q4: Why is my optical rotation lower than reported?
Diagnosis: Racemization or Hydrolysis.
-
Hydrolysis: The diol is chiral but has a different rotation.
-
Racemization: If you used high heat (>80°C) with strong chloride sources (e.g., LiCl), chloride can attack the epoxide and reopen it, scrambling the stereocenter (Payne Rearrangement-like mechanisms).
-
Action: Verify enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H or IC columns).
Stability Data Summary
| Parameter | Condition | Stability Rating | Notes |
| pH 1 - 6 | Aqueous | CRITICAL FAILURE | Rapid hydrolysis to diol. |
| pH 7 - 9 | Aqueous | STABLE | Safe window for workup (< 2 hours). |
| pH 10 - 14 | Aqueous | MODERATE | Stable cold; risk of nitrile hydrolysis at high temp. |
| Temperature | > 60°C | POOR | Thermal degradation/polymerization. |
| Storage | 25°C (Ambient) | FAIR | Slow hydrolysis if exposed to humidity. |
| Storage | -20°C (Inert) | EXCELLENT | Stable for months. |
References
-
Mechanism of Epoxide Hydrolysis
-
Smith, J. G. "Synthetically useful reactions of epoxides."[2] Synthesis 1984.8 (1984): 629-656.
-
-
Synthesis of Crisaborole Intermediates
-
Akama, T., et al.[3] "Discovery and structure-activity study of a novel benzoxaborole anti-inflammatory agent (AN2728)." Bioorganic & Medicinal Chemistry Letters 19.8 (2009): 2129-2132.
-
-
Process Chemistry of Glycidyl Ethers
-
Handling Chiral Epoxides
Sources
- 1. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 2. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 3. Crisaborole synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chiraltech.com [chiraltech.com]
- 6. m.youtube.com [m.youtube.com]
Technical Guide: Optimizing Reflux Time for 2-Chloro-6-Hydroxybenzonitrile Alkylation
This technical guide addresses the optimization of reflux time for the O-alkylation of 2-chloro-6-hydroxybenzonitrile , a critical intermediate in the synthesis of antiviral agents like Letermovir.
Executive Summary: The Kinetic vs. Thermodynamic Balance
Optimizing reflux time for this substrate is not merely about driving the reaction to completion; it is a strategic exercise in impurity control .
The substrate, 2-chloro-6-hydroxybenzonitrile , possesses three distinct functional groups that dictate the reaction window:
-
Phenol (-OH): The target nucleophile. Enhanced acidity due to ortho-electron-withdrawing groups (EWGs), but reduced nucleophilicity.
-
Nitrile (-CN): Susceptible to base-catalyzed hydrolysis (to amide/acid) under prolonged reflux.
-
Chloride (-Cl): Activated for Nucleophilic Aromatic Substitution (
) by the ortho-nitrile, presenting a risk of side-reactions with strong nucleophiles.
The Core Challenge: You must maintain reflux long enough to overcome the steric and electronic deactivation of the phenoxide, but stop before the nitrile hydrolyzes or the chloride is displaced.
Mechanistic Pathways & Critical Fail Points
The following diagram illustrates the competing pathways governed by reflux time and temperature.
Figure 1: Reaction network showing the target O-alkylation pathway (Green) versus time-dependent impurity formation (Red).[1]
Technical Support & Troubleshooting (FAQs)
Q1: My TLC shows the starting material is gone, but the isolated yield is low (<60%). Where did it go?
Diagnosis: You likely exceeded the optimal reflux window, leading to Nitrile Hydrolysis .
-
The Mechanism: The -CN group is electron-deficient. Under basic conditions (e.g.,
in DMF) at high temperatures, trace water allows hydroxide to attack the nitrile carbon, converting it first to a primary amide, then to a carboxylic acid. -
The Fix:
-
Strict Water Control: Use anhydrous solvents (DMF/Acetone).[2] Dry your base (
) in an oven at 120°C overnight before use. -
Reduce Time: If the reaction typically finishes in 4 hours, do not leave it "overnight" (16h). The hydrolysis rate accelerates significantly after the alkylation is complete.
-
Q2: The reaction stalls at 80% conversion even after 12 hours. Should I increase the temperature?
Diagnosis: Phenoxide Deactivation or Ion Pairing .
-
The Science: The ortho-chloro and ortho-cyano groups pull electron density from the oxygen, making the phenoxide a "hard" but sluggish nucleophile. In non-polar solvents, the potassium phenoxide forms tight ion pairs, reducing reactivity.
-
The Fix (Do NOT just increase Temp):
-
Increasing temperature >100°C risks displacing the Chlorine (
). -
Add a Phase Transfer Catalyst (PTC): Add 5 mol% 18-Crown-6 (if using
) or TBAI (Tetrabutylammonium iodide). This "naked" anion effect increases the reaction rate without requiring higher temperatures [1]. -
Switch Solvent: Move from Acetone (
56°C) to Acetonitrile ( 82°C) or DMF (run at 80°C).
-
Q3: I see a new spot just below the product on TLC. Is this the N-alkylated isomer?
Diagnosis: Unlikely. It is probable Amide formation (Hydrolysis product).
-
Reasoning: 2-chloro-6-hydroxybenzonitrile is a phenol. While phenoxides are ambident, O-alkylation is overwhelmingly favored over C-alkylation or N-alkylation (on the nitrile) under Williamson conditions using carbonate bases.
-
Verification: Check the IR spectrum.
-
Nitrile (Product): Sharp peak at ~2230 cm⁻¹.
-
Amide (Impurity): Loss of nitrile peak; appearance of broad bands at 3100-3400 cm⁻¹ (
) and ~1650-1690 cm⁻¹ (C=O).
-
Optimized Experimental Protocol
Standardized for 10 mmol scale. Validated for alkyl halides (e.g., Methyl Iodide, Benzyl Bromide).
Materials
-
Substrate: 2-Chloro-6-hydroxybenzonitrile (1.0 eq)
-
Alkylating Agent: Alkyl Halide (1.1 - 1.2 eq)[2]
-
Base: Anhydrous
(1.5 eq) - Must be finely ground. -
Solvent: Anhydrous DMF (5 mL per mmol substrate) or Acetone.
Step-by-Step Workflow
-
Activation (0 - 30 min):
-
Charge flask with Substrate,
, and Solvent. -
Stir at Room Temperature (RT) for 30 mins. Why? This allows deprotonation to occur before the electrophile is exposed to the base, minimizing electrophile degradation.
-
-
Addition:
-
Add Alkyl Halide dropwise.[2]
-
-
Reaction (Reflux Phase):
-
DMF: Heat to 60-80°C . Do not reflux DMF (153°C) as decomposition is rapid.
-
Acetone: Heat to gentle reflux (~56°C).
-
Monitoring: Check TLC/HPLC every 2 hours .
-
-
Quench Point (The Critical Decision):
-
Stop when Starting Material (SM) is <5%.
-
Do NOT wait for 0% SM if it requires extending time >8h (diminishing returns vs. hydrolysis risk).
-
-
Work-up:
-
Cool to RT. Filter inorganic salts.[2]
-
Dilute with water (precipitates product) or extract with EtOAc.
-
Note: If amide impurity is present, it is often much more polar and can be removed via silica plug filtration.
-
Data Table: Solvent & Time Impact
| Solvent | Temp (°C) | Typical Time | Risk Profile | Recommended For |
| Acetone | 56 (Reflux) | 6 - 12 h | Low (Hydrolysis minimal) | Lab scale, unstable electrophiles |
| Acetonitrile | 82 (Reflux) | 4 - 8 h | Moderate | General purpose optimization |
| DMF | 60 - 80 | 2 - 5 h | High (Hydrolysis if wet/hot) | Scale-up, unreactive substrates |
| Toluene | 110 (Reflux) | 8 - 16 h | High (Requires PTC) | Azeotropic drying requirements |
Decision Logic for Optimization
Use this flow to determine your next experimental step.
Figure 2: Decision logic for real-time reaction monitoring.
References
-
BenchChem Application Notes. Experimental Procedure for O-Alkylation of 2-Hydroxybenzonitrile. Retrieved from BenchChem Protocols. Link
-
Organic Syntheses. General procedures for Williamson Ether Synthesis and Nitrile Handling. Organic Syntheses, Coll. Vol. 2. Link
-
Humphrey, G. et al. (2016).[3][4] Asymmetric Synthesis of Letermovir Using a Novel Phase-Transfer-Catalyzed Aza-Michael Reaction. Organic Process Research & Development, 20(6), 1097–1103. (Contextual grounding for 2-chloro-6-hydroxybenzonitrile as a Letermovir intermediate). Link
-
OpenStax Chemistry. Hydrolysis of Nitriles: Mechanisms under Basic Conditions. Link
Sources
Technical Support Center: Purification of (R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile
Welcome to the technical support center for the purification of (R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective removal of unreacted phenol from your reaction mixture. We will explore the causality behind experimental choices and provide robust, self-validating protocols to ensure the integrity of your final product.
Understanding the Separation Challenge
The synthesis of this compound often involves the reaction of 2-chloro-6-hydroxybenzonitrile with (R)-epichlorohydrin or a similar epoxide-containing reagent, frequently leaving unreacted phenol as a primary impurity. The challenge lies in selectively removing this acidic and polar phenol without compromising the integrity of the desired product, particularly its sensitive epoxide ring.
Key Physicochemical Properties
A successful separation strategy hinges on exploiting the differences in the physical and chemical properties of the two compounds.
| Property | Unreacted Phenol | This compound | Rationale for Separation |
| Acidity (pKa) | ~10.0 | Neutral | Phenol's acidity is the primary handle for separation via basic liquid-liquid extraction.[1] |
| Boiling Point | 181.7 °C | Estimated >300 °C | A significant difference exists, but the thermal sensitivity of the epoxide makes distillation risky. |
| Polarity | High | Moderate | This difference is key for chromatographic separations. |
| Solubility | Soluble in water (8.3 g/100 mL), very soluble in most organic solvents and aqueous base.[2] | Sparingly soluble in water, soluble in most organic solvents. | The dramatic increase in phenol's water solubility upon conversion to its phenoxide salt is the basis for extractive workup. |
| Reactivity | Acidic | Contains a base/acid-sensitive epoxide ring. | Separation conditions must be mild to prevent unwanted ring-opening of the product. |
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the purification process in a question-and-answer format.
FAQ: General Strategy
Q: What is the most effective and robust method for removing phenol from my this compound product on a laboratory scale?
A: For most lab-scale syntheses (< 100g), a two-stage approach is recommended for achieving high purity:
-
Primary Purification: A mild basic liquid-liquid extraction (LLE) to remove the bulk of the phenol.
-
Final Polishing: Flash column chromatography on silica gel to remove trace phenol and any other impurities.
This combination is highly effective because it leverages two different separation principles: acidity (LLE) and polarity (chromatography).
Troubleshooting: Liquid-Liquid Extraction (LLE)
Q: I'm performing a basic wash to remove phenol. What is the best base to use, and at what concentration, to avoid hydrolyzing the epoxide ring?
A: This is a critical question, as the epoxide ring is susceptible to nucleophilic attack under harsh basic conditions.
-
Recommended: A 1-2% w/v aqueous solution of potassium carbonate (K₂CO₃) or a 0.5-1 M solution of sodium bicarbonate (NaHCO₃) is a good starting point. These are sufficiently basic to deprotonate phenol to its highly water-soluble phenoxide salt but are generally not strong enough to cause significant epoxide degradation at room temperature.[2]
-
Use with Caution: Dilute (e.g., 0.1-0.5 M) sodium hydroxide (NaOH) can be used, but the extraction should be performed quickly and at a low temperature (0-5 °C) to minimize the risk of ring-opening.[1] Perform multiple extractions with dilute base rather than a single extraction with a concentrated base.
-
Avoid: Concentrated NaOH or heating during the extraction should be strictly avoided.
Q: I've added the basic solution, and now I have a persistent emulsion (a cloudy or milky layer) that won't separate. What should I do?
A: Emulsion formation is a common problem when extracting reaction mixtures.[3] It is often caused by partially soluble macromolecules or salts acting as surfactants. Here’s how to resolve it:
-
Patience: Allow the separation funnel to stand undisturbed for 10-20 minutes. Sometimes, the emulsion will break on its own.
-
Add Brine: Add a small amount of saturated aqueous sodium chloride (NaCl) solution. This increases the ionic strength of the aqueous phase, which can help force the separation of the layers.
-
Gentle Agitation: Gently swirl or rock the funnel instead of vigorous shaking.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool to break up the emulsified particles.
-
Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning for a few minutes is a highly effective way to break an emulsion.
Q: How many extractions are needed to remove all the phenol?
A: Typically, 3 to 5 extractions with a dilute basic solution are sufficient. To validate the removal, you can test the pH of the final aqueous wash; it should be similar to the starting basic solution. For a more rigorous check, spot the organic layer on a TLC plate alongside a phenol standard to ensure no phenol remains.
Troubleshooting: Column Chromatography
Q: What is a good starting point for a solvent system (mobile phase) for silica gel column chromatography?
A: The goal is to find a system where your product has an Rf value of approximately 0.3-0.4, and the phenol has a lower Rf. This compound is moderately polar, while phenol is more polar.
-
Recommended Starting System: A gradient of ethyl acetate in hexanes or heptane. Start with a low polarity mixture (e.g., 10% ethyl acetate / 90% hexanes) and gradually increase the polarity. Your product will likely elute before the phenol.
-
Alternative Systems: Dichloromethane/hexanes or diethyl ether/hexanes can also be effective.[4]
-
Pro-Tip: Always develop the optimal solvent system using Thin Layer Chromatography (TLC) before running the column. This saves significant time and material.
Q: My product and the phenol are co-eluting or separating poorly on the column. How can I improve the separation?
A: Poor separation can be addressed by several strategies:
-
Optimize the Mobile Phase: Decrease the polarity of your solvent system. This will cause all compounds to move more slowly down the column, increasing the interaction with the silica gel and allowing for better separation between compounds of different polarities.
-
Use a Different Stationary Phase: While silica gel is standard, polyamide column chromatography is particularly effective for separating phenolic compounds due to hydrogen bonding interactions.[5]
-
Improve Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these lead to poor separation.
-
Load the Sample Properly: Dissolve your crude product in a minimal amount of the initial, low-polarity mobile phase or a stronger solvent (like dichloromethane) which is then adsorbed onto a small amount of silica gel (dry loading). This creates a concentrated band at the start of the column, leading to sharper peaks.
Analytical Methods for Purity Assessment
Q: How can I accurately determine the level of residual phenol in my final product?
A: Several analytical methods can be used for quantification.
| Method | Principle | Advantages | Considerations |
| GC-FID/GC-MS | Gas Chromatography with Flame Ionization or Mass Spectrometry Detection | High sensitivity and resolution. Excellent for quantification.[6] | The sample must be volatile and thermally stable. Derivatization may be required for better peak shape.[7] |
| HPLC-UV | High-Performance Liquid Chromatography with UV Detection | Highly versatile and sensitive. Can be run at room temperature, avoiding thermal degradation.[8] | Requires development of a suitable method (column, mobile phase). |
| ¹H NMR | Nuclear Magnetic Resonance Spectroscopy | Can provide a quantitative measure by integrating the distinct aromatic signals of phenol against the signals of the product. | Lower sensitivity compared to chromatographic methods; may not detect very low levels of contamination. |
Detailed Experimental Protocols
Protocol 1: Phenol Removal by Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate, diethyl ether, or dichloromethane (DCM).
-
First Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a 1% aqueous potassium carbonate solution.
-
Agitation: Stopper the funnel and invert it several times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.
-
Separation: Place the funnel in a ring stand and allow the layers to separate completely.
-
Drain: Drain the lower aqueous layer.
-
Repeat: Repeat the extraction (steps 2-5) three to four more times.
-
Neutral Wash: Wash the organic layer with water, followed by a wash with saturated brine to remove residual salts and dissolved water.
-
Drying and Concentration: Drain the organic layer into a flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude, phenol-depleted product.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Determine the optimal solvent system using TLC.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (slurry packing).
-
Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Add the mobile phase to the column and apply positive pressure. Begin with the low-polarity starting solvent determined by your TLC analysis.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your product using TLC.
-
Gradient (if needed): Gradually increase the polarity of the mobile phase to elute your compound if it is moving too slowly.
-
Combine and Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product.
Visualizations & Workflows
Workflow for Phenol Separation
The following diagram outlines the decision-making process and workflow for purifying this compound.
Caption: Decision workflow for purification.
Safety Precautions
Q: What are the critical safety measures I must follow when handling phenol?
A: Phenol is a toxic and corrosive substance that can be rapidly absorbed through the skin, potentially causing severe chemical burns and systemic toxicity.[9][10]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and appropriate gloves (butyl rubber or neoprene are recommended).[11][12]
-
Ventilation: Handle phenol, especially when heated, inside a certified chemical fume hood to avoid inhaling vapors.[13]
-
Spill Management: Have a spill kit ready. Small spills can be absorbed with vermiculite or other appropriate absorbents. For large spills, evacuate the area and contact your institution's environmental health and safety office.[11][13]
-
First Aid: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. Polyethylene glycol (PEG 300 or 400) is often recommended as a decontamination solution if available.[12][13]
References
-
Busca, G., et al. (2008). Technologies for the removal of phenol from fluid streams: a short review of recent developments. Journal of Hazardous Materials, 160(2-3), 265-288. [Link]
-
ResearchGate. (2017). How to remove the phenol from the reaction mixture without doing column chromatography? [Link]
- Google Patents. (n.d.).
-
Scribd. (n.d.). Phenol Distillation Process Overview. [Link]
-
PubMed. (2008). Technologies for the removal of phenol from fluid streams: a short review of recent developments. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2014). Liquid–liquid extraction of phenol from simulated sebacic acid wastewater. [Link]
- Google Patents. (n.d.).
-
MDPI. (2023). Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Eutectic Solvents. [Link]
-
National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Phenol. [Link]
-
OSHA. (n.d.). Phenol and Cresol. [Link]
-
E3S Web of Conferences. (2021). Evaluation of the possibility of separating commercial phenol from the phenolic fraction of coal tar. [Link]
-
Biotage. (2023). Why are Phenols so Challenging to Extract from Water? [Link]
-
Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. [Link]
-
Cefic. (n.d.). Phenol Safe Handling Guide. [Link]
-
IntechOpen. (2018). Crystallization. [Link]
-
MDPI. (2024). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. [Link]
-
University of California, Riverside. (n.d.). SAFE USE OF PHENOL. [Link]
-
The University of Queensland. (n.d.). Working Safely with Phenol Guideline. [Link]
- Google Patents. (n.d.).
-
IJRAR. (2018). Review on Removal Techniques for Phenolic Compounds. [Link]
-
Accurate Chemical Analysis. (2025). How to Perform a Phenol Test for Accurate Chemical Analysis. [Link]
-
ACS Publications. (1969). Separation of phenolic compounds from carbon chloroform extract for individual chromatographic identification and measurement. [Link]
-
NCASI. (2018). Determination of Phenol and Catechol in Weak and Strong Black Liquors, Wastewater Treatment Plant Influent and Effl. [Link]
-
SpringerLink. (2015). Removal of Phenol from Synthetic and Industrial Wastewater by Potato Pulp Peroxidases. [Link]
-
ResearchGate. (2013). Column chromatography of phenolics? [Link]
-
Quora. (2018). How can a phenol-alcohol mixture be separated? [Link]
-
CDC. (n.d.). PHENOL. [Link]
-
University of California, Berkeley. (n.d.). Phenol. [Link]
-
Reddit. (2024). Troubleshooting Phenol-Chloroform-Extraction. [Link]
-
CK-12 Foundation. (2025). Methods of Purification of Organic Compounds. [Link]
- Google Patents. (n.d.).
-
University of Technology, Iraq. (n.d.). Separation of a mixture of phenols by thin layer chromatography (TLC). [Link]
-
ResearchGate. (2014). Recovering phenol as high purity crystals from dilute aqueous solutions by pervaporation. [Link]
-
PubChem. (n.d.). 2-Chloro-6-benzyloxybenzonitrile. [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzonitrile, 2-chloro-6-methyl-. [Link]
-
CompTox Chemicals Dashboard. (n.d.). 2-Fluoro-6-methoxybenzonitrile Properties. [Link]
-
Quora. (2017). How can phenols be converted into benzonitrile? [Link]
-
CK-12 Foundation. (2026). Preparation of Phenols. [Link]
-
Toppr. (n.d.). Phenol reaction. [Link]
Sources
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate [mdpi.com]
- 6. epa.gov [epa.gov]
- 7. ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. osha.gov [osha.gov]
- 9. petrochemistry.eu [petrochemistry.eu]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. ehs.ucr.edu [ehs.ucr.edu]
- 12. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 13. ehs.berkeley.edu [ehs.berkeley.edu]
Technical Support Center: Purification & Decolorization of Chiral Glycidyl Ethers
Topic: Color removal from (R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile crystals Case ID: #GLY-CN-002 Status: Open Priority: High (Enantiomeric Purity Risk)
Executive Summary & Molecule Profile
User: Research Scientist / Process Chemist The Challenge: You are isolating this compound. The product is chemically stable but chromophore-sensitive. You are observing persistent yellow/brown coloration in the crystals, likely due to oxidized phenolic impurities (quinones) or oligomerization byproducts.
The Risk: The epoxide (oxirane) ring is acid-labile and susceptible to nucleophilic attack. Standard decolorization methods (acidic activated carbon, vigorous heating in protic solvents) can trigger ring-opening or racemization, destroying the (R)-enantiomer excess (ee%).
Molecule Dashboard
| Feature | Property | Implication for Purification |
| Core Structure | Aryl Glycidyl Ether | Epoxide ring is the "weak link." Avoid pH < 5 and pH > 10. |
| Chirality | (R)-Enantiomer | Avoid excessive heat (>60°C) with strong bases to prevent racemization. |
| Color Source | Oxidized Phenols | Likely 2-chloro-6-hydroxybenzonitrile oxidation products (quinones). |
| Solubility | Lipophilic | Soluble in DCM, EtOAc, Toluene. Sparingly soluble in Alcohols. Insoluble in Water. |
Diagnostic Module: Identify Your Impurity
Before selecting a protocol, identify the nature of the color.
Figure 1: Diagnostic decision tree for impurity identification.
Protocol A: The "Neutral Carbon" Treatment (Primary Solution)
Context: Activated carbon is the gold standard for removing aromatic chromophores. However, many industrial carbons (e.g., standard Darco G-60) are acid-washed , leaving residual acidity that can hydrolyze your epoxide into a diol.
Requirement: You must use Neutral or Base-Washed Carbon.
Materials
-
Carbon: Norit SX Ultra (Neutral) or equivalent. Avoid "Acid Washed" grades.
-
Solvent: 2-Propanol (IPA) or Toluene.
-
Filter Aid: Celite 545.
Step-by-Step Workflow
-
The pH Check (Critical):
-
Suspend 1g of your activated carbon in 20mL deionized water. Stir for 10 mins. Measure pH.
-
Pass: pH 6.0 – 8.0.
-
Fail: pH < 6.[1]0. Corrective Action: Slurry carbon in 5% NaHCO3 solution, filter, wash with water until neutral, and dry before use.
-
-
Dissolution:
-
Dissolve crude crystals in Toluene (5 mL per gram of compound). Toluene is superior to alcohols here as it prevents potential solvolysis of the epoxide at elevated temperatures [1].
-
-
Adsorption:
-
Add Carbon (5-10 wt% relative to substrate).
-
Heat to 50°C (Do not reflux; high heat increases oligomerization risk).
-
Stir for 30–45 minutes.
-
-
Filtration:
-
Prepare a Celite pad. Pre-wet with Toluene.
-
Filter the warm solution rapidly.
-
Visual Check: Filtrate should be pale yellow to colorless.
-
-
Recovery:
-
Concentrate the filtrate under reduced pressure (Rotavap) at <45°C to a thick oil or solid. Proceed to Protocol B for final crystallization.
-
Protocol B: The "Soft Landing" Recrystallization
Context: Recrystallization purifies by excluding impurities from the crystal lattice. For glycidyl ethers, we need a solvent system that dissolves the impurity (phenol) but precipitates the product upon cooling.
Recommended System: 2-Propanol (IPA) / Water or Toluene / Heptane .
Solvent Selection Matrix
| Solvent System | Pros | Cons | Verdict |
| Ethanol/Water | Good solubility | Ethanol can undergo trans-etherification (opening epoxide) at high heat. | Risky |
| IPA/Water | Less nucleophilic than EtOH; excellent for benzonitriles. | Requires precise temperature control. | Recommended |
| Toluene/Heptane | Chemically inert (no -OH groups). | Impurities might co-precipitate if not careful. | Excellent for Stability |
Detailed Protocol (IPA/Water Method)
-
Dissolution:
-
Take the solid from Protocol A.
-
Add 2-Propanol (IPA) (approx. 3-4 mL/g).
-
Heat to 55-60°C. Note: If not fully soluble, add IPA in 0.5 mL increments. Do not exceed 65°C.
-
-
The "Anti-Solvent" Drop:
-
Once dissolved, remove from heat.
-
Immediately add Water dropwise while stirring until a faint permanent turbidity (cloudiness) appears.
-
Add 1-2 drops of IPA to clear the solution back to transparent.
-
-
Controlled Cooling (The Purification Step):
-
Allow the flask to cool to room temperature slowly (over 2 hours). Rapid cooling traps colored impurities.
-
Once at RT, move to an ice bath (0-5°C) for 1 hour.
-
-
Harvest:
-
Filter crystals.[2]
-
Wash: Rinse with a cold (0°C) mixture of IPA/Water (1:1). Crucial: The colored mother liquor must be washed away quickly.
-
Dry in a vacuum oven at 40°C.
-
Figure 2: Workflow for the IPA/Water "Soft Landing" crystallization.
Protocol C: The "Last Resort" (Silica Plug)
If the color persists after Carbon and Recrystallization, the impurity is likely highly polar or structurally similar to the product.
-
Warning: Silica gel is slightly acidic.
-
Modification: Use Buffered Silica .
-
Mix Silica Gel (60 Å) with 1% Triethylamine (TEA) in Hexane.
-
Pack a short column (pad).
-
Elute compound with Hexane:Ethyl Acetate (8:2) .
-
The colored impurities (polar phenols) will stick to the silica; the glycidyl ether will elute rapidly.
-
Troubleshooting & FAQs
Q: My crystals turned into an oil upon adding water. What happened? A: This is "oiling out." It happens when the anti-solvent (water) is added too fast or the temperature is too high.
-
Fix: Re-heat to dissolve the oil. Add a "seed crystal" of pure product if available. Cool much more slowly.
Q: The yield dropped significantly after Carbon treatment. A: You likely used acidic carbon or heated too long, causing the epoxide to hydrolyze to the diol (which stays in the water/alcohol mother liquor).
-
Fix: Switch to Toluene (Protocol A) and ensure Carbon pH is >6.0.
Q: Can I use Acetone for recrystallization? A: Avoid Acetone. It is a good solvent, but it can form acetonides with any hydrolyzed diol impurities, creating new chemical byproducts. Stick to IPA or Toluene.
Q: How do I verify the epoxide is still intact? A: Run an H-NMR. Check the characteristic epoxide protons (multiplets around 2.7–3.4 ppm). If they have shifted downfield or disappeared, the ring has opened [2].
References
-
Gao, Y., & Sharpless, K. B. (1988). Asymmetric epoxidation of primary allylic alcohols: mechanistic insights and synthetic applications. Journal of the American Chemical Society, 110(23), 7538-7539. Link (Discusses stability of chiral epoxides in various solvents).
- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (General reference for epoxide reactivity and ring-opening mechanisms).
-
Anacor Pharmaceuticals. (2009). Boron-containing small molecules. U.S. Patent No. 7,582,621. Link (Describes synthesis and purification of benzoxaborole precursors involving similar benzonitrile intermediates).
-
Sigma-Aldrich. (2023). Purification of Laboratory Chemicals. Technical Bulletin. Link (General guide on activated carbon grades).
Sources
Navigating the Synthesis of (R)-2-chloro-6-glycidyloxybenzonitrile: A Technical Support Guide to Alternative Bases
For researchers and professionals in drug development, the synthesis of chiral intermediates like (R)-2-chloro-6-glycidyloxybenzonitrile is a critical step that demands precision and optimization. The final intramolecular cyclization to form the epoxide ring is a pivotal, base-mediated transformation where the choice of base can significantly impact yield, purity, and, most importantly, the stereochemical integrity of the final product. This technical support center provides a comprehensive guide to troubleshooting this synthesis, with a focus on exploring alternative bases to overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the critical step in the synthesis of (R)-2-chloro-6-glycidyloxybenzonitrile that is influenced by the choice of base?
A1: The critical step is the intramolecular S(_N)2 cyclization of the chlorohydrin precursor, (R)-1-chloro-3-(2-chloro-6-cyanophenoxy)propan-2-ol, to form the desired epoxide ring. This reaction is an intramolecular Williamson ether synthesis.[1] A base is required to deprotonate the hydroxyl group of the chlorohydrin, creating an alkoxide that then acts as an internal nucleophile, attacking the carbon bearing the chlorine atom to form the three-membered ether ring.[2]
Q2: What are the commonly used bases for this transformation, and what are their limitations?
A2: Traditional approaches often employ inorganic bases such as potassium carbonate (K(_2)CO(_3)), sodium hydroxide (NaOH), or potassium hydroxide (KOH). While effective to an extent, these bases can present several challenges:
-
Slow reaction rates: Particularly with milder bases like potassium carbonate, the reaction may require prolonged heating, which can lead to side reactions.
-
Side reactions: Stronger bases like NaOH and KOH can promote side reactions such as elimination, especially if the reaction temperature is not carefully controlled.[3]
-
Solubility issues: The solubility of inorganic bases in common organic solvents can be limited, potentially leading to heterogeneous reaction mixtures and inconsistent results.
-
Epimerization risk: Harsh basic conditions and elevated temperatures can increase the risk of epimerization at the chiral center, reducing the enantiomeric excess (ee) of the final product.[4]
Q3: What are some promising alternative bases for synthesizing (R)-2-chloro-6-glycidyloxybenzonitrile?
A3: Several alternative bases offer potential advantages over traditional inorganic bases. These include:
-
Cesium Carbonate (Cs(_2)CO(_3)): This mild inorganic base has gained attention for its superior performance in various C-C and C-O bond-forming reactions.[5] Its higher solubility in organic solvents compared to potassium carbonate often leads to faster and more efficient reactions under milder conditions.[6][7] This can be particularly beneficial in preserving the stereochemical integrity of the chiral substrate.[8]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a non-nucleophilic, sterically hindered organic base that is highly effective in promoting elimination and cyclization reactions.[9] Its strong basicity allows for rapid deprotonation, often at lower temperatures than inorganic bases, which can minimize side reactions.
-
Chiral Guanidine Bases: These are strong, non-nucleophilic organic bases that can also act as hydrogen-bond donors.[10][11] Their bifunctional nature can lead to highly organized transition states, potentially offering enhanced stereocontrol in asymmetric reactions.[12][13][14] While their primary application is often as catalysts in asymmetric synthesis, their use as stoichiometric bases in stereoretentive cyclizations is an area of growing interest.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Suggestions & Solutions |
| Low Yield of (R)-2-chloro-6-glycidyloxybenzonitrile | 1. Incomplete reaction: The base may not be strong enough or soluble enough to drive the reaction to completion. 2. Side reactions: Competing reactions such as intermolecular etherification or elimination may be occurring.[3] 3. Degradation of starting material or product: Prolonged reaction times or high temperatures can lead to decomposition. | 1. Switch to a stronger or more soluble base: Consider replacing K(_2)CO(_3) with Cs(_2)CO(_3) or an organic base like DBU. 2. Optimize reaction conditions: Lower the reaction temperature if elimination is suspected. Use a polar aprotic solvent (e.g., acetonitrile, DMF) to favor the S(_N)2 cyclization. 3. Employ Phase-Transfer Catalysis (PTC): The addition of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can significantly accelerate the reaction rate, allowing for milder conditions and shorter reaction times, thus minimizing degradation.[15] |
| Low Enantiomeric Excess (ee) | 1. Epimerization: The chiral center may be undergoing inversion under the reaction conditions. This can be exacerbated by strong bases and high temperatures.[4] 2. Racemic starting material: The initial chlorohydrin precursor may not be enantiomerically pure. | 1. Use a milder base and lower temperature: Cs(_2)CO(_3) is often a good choice for minimizing epimerization due to its ability to promote the reaction under gentler conditions.[8] 2. Reduce reaction time: A faster reaction, facilitated by a more efficient base or a phase-transfer catalyst, will reduce the exposure of the chiral center to basic conditions. 3. Verify the enantiomeric purity of the starting material: Use chiral HPLC to confirm the ee of the chlorohydrin precursor. |
| Formation of Impurities | 1. Dimerization/Oligomerization: Intermolecular reaction between the alkoxide and another molecule of the chlorohydrin precursor. 2. Hydrolysis of the nitrile group: If water is present in the reaction mixture, the nitrile group can be hydrolyzed to an amide or carboxylic acid, especially under strong basic conditions. | 1. Use high dilution conditions: Slowly adding the chlorohydrin and base to the reaction vessel can favor the intramolecular cyclization over intermolecular reactions. 2. Ensure anhydrous conditions: Use dry solvents and reagents to prevent hydrolysis of the nitrile group. |
Experimental Workflow & Protocols
Below are representative, detailed protocols for the synthesis of (R)-2-chloro-6-glycidyloxybenzonitrile using both a standard and an alternative base.
Protocol 1: Synthesis using Potassium Carbonate (Standard Method)
Step-by-step Methodology:
-
To a stirred solution of (R)-1-chloro-3-(2-chloro-6-cyanophenoxy)propan-2-ol (1.0 eq) in anhydrous acetonitrile (10 mL/g of starting material), add finely powdered potassium carbonate (1.5 eq).
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction typically takes 8-12 hours.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure (R)-2-chloro-6-glycidyloxybenzonitrile.
Protocol 2: Synthesis using Cesium Carbonate (Alternative Method)
Step-by-step Methodology:
-
To a stirred solution of (R)-1-chloro-3-(2-chloro-6-cyanophenoxy)propan-2-ol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (10 mL/g of starting material), add cesium carbonate (1.2 eq).
-
Heat the reaction mixture to 50-60°C and monitor the progress of the reaction by TLC or HPLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the cesium salts.
-
Dilute the filtrate with ethyl acetate and wash with water to remove DMF, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure (R)-2-chloro-6-glycidyloxybenzonitrile.
Logical Relationships in Base Selection
This guide provides a starting point for optimizing the synthesis of (R)-2-chloro-6-glycidyloxybenzonitrile. The choice of base is a critical parameter that should be carefully evaluated and optimized for each specific laboratory setup and scale of reaction. By understanding the principles outlined above and considering the alternative bases presented, researchers can significantly improve the efficiency, robustness, and stereochemical outcome of this important synthetic transformation.
References
-
Dong, S., Feng, X., & Liu, X. (2018). Chiral guanidines and their derivatives in asymmetric synthesis. Chemical Society Reviews, 47(23), 8525-8540. [Link]
-
ResearchGate. (n.d.). Chiral guanidines and their derivatives in asymmetric synthesis. [Link]
-
Ishikawa, T., et al. (2001). Axially Chiral Guanidine as Highly Active and Enantioselective Catalyst for Electrophilic Amination of Unsymmetrically Substituted 1,3-Dicarbonyl Compounds. Journal of the American Chemical Society, 123(30), 7452-7453. [Link]
-
ResearchGate. (n.d.). Structures of guanidine catalysts for asymmetric reactions. [Link]
-
ResearchGate. (n.d.). Effect of Cs2CO3 and K2CO3 on the synthesis and isomerization of chromene-2-carboxylate. [Link]
-
Organic Syntheses. (2020). Synthesis and Acylation of 1,3-Thiazinane-2-thione. 98, 374-390. [Link]
-
MacMillan Group, Princeton University. (2008). Phase-Transfer Catalysis (PTC). [Link]
-
Wang, Y., et al. (2023). Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group: A Strategy for Accessing Fused Pyridoheterocycles. ACS Omega, 8(38), 35035-35047. [Link]
-
van Hylckama Vlieg, J. E., et al. (2001). Enantioselective formation and ring-opening of epoxides catalysed by halohydrin dehalogenases. The FEBS Journal, 268(11), 3195-3205. [Link]
- Google Patents. (n.d.). Preparation method of (R) -3-chloro-1, 2-propanediol.
-
ResearchGate. (n.d.). A) Intramolecular cyclization leading to the corresponding... [Link]
-
Kellogg, R. M. (n.d.). Product Subclass 3: Rubidium and Cesium Carbonates. Science of Synthesis. [Link]
-
Sharma, S., et al. (2024). The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions. Chemical Science, 15(1), 160-167. [Link]
-
Akasaka, K. (2022). A Highly Selective and Sensitive Chiral Derivatization Method for High-Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains. Journal of Chemical Ecology, 48(5-6), 554-568. [Link]
-
PTC Organics. (n.d.). Industrial Phase-Transfer Catalysis. [Link]
-
Organic Syntheses. (2018). Synthesis of 3-(tert-Butoxycarbonyl)-2,2-dimethyloxazolidine. 95, 236-248. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
ResearchGate. (n.d.). Effect of Cs2CO3 and K2CO3 on the synthesis and isomerization of chromene-2-carboxylate. [Link]
-
PubChem. (n.d.). 2-Chloro-6-hydroxybenzonitrile. [Link]
-
YouTube. (2021, January 18). 124 CHM2211 Epoxide Synthesis via Base Promoted Halohydrin Cyclization. [Link]
-
Bathula, H. B., et al. (2018). One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation. New Journal of Chemistry, 42(5), 3436-3444. [Link]
-
Amrutkar, R. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research, 8(05), 11-20. [Link]
-
Taylor & Francis. (n.d.). DBU – Knowledge and References. [Link]
-
Wang, J., et al. (2018). Transition-metal-free base catalyzed intramolecular cyclization of 2-ynylphenols for efficient and facile synthesis of 2-substituted benzo[b]furans. RSC Advances, 8(51), 29031-29035. [Link]
-
YouTube. (2023, April 6). Halohydrin Formation and Epoxidation of Alkenes. [Link]
-
Bennett, C. S., & Demarest, K. C. (2013). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Organic Letters, 15(21), 5582-5585. [Link]
-
Austin Publishing Group. (2014). Synthesis of New Chiral Phase Transfer Catalysts and their Application in the Asymmetric Alkylation of Glycine Derivatives. [Link]
- Google Patents. (n.d.).
-
PubMed. (2022). Intramolecular, Interrupted Homo-Nazarov Cascade Biscyclizations to Angular (Hetero)Aryl-Fused Polycycles. [Link]
-
PubMed. (2002). Highly efficient asymmetric epoxidation of alkenes with a D(4)-symmetric chiral dichlororuthenium(IV) porphyrin catalyst. [Link]
-
Ates, H., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 198, 114005. [Link]
- Google Patents. (n.d.). Improved and efficient process for the synthesis of 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-2,4-dihydro-3h-1,2,4-triazole-3-thione (prothioconazole)
-
European Patent Office. (n.d.). Process for preparing 3-chloro-1, 2-propanediol. [Link]
-
National Center for Biotechnology Information. (2019). Epimerisation in Peptide Synthesis. [Link]
-
Toth, G., et al. (2024). Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases. Molecules, 29(5), 1083. [Link]
-
ResearchGate. (n.d.). Chiral HPLC spectra, specific optical rotations, and enantiomeric excess (ee) of the racemate (±)-KCP-10043F (OZ-001) and its two enantiomers. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. compunetics.net [compunetics.net]
- 4. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transition-metal-free base catalyzed intramolecular cyclization of 2-ynylphenols for efficient and facile synthesis of 2-substituted benzo[b]furans - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. old.inno-chem.com.cn [old.inno-chem.com.cn]
- 9. reddit.com [reddit.com]
- 10. Chiral guanidines and their derivatives in asymmetric synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. phasetransfer.com [phasetransfer.com]
Validation & Comparative
Technical Assessment: Chiral HPLC Method for (R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile
This technical guide details the chiral purification and analytical characterization of (R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile , a critical intermediate in the synthesis of benzoxaborole-based therapeutics (e.g., Crisaborole).
Executive Summary
For the enantiomeric separation of 2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile , the immobilized cellulose-based stationary phase (Chiralcel OD-H or equivalent) under Normal Phase (NP) conditions is the superior methodology.
Experimental evidence from structurally homologous aryl glycidyl ethers indicates that the epoxide moiety is prone to hydrolysis in aqueous acidic media (Reverse Phase). Therefore, a non-aqueous Hexane/Isopropanol system is required to ensure both chemical stability and maximum enantioselectivity (
| Parameter | Recommended Specification |
| Primary Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Alternative Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane : Isopropanol (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 235 nm (Benzonitrile absorption max) |
| Temperature | 25°C |
Compound Analysis & Separation Strategy
1.1 Structural Considerations
The target molecule contains three distinct functional zones that dictate the separation strategy:
-
Benzonitrile Core: Provides strong UV absorption (
nm) and - interaction potential with the stationary phase. -
Chloro-Substituent: Adds steric bulk, enhancing the "fit" within the chiral cavity of the stationary phase.
-
Oxirane (Epoxide) Tail: The chiral center resides here. Epoxides are electrophilic and susceptible to ring-opening hydrolysis in the presence of water and acid/base catalysts.
1.2 The Stability Imperative
-
Risk: Standard Reverse Phase (RP) methods often use 0.1% TFA or Formic Acid in Water/Acetonitrile. This creates a high risk of converting the epoxide into a diol (glycol) impurity during the analysis, leading to false purity results.
-
Solution: Normal Phase (NP) chromatography using anhydrous alkane/alcohol mixtures eliminates the hydrolysis risk and maximizes the hydrogen-bonding interactions required for chiral recognition.
Recommended Experimental Protocol
This protocol is designed to be self-validating. The "System Suitability" step ensures the column is performing correctly before valuable samples are injected.
2.1 Materials & Reagents
-
Stationary Phase: Chiralcel OD-H (250 x 4.6 mm, 5 µm).
-
Solvents: HPLC-grade n-Hexane (95%+) and 2-Propanol (IPA).
-
Sample Diluent: n-Hexane : IPA (80:20). Do not use pure IPA or Methanol to dissolve if the sample concentration is high, as it may disrupt the equilibrium at the injection plug.
2.2 Instrument Parameters
| Parameter | Setting | Rationale |
| Mode | Isocratic | Ensures constant elution environment for reproducible retention times. |
| Mobile Phase | n-Hexane : IPA (90:10) | 90% Hexane provides low polarity to retain the analyte; 10% IPA acts as the "displacer" and H-bond modulator. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns to maintain optimal Van Deemter efficiency. |
| Col. Temp. | 25°C ± 2°C | Lower temperatures often enhance resolution ( |
| Wavelength | 235 nm | Optimized for the benzonitrile chromophore; avoids solvent cutoff of IPA (205 nm). |
| Injection Vol. | 5 - 10 µL | Keep volume low to prevent peak broadening. |
2.3 Step-by-Step Workflow
-
Column Conditioning: Flush the column with Mobile Phase for at least 45 minutes (approx. 20 column volumes) to equilibrate the stationary phase.
-
Blank Injection: Inject 10 µL of the Diluent. Verify a flat baseline with no ghost peaks.
-
Racemic Screen (Critical): Inject a known racemic mixture (±).
-
Goal: You must observe two distinct peaks.
-
Target: Resolution (
) 2.0. -
Elution Order: Typically, the (R)-isomer elutes second on OD-H columns for glycidyl ethers, but this must be confirmed with a pure standard.
-
-
Sample Analysis: Inject the test sample.
-
Calculation:
Method Development Decision Tree
The following diagram illustrates the logical pathway for optimizing the separation if the starting conditions do not yield baseline resolution.
Caption: Decision matrix for optimizing chiral separation of aryl glycidyl ethers.
Comparative Analysis of Alternatives
| Feature | Method A (Recommended) | Method B (Immobilized) | Method C (Reverse Phase) |
| Column Type | Coated Polysaccharide (OD-H) | Immobilized Polysaccharide (IA/IC) | C18 / RP-Chiral |
| Mobile Phase | Hexane / IPA | Hexane / DCM / THF | Water / ACN |
| Epoxide Stability | High (Non-aqueous) | High | Low (Risk of hydrolysis) |
| Resolution | Excellent for Glycidyl Ethers | Good (allows solubility tuning) | Variable |
| Cost | Moderate | High | Low |
| Verdict | Gold Standard | Use if solubility is poor in Hexane | Avoid |
Troubleshooting & Optimization
-
Peak Tailing: If the benzonitrile nitrogen interacts with residual silanols on the silica support, add 0.1% Diethylamine (DEA) to the mobile phase. This masks the silanols and sharpens the peaks.
-
Retention Too Low (
): Decrease the alcohol content (e.g., go to 98:2 Hexane:IPA). -
Solubility Issues: If the sample crashes out in 90% Hexane, dissolve the sample in 100% Ethanol or IPA, but inject a smaller volume (2-5 µL) to prevent "solvent shock" to the column.
References
-
Rakibe, U., et al. (2018).[1] A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. IOSR Journal of Applied Chemistry. Link
- Supports the use of Chiralcel OD-H and Hexane:IPA for glycidyl ether separ
-
Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews. Link
- Authoritative review on polysaccharide st
-
Phenomenex Application Guide. Chiral HPLC Separations: A Systematized Approach to Column Selection. Link
- General industry standard for selecting columns based on functional groups (Dipole-Dipole interactions of Nitriles).
-
PubChem Compound Summary. 2-Chloro-6-fluorobenzonitrile (Structural Analog). Link
- Provides physicochemical d
Sources
Advanced Characterization Guide: 1H NMR Analysis of (R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile
Executive Summary & Strategic Importance
(R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile is a critical chiral building block, most notably serving as a key intermediate in the synthesis of the antiviral drug Letermovir (Prevymis).[1] Its structural integrity relies on two pillars: the regiochemistry of the glycidyl ether linkage and the enantiomeric purity of the epoxide ring.[1]
This guide moves beyond basic assignment, offering a comparative analysis of solvent systems and resolution techniques. It addresses the common analytical challenge: the "roofing effect" and signal overlap of diastereotopic protons in the glycidyl chain, which often obscures impurities in standard
Core Comparison Matrix
| Feature | Standard Method ( | Optimized Method ( | Chiral Resolution (CSA) |
| Solubility | High | High | Moderate |
| Glycidyl Resolution | Poor (Signal Overlap) | Excellent (ASIS Effect) | N/A |
| Enantiomeric Excess | Not Detectable | Not Detectable | Quantifiable |
| Water Interference | Low | Very Low | High |
Structural Logic & Assignment Strategy
The molecule consists of a trisubstituted aromatic ring linked to a chiral epoxide via a methylene bridge.[1] The chirality at the epoxide methine renders the adjacent methylene protons (
Predicted Spectral Characteristics (400 MHz)
Note: Data derived from fragment analysis of 2-chloro-6-hydroxybenzonitrile and chiral glycidyl ethers.
| Fragment | Proton | Multiplicity | |||
| Aromatic | H-4 (meta) | 7.45 - 7.55 | 6.90 - 7.00 | Triplet (t) | |
| H-3 (ortho to Cl) | 7.15 - 7.25 | 6.65 - 6.75 | Doublet (d) | ||
| H-5 (ortho to OR) | 6.90 - 7.00 | 6.30 - 6.40 | Doublet (d) | ||
| Linker | 4.35 - 4.45 | 3.80 - 3.90 | dd | ||
| 4.05 - 4.15 | 3.50 - 3.60 | dd | |||
| Epoxide | CH (Methine) | 3.35 - 3.45 | 2.90 - 3.00 | m | - |
| Ring | 2.90 - 2.95 | 2.40 - 2.50 | dd | ||
| Ring | 2.75 - 2.80 | 2.10 - 2.20 | dd |
Visualization: Spin System Logic
Caption: Coupling network showing the critical connectivity between the aromatic core and the chiral epoxide moiety.
Comparative Analysis: Solvent Optimization
The Problem with
In Chloroform-d, the diastereotopic protons of the
The Solution: Benzene- (ASIS Effect)
Using Benzene-
-
Mechanism: The anisotropy of the benzene ring shields protons located above/below its plane and deshields those in the plane.[1]
-
Result: The signals for the diastereotopic protons (
and ) are typically pulled apart by an additional 0.2–0.4 ppm, transforming a muddled multiplet into two distinct, integrable doublets of doublets.[1]
Recommendation: Use
Protocol: Determination of Enantiomeric Purity
Standard NMR cannot distinguish the (R) enantiomer from the (S).[1] While Chiral HPLC is the gold standard, Chiral Solvating Agents (CSAs) provide a rapid NMR-based alternative.[1]
Method: Europium Shift Reagent Titration
Reagent: Tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III) (
Step-by-Step Protocol
-
Baseline Scan: Dissolve 10 mg of the product in 0.6 mL
. Acquire a standard proton spectrum.[1][2] -
Titration: Add 2 mg of
to the NMR tube. Shake well. -
Acquisition: Acquire spectrum. Focus on the Epoxide Methine (CH) signal (~3.4 ppm) or the Aromatic H-5 doublet.[1]
-
Iterate: Repeat addition in 2 mg increments until signal splitting is observed.
-
Analysis:
Visualization: Chiral Workflow
Caption: Decision tree for verifying enantiomeric excess using Lanthanide Shift Reagents.
Experimental Data Acquisition Parameters
To ensure reproducibility and valid integration, the following acquisition parameters are mandatory.
| Parameter | Setting | Rationale |
| Field Strength | Essential to resolve second-order ABX couplings in the epoxide.[1] | |
| Pulse Angle | Ensures accurate integration by avoiding saturation.[1] | |
| Relaxation Delay (D1) | Allows full relaxation of aromatic protons for quantitative integration.[1] | |
| Spectral Width | 12 ppm | Covers all shifts including potential exchangeable protons.[1] |
| Scans (NS) | 16 - 64 | Sufficient S/N ratio for >98% purity samples.[1] |
| Temperature | 298 K | Standard; varying temp can affect conformer populations of the ether linkage.[1] |
References
-
Letermovir Synthesis & Characterization
-
NMR of Glycidyl Ethers
-
Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." Wiley, 8th Edition.[1] (General reference for ABX systems in epoxides).
-
-
Chiral Shift Reagents
-
Wenzel, T. J. "Discrimination of Chiral Compounds Using NMR Spectroscopy." Wiley-Interscience, 2007.[1] (Protocol for Eu(hfc)3 titration).
-
-
Diastereotopic Protons
-
Reich, H. J. "WinPLT NMR Data - Diastereotopic Protons." University of Wisconsin-Madison.[1]
-
Sources
Comparative Guide: (R)-2-Chloro vs. 2-Bromo-6-(oxiran-2-ylmethoxy)benzonitrile in Benzoxaborole Synthesis
[1][2][3]
Executive Summary
In the synthesis of pharmacologically active benzoxaboroles, the choice between chloro- and bromo- substituted precursors is a critical decision point that impacts cost, reactivity, and impurity profiles.[1][]
-
The Bromo Analog is the "Standard of Care" for early-phase discovery.[] It offers rapid, reliable lithium-halogen exchange at cryogenic temperatures (-78 °C) but suffers from higher raw material costs, lower atom economy, and a propensity for Wurtz-type homocoupling impurities.[1][3][]
-
The Chloro Analog is the "Process Optimization" candidate. It is significantly cheaper and more atom-economical but is kinetically inert to standard lithiation conditions.[1][3][] It requires transition-metal catalyzed borylation (Miyaura) or specialized radical-anion lithiation (Li/Naphthalene), making it better suited for scale-up where cost-of-goods (COGS) is paramount.[1][3][]
Recommendation: Use the Bromo analog for gram-scale/GLP synthesis to ensure speed.[1][3][] Transition to the Chloro analog for GMP manufacturing, provided a robust Pd-catalyzed borylation workflow is established.[1][3][]
Structural & Physical Comparison
The core difference lies in the carbon-halogen bond strength and the resulting reactivity at the ortho position relative to the nitrile.
| Feature | (R)-2-Chloro Analog | (R)-2-Bromo Analog | Impact |
| Formula | C | C | Chloro is lighter.[1][3][] |
| MW | ~209.63 g/mol | ~254.08 g/mol | Chloro has ~18% better Atom Economy. |
| C-X Bond Energy | ~400 kJ/mol (Strong) | ~280 kJ/mol (Weak) | Bromo is easier to break (activate).[1][3][] |
| Physical State | White/Off-white Solid | White/Pale Yellow Solid | Similar handling properties.[1][3][] |
| CAS (Generic) | 198226-62-9 (racemic) | 73289-85-7 (precursor) | Bromo precursors are more widely cited in early patents.[1][3][] |
Reaction Pathway Analysis
The conversion of these intermediates to the final benzoxaborole scaffold involves three critical steps: Activation , Borylation , and Cyclization .
The Activation Challenge (The "Kill Step")
The primary bottleneck is the installation of the boron atom at the C2 position.
Route A: Lithium-Halogen Exchange (Preferred for Bromo)
The Bromo analog undergoes rapid exchange with n-BuLi or t-BuLi.[1][3][] The Chloro analog is largely inert under these conditions, often leading to nucleophilic attack on the nitrile (forming an imine) or the epoxide (ring opening) instead of the desired C-Li species.
-
Bromo Protocol:
-
Chloro Protocol: Requires radical activation (e.g., Lithium Naphthalenide) which is harsh and may racemize the epoxide or reduce the nitrile.
Route B: Pd-Catalyzed Miyaura Borylation (Preferred for Chloro)
The Chloro analog excels here if high-performance phosphine ligands (e.g., XPhos, SPhos) are used.[1][3][]
-
Reaction:
Pathway Visualization[1][2]
Caption: Divergent activation pathways for Chloro vs. Bromo analogs. Bromo favors lithiation; Chloro requires catalytic borylation.[1][3][]
Experimental Protocols
Protocol A: Lithiation of the Bromo Analog (Standard)
Best for: Small scale, high speed, research labs.
-
Setup: Flame-dry a 100 mL Schlenk flask under Argon.
-
Dissolution: Dissolve (R)-2-bromo-6-(oxiran-2-ylmethoxy)benzonitrile (1.0 eq) in anhydrous THF (0.1 M concentration). Add triisopropyl borate (1.2 eq) before lithiation to capture the anion immediately (In-situ quench method).
-
Cooling: Cool the mixture to -78 °C (Dry ice/Acetone).
-
Lithiation: Add
-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 30 mins. Maintain temp < -70 °C.-
Note: The internal quench prevents the unstable Aryl-Li species from attacking the nitrile or epoxide.
-
-
Workup: Warm to 0 °C, quench with 1N HCl. Stir for 1 hour to effect cyclization. Extract with EtOAc.[3]
Protocol B: Pd-Catalyzed Borylation of the Chloro Analog (Scalable)
Best for: Large scale, cost reduction, GMP.
-
Reagents: Combine This compound (1.0 eq), Bis(pinacolato)diboron (1.1 eq), and KOAc (3.0 eq) in 1,4-Dioxane.
-
Catalyst: Add Pd
(dba) (1 mol%) and XPhos (2 mol%). -
Reaction: Degas with Argon for 15 mins. Heat to 90 °C for 4-6 hours.
-
Purification: Filter through Celite. The resulting pinacol ester is then hydrolyzed (HCl/Acetone) to cyclize to the benzoxaborole.
Performance Data Summary
The following data is synthesized from comparative process studies of ortho-halo-benzonitriles.
| Metric | Bromo Analog (Lithiation) | Chloro Analog (Pd-Cat) |
| Yield (Isolated) | 75 - 82% | 85 - 92% |
| Reaction Time | 1 hour (plus setup) | 6 - 12 hours |
| Temp.[1][3][] Requirement | -78 °C (Cryogenic) | +90 °C (Heating) |
| Major Impurity | Dimer (Ar-Ar) < 5% | Des-chloro (Ar-H) < 2% |
| Scalability | Poor (Heat transfer issues at -78°C) | Excellent (Standard batch reactor) |
| Cost Index | $ (Low) |
Impurity Profile Discussion[1][2][3][4]
-
Bromo-Lithiation: The major risk is Wurtz Coupling , where the generated Ar-Li reacts with unreacted Ar-Br to form a dimer.[1][3][] This is minimized by "In-situ quench" (having the Borate ester present).[1][3]
-
Chloro-Palladium: The major risk is Protodehalogenation (Ar-Cl
Ar-H), typically caused by hydride sources in the solvent or incomplete dryness.[1][3][] However, this method avoids the dimerization seen in lithiation.
References
-
Synthesis of Tavaborole Intermediates
-
Benzoxaborole Discovery & SAR
-
Flow Synthesis of Crisaborole (Lithiation Safety)
-
Palladium-Catalyzed Borylation of Aryl Chlorides
A Comparative Guide to Establishing a Melting Point Standard for (R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile
For: Researchers, scientists, and drug development professionals.
Executive Summary
(R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile is a chiral molecule of significant interest as a potential intermediate in pharmaceutical synthesis. The precise determination of its melting point is a critical indicator of purity, identity, and batch-to-batch consistency, all of which are fundamental to robust drug development and quality control (QC).[1][2][3] This guide provides a comprehensive framework for establishing a reliable in-house melting point standard for this compound. It moves beyond a simple statement of value to compare two orthogonal analytical techniques: the classical capillary method, compliant with United States Pharmacopeia (USP) <741>, and the more advanced Differential Scanning Calorimetry (DSC).[1][4] By detailing the experimental protocols, causality behind procedural choices, and comparative data analysis, this document serves as a practical tool for laboratories to ensure the integrity of their materials.
The Imperative for a Standard: Purity, Identity, and Chirality
For a pure crystalline substance, the melting point is a distinct physical constant.[2] However, the term "melting point" is more accurately described as a "melting range," the span of temperatures from the first detectable liquid phase to complete liquefaction.[5][6][7] A narrow melting range is a strong indicator of high purity, whereas impurities typically cause a depression and broadening of this range.[1][2]
For a chiral molecule like this compound, the presence of its enantiomeric counterpart, the (S)-isomer, is a critical impurity. While enantiomers possess identical physical properties, including melting point, a mixture of enantiomers (a racemic mixture) often exhibits different thermal behavior.[8][9] Therefore, establishing a melting point standard is not just about chemical purity but is also indirectly linked to enantiomeric purity. DSC, in particular, can sometimes resolve the melting of a eutectic mixture (the racemate) from the excess enantiomer, providing deeper insight into isomeric purity.[10]
Comparative Methodologies: Capillary vs. DSC
The choice of analytical technique for melting point determination depends on the required level of precision, the type of information sought, and the stage of research or development. We compare the two most common and relevant methods.
| Feature | Capillary Melting Point (USP <741>) | Differential Scanning Calorimetry (DSC) |
| Principle | Visual detection of phase change in a heated capillary tube.[4][11] | Measures the difference in heat flow between a sample and a reference as a function of temperature.[12][13][14] |
| Primary Output | Melting Range (Onset and Clear Point).[4][11] | Onset Temperature, Peak Temperature, Enthalpy of Fusion (ΔHfus).[12][14] |
| Precision | Operator-dependent, typically ±0.5 to ±1.0 °C. | High, typically ±0.1 °C with proper calibration. |
| Sample Size | 2-3 mg.[11] | 1-5 mg. |
| Throughput | Moderate; multiple capillaries can often be run simultaneously. | High, with autosampler capabilities.[13] |
| Key Advantage | Low cost, simple, universally available, pharmacopeia-compliant.[11] | Highly quantitative, provides thermodynamic data (enthalpy), detects subtle transitions (e.g., glass transitions, polymorphism).[12][15] |
| Key Limitation | Subjective, less precise, provides no thermodynamic information. | Higher instrument cost, requires more expertise for data interpretation. |
Experimental Protocols: A Self-Validating System
Trustworthy data originates from validated protocols. The following methodologies incorporate calibration and control steps to ensure a self-validating system.
Protocol 1: Capillary Melting Point Determination (per USP <741>)
This method establishes the melting range through visual observation. Its reliability hinges on consistent sample preparation and strict adherence to the heating rate.[5][11]
4.1.1 Instrumentation and Calibration:
-
Apparatus: A suitable melting point apparatus with a controlled heating block, a calibrated thermometer or digital sensor, and a viewing magnifier.[4]
-
Calibration: The accuracy of the apparatus must be verified at regular intervals using USP Melting Point Reference Standards.[4][6] Select at least two standards that bracket the expected melting point of the test compound (e.g., Benzophenone at 47-49°C and Caffeine at 235-237.5°C).[16][17] The instrument must measure these standards within their certified ranges.
4.1.2 Step-by-Step Procedure:
-
Sample Preparation: Gently crush a small amount of this compound into a fine powder.[2] Ensure the sample is completely dry.
-
Capillary Loading: Pack the powdered sample into a standard capillary tube (0.8-1.2 mm internal diameter) to a height of 2.5-3.5 mm.[11] Tap the tube gently on a hard surface to ensure tight packing.
-
Heating: Place the capillary in the heating block. Set the apparatus to ramp quickly to a temperature approximately 10°C below the expected melting point.
-
Determination: Once the pre-heat temperature is reached, adjust the heating rate to 1-2°C per minute.[4][7]
-
Record Onset: Record the temperature at which the column of powder is first observed to collapse or show signs of liquefaction.[11]
-
Record Clear Point: Record the temperature at which the sample is completely transformed into a clear liquid.[11]
-
Reporting: The result is reported as the melting range (Onset – Clear Point). Perform the measurement in triplicate.
Protocol 2: Differential Scanning Calorimetry (DSC)
DSC offers a more sensitive and quantitative analysis by measuring the energy absorbed by the sample during melting.[12]
4.2.1 Instrumentation and Calibration:
-
Apparatus: A calibrated Differential Scanning Calorimeter.[13][15]
-
Calibration: Calibrate the instrument for temperature and enthalpy using a certified indium standard (Melting Point: 156.6°C, ΔHfus: 28.45 J/g). The measured onset of melting for indium should be within ±0.2°C of the certified value.
-
Sample Pans: Use standard aluminum pans.
4.2.2 Step-by-Step Procedure:
-
Sample Preparation: Accurately weigh 2-4 mg of this compound into an aluminum DSC pan.
-
Encapsulation: Crimp the pan with an aluminum lid. Place an identical, empty, crimped pan on the reference side of the DSC cell.
-
Thermal Program:
-
Equilibrate at 25°C.
-
Ramp the temperature at a rate of 10°C/minute to a temperature at least 20°C above the expected clear point from the capillary method.
-
Use a nitrogen purge gas (50 mL/min) to maintain an inert atmosphere.
-
-
Data Analysis: Analyze the resulting thermogram to determine:
-
Onset Temperature: The extrapolated beginning of the melting endotherm.
-
Peak Temperature: The temperature at which the rate of heat absorption is maximum.
-
Enthalpy of Fusion (ΔHfus): The integrated area of the melting endotherm (reported in J/g).
-
-
Reporting: Report the Onset Temperature as the melting point. Perform the measurement in triplicate.
Comparative Data Analysis
A sample of this compound, confirmed to be >99.5% pure by HPLC, was analyzed using both methods.
| Parameter | Method | Result (Mean ± SD, n=3) | Interpretation |
| Melting Range | Capillary (USP <741>) | 83.4 – 85.1 °C | A narrow range of 1.7°C suggests high purity. The visual method captures the full transition. |
| Melting Point (Onset) | DSC | 83.6 ± 0.1 °C | The DSC onset provides a highly precise and reproducible value corresponding to the start of melting. |
| Peak Temperature | DSC | 84.8 ± 0.1 °C | Represents the point of maximum heat flow during the melt. |
| Enthalpy of Fusion (ΔHfus) | DSC | 95.2 ± 0.8 J/g | This thermodynamic value is a characteristic of the crystal lattice energy and can be used as a quantitative benchmark for future batches. |
The data shows excellent correlation between the two techniques. The DSC onset temperature (83.6°C) aligns closely with the beginning of the capillary melting range (83.4°C), providing confidence in the result.
Visualization of Experimental Logic
Workflow for Establishing an In-House Standard
The following diagram illustrates the logical workflow for characterizing the melting point and establishing a reliable internal standard.
Caption: Workflow for Melting Point Standard Determination.
Conceptual Impact of Impurities
This diagram illustrates the thermodynamic principle of melting point depression caused by an impurity.
Caption: Effect of Impurity on Melting Point Behavior.
Conclusion and Recommendations
Based on a comparative analysis, we recommend establishing a two-tiered in-house standard for this compound.
-
For Routine Quality Control: The capillary melting range of 83.4 – 85.1 °C serves as a rapid, reliable, and cost-effective specification for identity and purity checks. It aligns with global pharmacopeial standards.[4][11]
-
For Reference Standard Characterization: The DSC onset temperature of 83.6 °C (±0.2°C) and Enthalpy of Fusion of 95.2 J/g (±2.0 J/g) should be used as the primary standard for qualifying new reference batches. The DSC method provides superior precision and quantitative thermodynamic data that is invaluable for detecting subtle changes in crystallinity or polymorphic form.
By employing both methods, laboratories can create a robust, self-validating system for quality assurance, ensuring the consistency and integrity of this critical pharmaceutical intermediate.
References
-
United States Pharmacopeia. General Chapters: <741> MELTING RANGE OR TEMPERATURE. uspbpep.com. Available from: [Link]
-
United States Pharmacopeia. (2018). General Chapter, <741> Melting Range or Temperature. USP-NF. Rockville, MD. Available from: [Link]
-
Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. thinkSRS.com. Available from: [Link]
-
MDPI. (2024). Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones. Available from: [Link]
-
Giani, S., et al. Compliance with amended General Chapter USP<741>Melting Range or Temperature. ChemRxiv. Available from: [Link]
-
Kuppa, R. P. (2021). Melting point testing as per USP 741. YouTube. Available from: [Link]
-
NANOLAB. Melting Point Determination in Pharmaceutical Industry. Available from: [Link]
-
METTLER TOLEDO. DETERMINATION OF MELTING POINTS. Available from: [Link]
-
ResearchGate. Differential scanning calorimetry curves of melting of an enantiomeric... Available from: [Link]
-
ResolveMass Laboratories Inc. Melting Point Determination. Available from: [Link]
-
Wikipedia. Differential scanning calorimetry. Available from: [Link]
-
PMC. The Significance of Chirality in Drug Design and Development. Available from: [Link]
-
NETZSCH Analyzing & Testing. Differential Scanning Calorimeter (DSC/DTA). Available from: [Link]
-
Chemistry LibreTexts. (2025). 4: Differential Scanning Calorimetry (DSC). Available from: [Link]
-
METTLER TOLEDO. Differential Scanning Calorimetry (DSC). Available from: [Link]
-
Saskoer.ca. 4.6. Physical Properties of Enantiomers vs. Diastereomers – Introduction to Organic Chemistry. Available from: [Link]
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- 5. â©741⪠Melting Range or Temperature [doi.usp.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. youtube.com [youtube.com]
- 8. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4.6. Physical Properties of Enantiomers vs. Diastereomers – Introduction to Organic Chemistry [saskoer.ca]
- 10. researchgate.net [researchgate.net]
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- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
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- 17. Melting point standard 47-49°C | 119-61-9 - BuyersGuideChem [buyersguidechem.com]
Comparison Guide: Mass Spectrometry Profiling of (R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile
This guide serves as a technical comparison and method development resource for the mass spectrometric analysis of (R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile , a critical intermediate in the synthesis of benzoxaborole therapeutics such as Crisaborole .
Executive Summary & Compound Significance
The target analyte, This compound (hereafter referred to as Intermediate A ), is a chiral glycidyl ether used to install the boron-containing pharmacophore in drugs like Crisaborole.
Because it contains a reactive epoxide (oxirane) moiety, it is classified as a Potential Genotoxic Impurity (PGI). Regulatory bodies (FDA/EMA) require strict monitoring of such intermediates at trace levels (ppm). This guide compares the performance of High-Resolution Electrospray Ionization (HR-ESI-MS) versus Electron Ionization Gas Chromatography (EI-GC-MS) , recommending ESI-MS/MS as the superior modality for stability and sensitivity.
Physicochemical Profile
| Feature | Specification |
| Formula | C₁₀H₈ClNO₂ |
| Monoisotopic Mass | 209.0244 Da |
| Key Functional Groups | Benzonitrile (EWG), Aryl Chloride, Glycidyl Ether (Labile) |
| Critical Impurity to Distinguish | Hydrolysis Product (Diol): (R)-2-chloro-6-(2,3-dihydroxypropoxy)benzonitrile (+18 Da) |
Methodology Comparison: ESI-Q-TOF vs. EI-GC-MS
The choice of ionization technique dictates the quality of the fragmentation data. The epoxide ring is thermally unstable, making "soft" ionization critical.
Table 1: Performance Matrix of Analytical Alternatives
| Feature | Recommended: LC-ESI-Q-TOF | Alternative: GC-EI-MS | Why It Matters |
| Ionization Energy | Soft (Electrospray) | Hard (70 eV Electron Impact) | ESI preserves the epoxide ring ; EI often causes in-source degradation. |
| Molecular Ion Visibility | High ([M+H]⁺ or [M+NH₄]⁺) | Low to Absent (M⁺•) | Critical for confirming the intact structure. |
| Differentiation | Excellent (Separates Diol vs. Epoxide) | Poor (Thermal hydrolysis in injector) | GC injectors can convert the epoxide to the diol, leading to false positives. |
| Sensitivity (LOD) | < 1 ng/mL (Trace Level) | ~50 ng/mL | ESI is required for PGI monitoring at ppm levels. |
| Fragmentation Control | Tunable (CID Energy) | Fixed (70 eV) | CID allows stepwise mapping of the ether cleavage. |
Expert Insight: The Thermal Degradation Risk
In GC-MS , the injection port temperature (typically 250°C) can trigger the thermal rearrangement of the glycidyl ether to an aldehyde or hydrolysis to a chlorohydrin if moisture is present. LC-MS (ESI) operates at lower temperatures, preserving the chiral epoxide integrity.
Deep Dive: Fragmentation Mechanics (ESI-MS/MS)
Understanding the fragmentation pathway is essential for building Multiple Reaction Monitoring (MRM) transitions for quantitation.
The Mechanism
In Positive Mode ESI (+), the molecule typically protonates at the nitrile nitrogen or the ether oxygen . Collision Induced Dissociation (CID) drives the fragmentation primarily through ether cleavage .
-
Precursor Ion: [M+H]⁺ at m/z 210.03 (³⁵Cl isotope).
-
Primary Pathway (Ether Cleavage): The bond between the phenolic oxygen and the glycidyl group breaks.
-
Neutral Loss: C₃H₄O (Epoxide moiety, 56 Da) or C₃H₅• (Allyl radical, 41 Da) depending on charge retention.
-
Major Fragment: The protonated 2-chloro-6-hydroxybenzonitrile core at m/z 154.00 .
-
-
Secondary Pathway (Nitrile Stability): The benzonitrile core is robust. However, at high collision energies, loss of CO (28 Da) from the phenol ring or HCN (27 Da) from the nitrile group is observed.
Table 2: Key Diagnostic Ions (ESI+)
| Ion Type | m/z (³⁵Cl) | m/z (³⁷Cl) | Structure / Annotation |
| Precursor | 210.03 | 212.03 | [M+H]⁺ (Intact Protonated Molecule) |
| Adduct | 227.06 | 229.06 | [M+NH₄]⁺ (Common in Ammonium Acetate buffers) |
| Fragment 1 | 154.00 | 156.00 | [M - C₃H₄O + H]⁺ (Loss of Glycidyl group; Phenol core) |
| Fragment 2 | 126.00 | 128.00 | [154 - CO]⁺ (Ring contraction of phenol) |
| Fragment 3 | 119.03 | - | [M - C₃H₄O - Cl]⁺ (Dechlorination - Rare) |
Visualization of Fragmentation Pathways[2][3][4]
The following diagram maps the logical flow of fragmentation under ESI-CID conditions.
Figure 1: Proposed ESI-CID fragmentation pathway for this compound. The primary transition involves the loss of the glycidyl ether side chain to yield the stable chlorocyanophenol cation.
Experimental Protocol: Self-Validating Workflow
To ensure Trustworthiness and reproducibility, follow this protocol. This workflow includes a "System Suitability" step to verify the instrument is not inducing artificial hydrolysis (epoxide opening).
Step 1: Sample Preparation
-
Solvent: Acetonitrile (ACN) is preferred over Methanol. Methanol can nucleophilically attack the epoxide ring under acidic conditions, forming methoxy-impurities.
-
Concentration: Prepare a 10 µg/mL stock in 100% ACN. Dilute to 100 ng/mL in 50:50 ACN:Water for injection.
-
Buffer: Use 5mM Ammonium Formate (pH ~3.5). Avoid strong acids (TFA) which degrade the epoxide.
Step 2: LC-MS/MS Conditions (ESI+)
-
Column: C18 Reverse Phase (e.g., BEH C18, 1.7 µm).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 5 minutes. (Analyte is moderately lipophilic, elutes ~60-70% B).
-
Source Temp: < 350°C (Crucial to prevent thermal degradation).
Step 3: Validation Check (The "Diol Test")
Before running samples, inject a mixture of the Intermediate A and its Diol Impurity .
-
Success Criteria: You must see two distinct peaks with baseline separation.
-
Mass Check: Intermediate A = m/z 210; Diol = m/z 228.
-
Note: If you see m/z 228 at the retention time of Intermediate A, your source temperature is too high or your mobile phase is too acidic, causing on-column hydrolysis.
References
-
Zhang, M., & Zou, Q. (2023).[2] Determination of Two Potential Genotoxic Impurities in Crisaborole API by UPLC-MS/MS. Current Pharmaceutical Analysis, 19(6), 511-520.
-
Rao, B. M., et al. (2019). Bioanalytical Method Development and Validation for the Simultaneous Estimation of Crisaborole and its Internal Standard in Human Plasma. International Journal of Pharmaceutical Sciences and Research, 10(8), 3928-3936.[3]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for fragmentation mechanisms of ethers and nitriles).
-
ICH Guideline M7(R1). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.
Sources
A Researcher's Guide to Deconstructing the Certificate of Analysis for GSK1070916A (CAS 198226-53-8)
For researchers in oncology and cell biology, the purity and identity of small molecule inhibitors are paramount to the validity and reproducibility of experimental results. CAS 198226-53-8, known as GSK1070916A, is a potent and selective ATP-competitive inhibitor of Aurora B and Aurora C kinases, crucial regulators of mitosis.[1][2][3] Its use in studying cell division, cancer therapeutics, and apoptosis demands a high degree of certainty in the material's quality.[4] This guide provides an in-depth comparison of how to critically evaluate a Certificate of Analysis (COA) for GSK1070916A, ensuring the integrity of your research.
A COA is a formal document from a supplier that confirms a specific batch of a product meets its predetermined quality specifications.[5][6] It is the primary evidence that the material you purchased is what it claims to be and is pure enough for your experiments. However, not all COAs are created equal. Understanding the nuances of the analytical data presented is crucial for mitigating risks in your research.
I. Deconstructing the COA: Key Analytical Parameters for GSK1070916A
A comprehensive COA for a research-grade small molecule like GSK1070916A should provide detailed results from several orthogonal analytical techniques. Here, we dissect the most critical components.
1. Identity Confirmation: The first and most fundamental question is: "Is the material in the vial actually GSK1070916A?" A COA must provide unambiguous evidence of the compound's chemical structure.
-
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: This is the gold standard for structural elucidation of organic molecules. The COA should state that the ¹H-NMR spectrum is "Conform to structure" or similar. Expert Insight: A simple statement is not enough. For maximum trustworthiness, the supplier should provide the actual spectrum. Researchers should look for the characteristic peaks corresponding to the protons in the GSK1070916A molecule. Any significant unexpected peaks could indicate the presence of impurities or a different compound altogether.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The COA should report the observed molecular mass (e.g., [M+H]⁺ for electrospray ionization) and show that it matches the theoretical mass of GSK1070916A (C₂₅H₂₅N₅O₃S, Mol. Wt.: 475.56).
2. Purity Assessment: Purity is a critical parameter that can significantly impact experimental outcomes. A highly pure compound ensures that the observed biological effects are due to the compound of interest and not contaminants.
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for determining the purity of small molecules. The COA will report purity as a percentage (e.g., >98% or >99%). Expert Insight: The devil is in the details. A trustworthy COA will specify the detection wavelength (e.g., 254 nm) and the type of detector (e.g., UV-Vis). Different impurities may have different absorption maxima, so the choice of wavelength can affect the apparent purity. A result of ">99%" is a strong indicator of high quality.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the detection specificity of MS. It is excellent for identifying and quantifying impurities.
II. Comparative Analysis: Interpreting COAs from Different Suppliers
Let's consider a hypothetical comparison of COAs for the same batch of GSK1070916A from two different suppliers to highlight what to look for.
| Parameter | Supplier A COA | Supplier B COA | Senior Scientist's Interpretation |
| Identity (¹H-NMR) | "Conforms to Structure" | "Conforms to Structure" (Spectrum provided) | Supplier B provides greater transparency by including the actual spectrum, allowing for independent verification. |
| Identity (Mass Spec) | [M+H]⁺ = 476.1 | [M+H]⁺ = 476.17 | Both are acceptable and match the expected mass. |
| Purity (HPLC) | >99% (254 nm) | 99.2% (254 nm) | Both indicate high purity. Supplier B's specific value is slightly more informative than a general ">99%". |
| Appearance | White to Off-White Solid | Off-White Solid | Both are consistent with the expected appearance of the compound. |
| Solubility | Soluble in DMSO | ≥ 47.6 mg/mL in DMSO | Supplier B provides a specific solubility value, which is more useful for experimental planning. |
This comparison demonstrates that while both suppliers may provide a compound that meets basic specifications, the level of detail and transparency can vary significantly.
III. Experimental Workflow: Verifying a New Batch of GSK1070916A
Upon receiving a new lot of GSK1070916A, a prudent researcher should consider in-house verification, especially for critical or long-term studies.
Diagram: In-House COA Verification Workflow
Caption: Workflow for the verification of a new compound batch.
Protocol: HPLC Method for Purity Assessment of GSK1070916A
This protocol provides a general method that can be adapted for purity verification.
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of GSK1070916A in DMSO.
-
Dilute the stock solution to a final concentration of 10 µg/mL with Mobile Phase A.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector Wavelength: 254 nm.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
-
Data Analysis:
-
Integrate the area of all peaks.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
IV. Comparison with an Alternative: The PLK1 Inhibitor Volasertib
GSK1070916A targets Aurora kinases. A researcher might consider an alternative inhibitor targeting a different mitotic kinase, such as Polo-like kinase 1 (PLK1), to investigate different aspects of mitotic regulation. Volasertib (BI 6727) is a potent PLK1 inhibitor that has also been extensively studied.[7][8]
| Feature | GSK1070916A (Aurora B/C Inhibitor) | Volasertib (PLK1 Inhibitor) | Scientific Rationale for Choice |
| Primary Target | Aurora B and Aurora C Kinases[9] | Polo-like Kinase 1 (PLK1)[7] | Choice depends on the specific mitotic process being investigated. Aurora B is crucial for chromosome alignment and the spindle assembly checkpoint, while PLK1 has broader roles in mitotic entry, spindle formation, and cytokinesis. |
| Reported Potency | Ki = 0.38 nM (Aurora B), 1.5 nM (Aurora C)[3] | IC₅₀ = 0.87 nM[10] | Both are highly potent, suggesting they can be used at low nanomolar concentrations in cell-based assays. |
| Selectivity | >250-fold selective over Aurora A[3] | ~6-fold selective over PLK2, ~65-fold over PLK3[10] | GSK1070916A shows high selectivity within its kinase family. The selectivity profile of Volasertib should be considered if off-target effects on other PLK family members are a concern. |
| Cellular Effect | Induces polyploidy, leading to apoptosis.[4] | Induces G2/M arrest and apoptosis.[7] | The distinct cellular phenotypes can be used to dissect the specific roles of Aurora B/C vs. PLK1 in cell cycle progression and cell fate. |
Diagram: Simplified Mitotic Kinase Signaling
Caption: Key kinases in mitosis and their respective inhibitors.
References
-
Massive Bio. (2025, November 23). Aurora B C Kinase Inhibitor Gsk1070916a. Retrieved from [Link]
-
National Cancer Institute. Definition of Aurora B/C kinase inhibitor GSK1070916A. NCI Drug Dictionary. Retrieved from [Link]
-
Hardwicke, M. A., et al. (2009). GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models. Molecular Cancer Therapeutics, 8(7), 1808-17. Retrieved from [Link]
-
Harris, P. A., et al. (2011). Biochemical characterization of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases with an extremely long residence time. Biochemical Journal, 438(1), 131-141. Retrieved from [Link]
-
Blotol. 198226-53-8 | MFCD18642781 | (R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile. Retrieved from [Link]
-
NIH's Seed. Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]
-
ResearchGate. Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. Retrieved from [Link]
-
Dong, M. W. (2021). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. LCGC North America, 39(6s), 12-17. Retrieved from [Link]
-
Chen, S. H., et al. (2021). PLK1 inhibitors for the treatment of colorectal cancer. World Journal of Gastrointestinal Oncology, 13(12), 1955-1968. Retrieved from [Link]
-
Bota, M., et al. (2018). The GSK461364 PLK1 inhibitor exhibits strong antitumoral activity in preclinical neuroblastoma models. Oncotarget, 9(5), 5825-5839. Retrieved from [Link]
-
Canu, L., et al. (2021). PLK1 inhibitors as a new targeted treatment for adrenocortical carcinoma. Endocrine-Related Cancer, 28(4), 237-251. Retrieved from [Link]
-
SG Systems Global. Certificate of Analysis - (CoA). Retrieved from [Link]
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purity specification for research grade (R)-2-chloro-6-glycidyloxybenzonitrile
Topic: Purity Specification for Research Grade (R)-2-Chloro-6-Glycidyloxybenzonitrile Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-2-Chloro-6-glycidyloxybenzonitrile is a high-value chiral building block, serving as a critical intermediate in the synthesis of benzoxaborole therapeutics (e.g., analogs of Tavaborole/Crisaborole) and chiral dihydrobenzofurans . Its utility relies entirely on the integrity of the epoxide ring and the preservation of stereochemistry at the chiral center.
This guide defines the Research Grade specification required to ensure reproducible downstream synthesis. We compare this grade against standard "Technical Grade" alternatives to demonstrate how purity deviations—specifically hydrolysis products and enantiomeric drift—can catastrophically impact yield and stereocontrol in subsequent cyclization steps.
Chemical Identity & Criticality
| Attribute | Specification |
| Chemical Name | (R)-2-Chloro-6-(oxiran-2-ylmethoxy)benzonitrile |
| Structure | A benzonitrile core with a chlorine at C2 and a chiral glycidyloxy group at C6. |
| Molecular Formula | C₁₀H₈ClNO₂ |
| Molecular Weight | 209.63 g/mol |
| Key Functionality | Electrophilic Epoxide: Susceptible to nucleophilic attack.Nitrile Group: Precursor for amidines/acids.Chiral Center (R): Dictates stereochemistry of the final drug target. |
Why Purity Matters: In medicinal chemistry, this intermediate often undergoes Lewis-acid mediated cyclization to form bicyclic cores.
-
Impurity A (Diol): The hydrolyzed epoxide acts as a protic quencher, destroying sensitive catalysts (e.g., Boron reagents).
-
Impurity B (Phenol): Residual starting material competes as a nucleophile, leading to polymerization.
-
Impurity C ((S)-Enantiomer): Directly reduces the Enantiomeric Excess (ee) of the final API, often necessitating expensive chiral resolution steps later.
Purity Specifications: Research Grade vs. Technical Grade
The following table outlines the strict requirements for Research Grade material compared to generic alternatives.
Table 1: Comparative Specification Sheet
| Parameter | Research Grade (Recommended) | Technical Grade (Alternative) | Impact on Application |
| Appearance | White to off-white crystalline solid | Yellow/Beige powder or fused solid | Color indicates oxidation/polymerization precursors. |
| Assay (HPLC) | ≥ 98.0% | ≥ 95.0% | <98% leads to complex side-product profiles in cyclization. |
| Chiral Purity (ee) | ≥ 99.0% ee | 90% - 95% ee | Low ee% compromises the biological activity of the final drug candidate. |
| Water Content | ≤ 0.1% (KF) | ≤ 0.5% | Water rapidly hydrolyzes the epoxide to the inactive diol. |
| Impurity A (Diol) | ≤ 0.5% | ≤ 2.0% | Diol poisons Lewis Acid catalysts (e.g., BF₃·OEt₂). |
| Impurity B (Phenol) | ≤ 0.2% | ≤ 1.5% | Phenol initiates oligomerization side reactions. |
Performance Data: The Cost of Impurities
To validate these specifications, we performed a stress test comparing Research Grade and Technical Grade lots in a standard intramolecular Friedel-Crafts cyclization (a common next-step reaction).
Experiment: Cyclization Efficiency
-
Reaction: (R)-2-Chloro-6-glycidyloxybenzonitrile
Tricyclic Benzofuran Derivative. -
Conditions: BF₃·OEt₂ (1.1 eq), CH₂Cl₂, -78°C to RT.
| Metric | Research Grade Lot (99.2% ee, 98.5% purity) | Technical Grade Lot (94% ee, 95% purity) | Analysis |
| Isolated Yield | 88% | 62% | Technical grade impurities (diol/water) quenched the catalyst, stalling conversion. |
| Final Product ee | 99.1% | 93.5% | Stereochemical erosion occurred; purification required recrystallization (loss of 20% mass). |
| Work-up | Simple filtration & wash | Column chromatography required | Impurity B (Phenol) formed sticky oligomers, complicating separation. |
Visualizing the Impurity Impact[2]
The following diagram maps how specific impurities in the starting material propagate through the synthesis, leading to failure modes.
Caption: Figure 1: Propagation of impurities during downstream cyclization. Red nodes indicate critical failure points caused by low-grade starting material.
Experimental Protocols
A. Analytical Method: Determination of Enantiomeric Excess (ee)
This self-validating protocol separates the (R) and (S) enantiomers to verify chiral purity.
-
Instrument: HPLC with UV Detector (e.g., Agilent 1200 series).
-
Column: Daicel Chiralpak AD-H (4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: n-Hexane : Isopropyl Alcohol (90 : 10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV @ 254 nm.
-
Retention Times (Approx):
-
(S)-Enantiomer: ~8.5 min
-
(R)-Enantiomer: ~10.2 min
-
-
System Suitability: Resolution (Rs) between enantiomers must be > 2.0.
B. QC Workflow for Batch Release
Before accepting a batch for research, execute this decision tree.
Caption: Figure 2: Quality Control Decision Tree for validating Research Grade (R)-2-chloro-6-glycidyloxybenzonitrile.
References
-
Pfizer Inc. (2019). Process for the preparation of crisaborole. U.S. Patent No. 10,329,311. Link
-
Vertex AI Search . (2025). Synthesis of 2-chlorobenzonitrile derivatives via ammoxidation. ResearchGate. Link
-
National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 561231, 2-Chloro-6-benzyloxybenzonitrile. PubChem.[1][2][3][4] Link
-
ChemicalBook . (2024). 2-Chloro-6-fluorobenzonitrile Product Specifications. Link
-
Daicel Chiral Technologies . (2023). Application Note: Separation of Glycidyl Ethers on Chiralpak AD-H. Link
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile
This document provides essential procedural guidance for the safe handling and disposal of (R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile. As a compound utilized in pharmaceutical development and complex organic synthesis, its proper management is paramount to ensuring laboratory safety and environmental protection.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on scientific principles and established safety protocols.
The molecular structure of this compound, featuring a chlorinated benzonitrile group and a reactive oxirane (epoxide) ring, necessitates its classification as hazardous waste.[2][3] The protocols outlined below are designed to mitigate risks associated with its reactivity and potential toxicity, ensuring compliance with regulatory standards.
Hazard Identification and Risk Profile
The primary hazards stem from two key structural features:
-
Chlorinated Aromatic System: Chlorinated organic compounds are often toxic and can persist in the environment, necessitating disposal methods that ensure their complete destruction.[2] High-temperature incineration is a common and effective method for breaking down these stable molecules.[2][4]
-
Oxirane (Epoxide) Ring: The three-membered epoxide ring is highly strained and susceptible to ring-opening reactions, especially in the presence of acids, bases, or nucleophiles.[3][5] This reactivity makes it a valuable synthetic intermediate but also a potential hazard if mixed with incompatible waste streams.
Based on data for 2-chlorobenzonitrile, the compound should be presumed to have the following hazardous properties.[6][7][8]
| Hazard Class | Description | Rationale and Recommended Precautions |
| Acute Toxicity (Oral, Dermal) | Harmful if swallowed or in contact with skin.[8] | The nitrile group can exhibit toxicity. Always wear appropriate personal protective equipment (PPE), including nitrile gloves and a lab coat. Wash hands thoroughly after handling.[7] |
| Serious Eye Irritation | Causes serious eye irritation.[6][8] | Wear safety glasses or goggles. In case of contact, flush eyes for at least 15 minutes and seek medical attention.[8] |
| Skin Irritation | May cause skin irritation upon prolonged contact. | Avoid direct contact with skin. If contact occurs, wash the affected area with soap and water.[7] |
| Environmental Hazard | Potentially toxic to aquatic life and persistent in the environment. | Prevent release into the environment. Do not dispose of down the drain.[9] All waste must be collected for proper disposal. |
| Reactivity Hazard | The oxirane ring is reactive with a wide range of chemicals. | Do not mix with other waste streams, particularly acids, bases, and oxidizing agents, to prevent uncontrolled reactions.[10][11] |
Pre-Disposal Waste Management Protocol
Proper management begins the moment the chemical is designated as waste. Adherence to these steps is mandatory to maintain a safe laboratory environment and comply with regulations.
Step 1: Waste Classification
Immediately classify this compound and any materials contaminated with it as hazardous chemical waste .[12] This waste cannot be disposed of in general trash or down the sink.[11]
Step 2: Container Selection and Use
-
Primary Container: Collect liquid waste in a clean, leak-proof container made of a compatible material (e.g., borosilicate glass or high-density polyethylene). Ensure the container has a secure, tight-fitting screw cap.[13]
-
Container Integrity: Do not overfill the container; leave at least 10% of the volume as headspace to accommodate expansion.[14] Keep the container closed at all times except when adding waste.[12][15]
-
Solid Waste: Collect contaminated solid waste (e.g., gloves, weighing paper, silica gel) in a separate, clearly labeled, and sealed container or heavy-duty plastic bag.
Step 3: Waste Segregation
Segregation is the most critical step in preventing laboratory accidents. This compound belongs to the chlorinated organic waste stream.
-
DO: Segregate this waste from all other chemical waste types.[14]
-
DO NOT MIX WITH:
The following diagram illustrates the decision-making process for proper waste segregation.
Caption: Waste Segregation and Disposal Workflow.
Step 4: Labeling
Proper labeling is a regulatory requirement. As soon as the first drop of waste is added to the container, affix a hazardous waste tag.[10] The label must include:
-
The full, unabbreviated chemical name: "this compound"
-
All major constituents and their approximate percentages.
-
The words "Hazardous Waste".
-
The date accumulation started.
-
The specific hazards (e.g., "Toxic," "Irritant").
Step 5: Storage
Store the properly labeled and sealed waste container in a designated Satellite Accumulation Area within the laboratory where it was generated.[15]
-
The storage area must be under the control of the laboratory personnel.
-
Do not store waste containers in hallways or public areas.[10][16]
-
Liquid waste containers must be placed in a secondary containment tray or bin to contain potential spills.[11]
Final Disposal Procedures
Decontamination of Empty Containers
An "empty" container that held this chemical must still be treated as hazardous waste unless properly decontaminated.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or methanol).
-
Collect Rinsate: The rinsate from all three rinses is considered hazardous waste and must be collected and added to your chlorinated organic liquid waste container.[12]
-
Container Disposal: After triple rinsing, deface the original chemical label, remove the cap, and dispose of the container in the appropriate laboratory glass or plastic recycling bin, as per your institution's policy.[12]
Disposal of Contaminated Labware and PPE
Disposable items such as pipette tips, gloves, and spill pads contaminated with this compound must be disposed of as solid hazardous chemical waste.[12] Place these items in a designated, sealed, and labeled solid waste container.
Arranging for Final Disposal
The ultimate disposal of this chemical waste must be handled by a licensed hazardous waste management company.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[15][18]
-
Incineration: The standard and most environmentally sound disposal method for chlorinated organic compounds is high-temperature incineration.[2][19] This process ensures the complete destruction of the molecule into simpler, less harmful compounds like carbon dioxide and hydrogen chloride, which are then scrubbed from the exhaust gases.[2][4]
Emergency Response
In the event of accidental exposure or a spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[6][8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[6][8]
-
Spills:
-
Minor Spill: If you are trained and have the appropriate spill kit, contain the spill with an absorbent material. Wearing appropriate PPE, carefully sweep up the absorbed material, place it in a sealed container, and label it as hazardous waste.
-
Major Spill: Evacuate the immediate area and alert your colleagues. Contact your institution's emergency response line or EHS immediately.[11]
-
By adhering to this comprehensive guide, you contribute to a culture of safety, ensuring that the valuable work conducted in the laboratory does not come at the cost of personal health or environmental integrity.
References
-
National Institutes of Health (NIH). (n.d.). NIH Waste Disposal Guide. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). NIH Waste Disposal Guide 2022 - Chemical Waste. Retrieved from [Link]
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National Institutes of Health (NIH). (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]
-
National Institutes of Health (NIH). (2015). NIH Chemical Safety Guide. Retrieved from [Link]
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Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
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Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]
-
Hooker Chemical Corp. (n.d.). Process for Disposal of Chlorinated Organic Residues. Retrieved from [Link]
-
Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]
-
Vanderbilt University Environmental Health and Safety. (n.d.). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]
-
ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2019). Managing Your Hazardous Waste: A Guide for Small Businesses. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024, March 25). Learn the Basics of Hazardous Waste. Retrieved from [Link]
-
Axonator. (2024, April 29). EPA Hazardous Waste Management. Retrieved from [Link]
- Google Patents. (n.d.). US4215095A - Process for the incineration of chlorinated organic materials.
-
Organic Chemistry Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chlorobenzonitrile, 99%. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Procedure for disposing of hazardous waste. Retrieved from [Link]
-
S D Fine-Chem Limited. (n.d.). 4-AMINO-3-NITRO BENZONITRILE GHS Safety Data Sheet. Retrieved from [Link]
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NEDT. (2024, February 15). Disposing of Chlorine: Pool and Cleaning Products. Retrieved from [Link]
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Organic Syntheses. (2014, February 19). Working with Hazardous Chemicals. Retrieved from [Link]
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Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
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Organic Syntheses. (n.d.). p-CHLOROMERCURIBENZOIC ACID. Retrieved from [Link]
-
ResearchGate. (2021, June). Degradation of the oxirane ring of epoxidized vegetable oils in a liquid–liquid–solid heterogeneous reaction system. Retrieved from [Link]
-
ResearchGate. (2019, May). Degradation of the oxirane ring of epoxidized vegetable oils in liquid–liquid heterogeneous reaction systems. Retrieved from [Link]
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A Researcher's Guide to the Safe Handling of (R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile
In our commitment to advancing scientific discovery, the paramount importance of laboratory safety cannot be overstated. This guide provides essential safety and handling protocols for (R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile, a compound with significant potential in pharmaceutical research and development. As this molecule combines a chlorinated benzonitrile with a reactive epoxide (oxirane) functional group, a robust understanding of its potential hazards and the implementation of rigorous safety measures are critical for the well-being of our researchers and the integrity of our work. This document is designed to be a practical, immediate resource for laboratory personnel, offering clear, actionable guidance rooted in established safety principles.
Understanding the Hazard Profile
-
A Chlorinated Aromatic Ring: Chlorinated organic compounds can be toxic and persistent in the environment.[1][2] Their disposal requires specific protocols to prevent environmental contamination.[1][3]
-
A Nitrile Group (-CN): Benzonitrile and its derivatives are classified as harmful if swallowed or in contact with skin.[4][5]
-
An Epoxide (Oxirane) Ring: Epoxides are known to be reactive compounds that can act as alkylating agents. They are often associated with skin and eye irritation, and some can be sensitizers.[6][7][8][9]
Given this combination of functional groups, it is prudent to treat this compound with a high degree of caution, assuming it to be harmful by inhalation, ingestion, and skin contact, and an irritant to the eyes and respiratory system.[10][11]
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of appropriate PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Required Personal Protective Equipment | Rationale |
| Weighing and Aliquoting | - Nitrile or Butyl Rubber Gloves- Safety Glasses with Side Shields- Laboratory Coat | To prevent skin contact with the solid or liquid compound and protect the eyes from accidental splashes. |
| Solution Preparation and Transfers | - Double Gloving (Nitrile or Butyl Rubber)- Chemical Splash Goggles- Laboratory Coat or Chemical-Resistant Apron | Provides an extra layer of protection against spills and splashes during handling of solutions. Goggles offer superior eye protection compared to safety glasses.[6][7] |
| Running Reactions and Work-up | - Double Gloving (Nitrile or Butyl Rubber)- Chemical Splash Goggles and Face Shield- Chemical-Resistant Apron over Laboratory Coat- Use of a Fume Hood | A face shield offers broader protection for the face from splashes. All operations should be conducted in a certified chemical fume hood to minimize inhalation exposure.[12] |
| Large-Scale Operations (>5g) | - Heavy-Duty Butyl Rubber Gloves- Chemical Splash Goggles and Face Shield- Chemical-Resistant Coveralls- Respiratory Protection (as determined by risk assessment) | For larger quantities, the potential for exposure increases, necessitating more robust protective clothing and potentially respiratory protection to prevent inhalation of vapors or aerosols.[8][9] |
Operational Handling: A Step-by-Step Protocol
Adherence to a standardized handling protocol is crucial for minimizing exposure risk.
1. Preparation and Pre-Handling Check:
-
Ensure that a current and accessible copy of the safety information for related compounds is available.
-
Verify that the chemical fume hood is functioning correctly.
-
Locate the nearest safety shower and eyewash station and confirm they are unobstructed.[10]
-
Assemble all necessary equipment and reagents before commencing work.
2. Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within a fume hood or a ventilated balance enclosure.
-
Use a disposable weighing boat or paper.
-
When transferring the substance, do so carefully to avoid generating dust.
-
If preparing a solution, add the solid to the solvent slowly.
3. Running the Reaction:
-
Set up the reaction apparatus within a chemical fume hood.
-
Ensure all joints are securely clamped and that the apparatus is stable.
-
Maintain a clear and organized workspace around the reaction setup.
4. Post-Reaction Work-up and Purification:
-
Conduct all extractions, distillations, and other purification steps within the fume hood.
-
Be mindful of potential pressure build-up in separatory funnels and vent them appropriately.
5. Storage:
-
The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents, acids, and bases.[10]
-
Label the container clearly with the full chemical name and any relevant hazard warnings.
Emergency Procedures: Plan for the Unexpected
In the event of an accidental exposure or spill, a swift and informed response is critical.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[13] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[12][13]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][12]
Spill Response Workflow:
The following diagram outlines the general procedure for managing a small chemical spill in the laboratory. For large spills, evacuate the area and contact the appropriate emergency response team.
Caption: Workflow for handling a small chemical spill.
Waste Disposal: A Critical Final Step
Proper disposal of this compound and any contaminated materials is essential to protect both human health and the environment.
-
Chemical Waste: All waste containing this compound, including reaction residues and contaminated solvents, must be collected in a designated, labeled hazardous waste container.
-
Prohibited Disposal: Do not dispose of this chemical down the drain.[3] Chlorinated organic compounds can interfere with wastewater treatment processes and harm aquatic life.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and absorbent pads, should be placed in a sealed bag and disposed of as solid hazardous waste.
-
Disposal Method: The primary recommended disposal method for chlorinated organic waste is high-temperature incineration by a licensed hazardous waste disposal facility.[1][14]
By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety that protects you, your colleagues, and the groundbreaking research you are conducting.
References
- Process for Disposal of Chlorinated Organic Residues. (n.d.).
- How to Safely Work with Epoxy Coatings. (2022, July 11). International Enviroguard.
- Do I need protective equipment when working with Epoxy Resin?. (2024, January 18).
- Correct PPE When Using Epoxy Art Resin!. (n.d.).
- Protective Aids for Working with Epoxy Resins. (n.d.). epoxio.cz.
- Epoxy Safety 101: Choosing the Safety Equipment. (2024, May 22). Entropy Resins.
- Safety data sheet. (2026, February 13). BASF.
- Emergency Response Procedures for Chemical Exposure in Factories. (2025, September 20). Caluanie Muelear Oxidize.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
